Product packaging for AK-1(Cat. No.:)

AK-1

Cat. No.: B1665196
M. Wt: 403.5 g/mol
InChI Key: HAYBKCHPEBZNGW-UHFFFAOYSA-N
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Description

Cell-permeable SIRT2 inhibitor (IC50 = 13 μM). Increases acetylated tubulin levels. Shows neuroprotective effects in vivo.>AK-1 is a sirtuin 2 (SIRT2) inhibitor (IC50 = 12.5 µM). It induces the formation of α-synuclein aggregates in H4 neuroglioma cells expressing α-synuclein and synphilin-1.2 this compound (5 µM) decreases total cholesterol levels in Neuro2a and primary rat striatal neurons, as well as in hippocampal slice cultures. It increases ubiquitination of hypoxia-inducible factor-1α (HIF-1α) in A549 cells and decreases HIF-1α levels in A549, HeLa, HEK293, and HEK293T cells under hypoxic conditions when used at a concentration of 10 µM. This compound (1 and 10 µM in the diet) decreases the loss of rhabdomeres in the ommatidium in the UAS-Httex1p-Q93 transgenic Drosophila model of Huntington's disease. Dietary administration of this compound (500 and 1,000 µM) prevents dopaminergic neuronal cell death in the dorsomedial cluster in the elav-GAL4 transgenic Drosophila model of Parkinson's disease.>This compound is a SIRT2 Inhibitor II that prevents hippocampal neurodegeneration in Alzheimer's disease models and induces cell cycle arrest in colon carcinoma cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5S B1665196 AK-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYBKCHPEBZNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AK-1

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: AK-1 (SIRT2 Inhibitor) vs. AAK1 Inhibitors

For clarity, this document focuses on This compound , a specific cell-permeable benzylsulfonamide that functions as a selective inhibitor of Sirtuin 2 (SIRT2).[1] It is important to distinguish this compound from AAK1 (Adaptor-Associated Kinase 1) inhibitors , a different class of molecules that target the AAK1 enzyme involved in clathrin-mediated endocytosis. While both are subjects of research in oncology and neuroscience, their mechanisms of action are distinct.

Core Mechanism of Action of this compound (SIRT2 Inhibitor)

This compound exerts its primary effects by inhibiting the NAD+-dependent deacetylase activity of SIRT2. In the context of colorectal cancer, this inhibition triggers a signaling cascade that leads to cell cycle arrest and a reduction in cell proliferation and migration.[1] The central mechanism involves the post-translational regulation of the Snail transcription factor.[1]

Specifically, treatment with this compound leads to the inactivation of the NF-κB/CSN2 pathway.[1] This inactivation promotes the proteasomal degradation of Snail. The subsequent reduction in Snail levels relieves its repressive grip on the promoter of the cyclin-dependent kinase inhibitor, p21, leading to its upregulation.[1] Elevated p21 levels, in turn, induce a G1 phase cell cycle arrest, thereby slowing cancer cell proliferation.[1]

Signaling Pathway of this compound in HCT116 Human Colon Carcinoma Cells

The following diagram illustrates the signaling pathway initiated by this compound in HCT116 human colon carcinoma cells, leading to cell cycle arrest.

AK1_SIRT2_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 activates Snail Snail Snail_ub Snail Ubiquitination & Proteasomal Degradation NFkB_CSN2->Snail_ub inhibits NFkB_CSN2->Snail stabilizes Snail_ub->Snail degrades p21_gene p21 Gene Snail->p21_gene represses p21_protein p21 Protein p21_gene->p21_protein expresses G1_arrest G1 Cell Cycle Arrest p21_protein->G1_arrest induces Proliferation Cell Proliferation Wound_Healing Wound Healing G1_arrest->Proliferation inhibits G1_arrest->Wound_Healing inhibits

Signaling pathway of this compound in HCT116 cells.

Quantitative Data

The following table summarizes the available quantitative data for the SIRT2 inhibitor this compound.

ParameterValueCell Line/SystemReference
IC50 for SIRT2 13 µMIn vitro enzyme assay
Concentration for Snail degradation 10-20 µMHCT116 cells[1]
Concentration for p21 upregulation 10-20 µMHCT116 cells[1]
Concentration for G1 arrest 10-20 µMHCT116 cells[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and this compound Treatment
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of Snail and p21 proteins following this compound treatment.

  • Experimental Workflow:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature Sample Denaturation (with Laemmli buffer) protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page protein_transfer Protein Transfer (to PVDF membrane) sds_page->protein_transfer blocking Blocking (e.g., 5% non-fat milk) protein_transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Snail, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for Western Blot Analysis.
  • Detailed Protocol:

    • Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

    • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

    • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel. The proteins are separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Snail, p21, or a loading control (e.g., β-actin).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The membrane is washed again with TBST and then incubated with an enhanced chemiluminescence (ECL) substrate. The resulting chemiluminescent signal is detected using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

  • Experimental Workflow:

Cell_Cycle_Workflow cell_harvest Cell Harvesting (Trypsinization) cell_fixation Cell Fixation (e.g., 70% Ethanol) cell_harvest->cell_fixation pi_staining Propidium Iodide (PI) Staining (with RNase A) cell_fixation->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry Wound_Healing_Workflow cell_seeding Seed Cells to Confluency scratch_creation Create a 'Scratch' in the Monolayer cell_seeding->scratch_creation treatment Treat with this compound scratch_creation->treatment imaging Image at 0h and Subsequent Time Points treatment->imaging analysis Analyze Wound Closure imaging->analysis

References

The Discovery of AK-1: A Sirtuin 2 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This guide provides a comprehensive overview of the discovery and characterization of AK-1, a cell-permeable benzylsulfonamide that acts as a specific inhibitor of Sirtuin 2 (SIRT2). SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant target in various pathological conditions, including cancer and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental methodologies, quantitative data, and biological pathways associated with this compound.

Core Data Presentation

The inhibitory activity of this compound against SIRT2 has been quantified, and its selectivity against other sirtuin isoforms is a critical aspect of its characterization. While comprehensive public data on this compound's selectivity against a full panel of sirtuins is limited, the available information highlights its specificity for SIRT2.

Compound Target IC50 (µM) Reference
This compoundSIRT213[1]
This compound (in another study)SIRT212.5[2]

Note: IC50 values can vary slightly between different assay conditions and laboratories.

Key Signaling Pathway Affected by this compound

This compound exerts its cellular effects by inhibiting SIRT2, which in turn modulates the stability of the Snail transcription factor. This is achieved through the inactivation of the NF-κB/CSN2 pathway. The inhibition of SIRT2 by this compound leads to the proteasomal degradation of Snail. A reduction in Snail levels results in the upregulation of p21, a cyclin-dependent kinase inhibitor, which ultimately leads to G1 cell cycle arrest.[3][4]

AK1_SIRT2_Snail_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway AK1->NFkB_CSN2 inactivates SIRT2->NFkB_CSN2 activates Snail Snail NFkB_CSN2->Snail stabilizes Proteasomal_Degradation Proteasomal Degradation Snail->Proteasomal_Degradation degraded by p21 p21 Snail->p21 represses G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces

This compound inhibits SIRT2, leading to Snail degradation and G1 arrest.

Experimental Protocols

SIRT2 Enzymatic Inhibition Assay (General Fluorometric Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known SIRT2 inhibitor).

  • In a 96-well plate, add the SIRT2 enzyme to all wells except for the no-enzyme control.

  • Add the diluted this compound or control solutions to the respective wells.

  • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular α-Tubulin Acetylation Assay (Western Blot)

This protocol describes a method to assess the in-cell activity of this compound by measuring the acetylation status of α-tubulin, a known substrate of SIRT2.[2]

Materials:

  • Cell line (e.g., HCT116 human colon cancer cells)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Snail Protein Degradation Assay (Cycloheximide Chase Assay)

This protocol is a general method to determine the effect of this compound on the stability of the Snail protein.

Materials:

  • Cell line expressing Snail (e.g., HCT116)

  • This compound

  • Cycloheximide (CHX), a protein synthesis inhibitor

  • Lysis buffer, Western blot reagents as described above

  • Primary antibody: anti-Snail

Procedure:

  • Treat cells with this compound or vehicle control for a predetermined time.

  • Add cycloheximide to the culture medium to block new protein synthesis.

  • Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).

  • Perform Western blotting for Snail protein as described above.

  • Quantify the Snail protein levels at each time point and plot the degradation curve to determine the half-life of the Snail protein in the presence and absence of this compound.

Experimental and Logical Workflow

The discovery and characterization of a specific SIRT2 inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Inhibitor_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase Screening High-Throughput Screening (Compound Library) Hit_ID Hit Identification Screening->Hit_ID Hit_Val Hit Validation (Dose-Response) Hit_ID->Hit_Val Biochem_Assay Biochemical Assays (IC50, Selectivity) Hit_Val->Biochem_Assay Lead Compound (this compound) Cell_Assay Cell-Based Assays (α-tubulin acetylation) Biochem_Assay->Cell_Assay MoA_Study Mechanism of Action Studies (Snail, NF-κB, CSN2) Cell_Assay->MoA_Study

Workflow for the discovery and characterization of this compound.

This in-depth guide provides a foundational understanding of the SIRT2 inhibitor this compound, intended to facilitate further research and development in this promising area of therapeutic intervention. The provided protocols and pathway diagrams serve as a resource for designing and interpreting experiments aimed at exploring the multifaceted roles of SIRT2 and the potential of its inhibitors.

References

Section 1: AAK1 Inhibitors - The Case of LP-935509

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals that "AK-1 compound" is not a standardized identifier for a single chemical entity. Instead, the term may refer to several distinct classes of compounds, each with unique structural features and biological properties. This guide provides a detailed overview of the most prominent interpretations of "this compound compound," focusing on inhibitors of Adaptor-Associated Kinase 1 (AAK1) and a series of coumarin-chalcone hybrids designated as AK1-8.

A significant body of research points to "this compound" as a likely reference to inhibitors of AAK1 (AP2-associated protein kinase 1), a serine/threonine kinase involved in clathrin-mediated endocytosis. These inhibitors are being actively investigated for their therapeutic potential in neuropathic pain and as antiviral agents. A prime example of a potent and selective AAK1 inhibitor is LP-935509.

Structure and Properties of LP-935509

LP-935509 is an orally active, brain-penetrant, and ATP-competitive inhibitor of AAK1.[1] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds.[2][3][4][5][6]

Table 1: Physicochemical and Pharmacokinetic Properties of LP-935509

PropertyValueReference
Molecular Formula C₂₀H₂₄N₆O₃[7]
Molecular Weight 396.44 g/mol [7]
AAK1 IC₅₀ 3.3 nM[1][8][9]
AAK1 Ki 0.9 nM[1][9][10]
Cellular IC₅₀ (μ2 phosphorylation) 2.8 ± 0.4 nM[10]
Oral Bioavailability 100% (in mice)[1][11]
Plasma Half-life 3.6 hours (in mice)[1][11]
Brain/Plasma Ratio >2 to 4[10][11][12]
Plasma Free Fraction 2.6% (in mice)[1][11]
Mechanism of Action and Signaling Pathway

AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[12] Inhibition of AAK1 by compounds like LP-935509 disrupts this process. The antinociceptive effects of AAK1 inhibitors are linked to the modulation of α2 adrenergic receptor signaling.[8][13]

AAK1_Signaling_Pathway cluster_cell Host Cell Clathrin_Coated_Pit Clathrin-Coated Pit AP2_Complex AP-2 Complex Clathrin_Coated_Pit->AP2_Complex mu2_Subunit μ2 Subunit AP2_Complex->mu2_Subunit Phosphorylated_mu2 Phosphorylated μ2 AAK1 AAK1 AAK1->mu2_Subunit  Phosphorylation LP_935509 LP-935509 LP_935509->AAK1 Inhibition Endocytosis Endocytosis Phosphorylated_mu2->Endocytosis

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Experimental Protocols

A common method to determine the potency of AAK1 inhibitors is through an in vitro kinase assay.

  • Protein Expression and Purification : Recombinant AAK1 protein is expressed, typically using a baculovirus system, and purified.[11]

  • Substrate : A synthetic peptide substrate derived from the sequence flanking the AAK1 phosphorylation site (Thr156) on the AP2M1 subunit is used.[14]

  • Reaction : The kinase reaction is initiated by incubating the purified AAK1 enzyme, the peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a suitable buffer.[15]

  • Inhibitor Addition : Test compounds, such as LP-935509, are added at varying concentrations to determine their inhibitory effect on the kinase activity.

  • Detection : The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radiolabel into the peptide substrate.[15] The IC₅₀ value is then calculated from the dose-response curve.

The efficacy of AAK1 inhibitors in alleviating neuropathic pain is often assessed in preclinical animal models.

  • Chronic Constriction Injury (CCI) Model : This model involves the loose ligation of the sciatic nerve in rodents, which induces behavioral signs of neuropathic pain, such as thermal hyperalgesia and mechanical allodynia. The effect of the test compound on these pain-related behaviors is then measured.[10]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy Model : In this model, diabetes is induced in rodents by the administration of streptozotocin, which leads to the development of peripheral neuropathy. The ability of the test compound to reverse the associated pain behaviors is evaluated.[10]

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Assay (AAK1 Kinase Assay) Start->Biochemical_Assay  Evaluate Potency (IC₅₀, Ki) Cellular_Assay Cellular Assay (μ2 Phosphorylation) Biochemical_Assay->Cellular_Assay  Confirm Cellular Activity Pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability, Half-life) Cellular_Assay->Pharmacokinetics  Assess Drug-like Properties In_Vivo_Models In Vivo Efficacy Models (CCI, STZ) Pharmacokinetics->In_Vivo_Models  Evaluate In Vivo Efficacy Toxicity_Studies Toxicology Studies In_Vivo_Models->Toxicity_Studies  Assess Safety Profile End Lead Optimization/ Clinical Candidate Toxicity_Studies->End

Workflow for the Preclinical Evaluation of AAK1 Inhibitors.

Section 2: AK1-8 Coumarin-Chalcone Hybrids

Another interpretation of "this compound compound" could be a series of synthetic coumarin-chalcone hybrids, designated as AK1 through AK8. These compounds have been synthesized and evaluated for their potential as modulators of adenosine receptors and as inhibitors of monoamine oxidase B (MAO-B).[16][17]

Structure and Properties of AK1-8 Compounds

The core structure of these compounds consists of a coumarin moiety linked to a chalcone scaffold. Variations in the substitution pattern on the chalcone's aromatic ring lead to the different compounds in the series.

Table 2: Biological Activity of Representative Coumarin-Chalcone Hybrids

CompoundTargetActivity (Kᵢ or IC₅₀)Reference
Compound 4 (methoxy derivative) hA₃ Adenosine ReceptorKᵢ = 2.49 µM[16]
Compound 7 (hydroxy derivative) hA₁ Adenosine ReceptorKᵢ = 17.7 µM[16]
ChC4 MAO-BIC₅₀ = 0.76 ± 0.08 µM[17]

Note: "Compound 4" and "Compound 7" in this context refer to specific structures within the AK1-8 series as described in the cited literature, and "ChC4" is a closely related chalcocoumarin.

Synthesis of Coumarin-Chalcone Hybrids

The general synthesis of these hybrid molecules involves a Claisen-Schmidt condensation between a substituted 3-acetylcoumarin and a substituted benzaldehyde.

Synthesis_Workflow Reactant1 Substituted 3-Acetylcoumarin Reaction Claisen-Schmidt Condensation Reactant1->Reaction Reactant2 Substituted Benzaldehyde Reactant2->Reaction Product Coumarin-Chalcone Hybrid (AK1-8) Reaction->Product

General Synthesis Scheme for Coumarin-Chalcone Hybrids.
Experimental Protocols

  • Membrane Preparation : Membranes from cells expressing the specific human adenosine receptor subtype (hA₁, hA₂A, or hA₃) are prepared.

  • Radioligand : A specific radioligand for each receptor subtype is used.

  • Competition Assay : The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., an AK1-8 hybrid).

  • Separation and Counting : Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis : The Kᵢ values are calculated from the IC₅₀ values obtained from the competition curves.

References

The Dichotomous Role of SIRT2 in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. Predominantly localized in the cytoplasm, SIRT2 targets a wide array of protein substrates, influencing cell cycle progression, genome stability, and metabolic pathways. However, its precise role in cancer remains a subject of intense investigation, with a growing body of evidence suggesting a dual function as both a tumor suppressor and an oncogene, depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the multifaceted role of SIRT2 in cancer cell proliferation, detailing its molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.

The Dual Nature of SIRT2 in Oncology: Tumor Suppressor and Oncogene

The classification of SIRT2 as either a tumor suppressor or an oncogene is not absolute and is highly context-dependent. Evidence supports both roles across various malignancies.

SIRT2 as a Tumor Suppressor:

Multiple studies have highlighted the tumor-suppressive functions of SIRT2. Sirt2-deficient mice have been shown to be more prone to developing tumors, particularly mammary and liver cancers.[1] This tumor suppressor role is often attributed to its function in maintaining genomic integrity. SIRT2 regulates the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that controls mitotic progression.[1][2] By deacetylating the APC/C co-activators CDH1 and CDC20, SIRT2 ensures the timely degradation of mitotic regulators like Aurora A and B kinases, preventing centrosome amplification and aneuploidy.[1][2][3] Furthermore, SIRT2 has been shown to deacetylate and regulate the tumor suppressor p53, although the precise functional consequences of this interaction are still being elucidated.[4] In non-small cell lung cancer (NSCLC), SIRT2 can inhibit cancer cell growth by promoting the degradation of the S-phase kinase-associated protein 2 (Skp2), leading to an increase in the cell cycle inhibitor p27.[5][6]

SIRT2 as an Oncogene:

Conversely, in several cancers, elevated SIRT2 expression is associated with poor prognosis and aggressive tumor phenotypes.[[“]] In certain contexts, SIRT2 can promote cancer cell proliferation and survival. For instance, SIRT2 has been shown to deacetylate and stabilize the proto-oncoprotein c-Myc, a key driver of cell growth and proliferation, by preventing its ubiquitination and subsequent degradation.[8] In some breast cancers, particularly more aggressive subtypes, higher nuclear SIRT2 expression is linked to a worse clinical outcome.[9] Furthermore, pharmacological inhibition of SIRT2 has demonstrated broad anti-cancer activity in various cancer cell lines, suggesting a pro-tumorigenic role in these contexts.[10]

Key Signaling Pathways Involving SIRT2 in Cancer

SIRT2 exerts its influence on cancer cell proliferation through its interaction with and modulation of several critical signaling pathways.

SIRT2-Mediated Regulation of the Anaphase-Promoting Complex/Cyclosome (APC/C)

SIRT2 plays a crucial role in ensuring the fidelity of mitosis through its regulation of the APC/C. This pathway is fundamental to SIRT2's tumor-suppressive function.

SIRT2_APC_Pathway SIRT2 SIRT2 CDH1 CDH1 SIRT2->CDH1 deacetylates CDC20 CDC20 SIRT2->CDC20 deacetylates APC_C APC/C Aurora_A Aurora A APC_C->Aurora_A targets for degradation Aurora_B Aurora B APC_C->Aurora_B targets for degradation Securin Securin APC_C->Securin targets for degradation CDH1->APC_C activates CDC20->APC_C activates Ub_Proteasome Ubiquitin-Proteasome System Aurora_A->Ub_Proteasome Aurora_B->Ub_Proteasome Securin->Ub_Proteasome Mitotic_Progression Correct Mitotic Progression Ub_Proteasome->Mitotic_Progression Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Tumor_Suppression Tumor Suppression Genomic_Stability->Tumor_Suppression

Caption: SIRT2-APC/C signaling pathway in mitotic regulation.

Oncogenic Signaling: SIRT2-Mediated Stabilization of c-Myc

In contrast to its role in mitosis, SIRT2 can promote tumorigenesis by stabilizing the oncoprotein c-Myc.

SIRT2_cMyc_Pathway SIRT2 SIRT2 cMyc c-Myc SIRT2->cMyc deacetylates & stabilizes Ubiquitin_Ligase E3 Ubiquitin Ligase (e.g., NEDD4) SIRT2->Ubiquitin_Ligase inhibits Ub_Proteasome Ubiquitin-Proteasome System cMyc->Ub_Proteasome degradation Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation promotes Ubiquitin_Ligase->cMyc ubiquitinates Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth

Caption: SIRT2-c-Myc oncogenic signaling pathway.

SIRT2 in Non-Small Cell Lung Cancer (NSCLC): The Skp2/p27 Axis

In NSCLC, SIRT2 has been shown to act as a tumor suppressor by modulating the levels of the cell cycle inhibitor p27 through the E3 ubiquitin ligase Skp2.

SIRT2_NSCLC_Pathway SIRT2 SIRT2 Skp2 Skp2 SIRT2->Skp2 deacetylates & promotes degradation p27 p27 (CDK inhibitor) Skp2->p27 ubiquitinates for degradation Ub_Proteasome Ubiquitin-Proteasome System Skp2->Ub_Proteasome p27->Ub_Proteasome Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression inhibits NSCLC_Growth NSCLC Growth Cell_Cycle_Progression->NSCLC_Growth

Caption: SIRT2-Skp2/p27 tumor suppressor pathway in NSCLC.

Quantitative Data on SIRT2 in Cancer

The following tables summarize key quantitative data regarding SIRT2 expression in various cancers and the efficacy of selected SIRT2 inhibitors.

Table 1: SIRT2 Expression Levels in Human Cancers

Cancer TypeSIRT2 Expression LevelClinical CorrelationReference(s)
Breast CancerReduced in tumors vs. normal tissue; higher nuclear expression in aggressive subtypesReduced expression associated with tumor suppression; high nuclear expression with poor prognosis[1],[9]
Hepatocellular Carcinoma (HCC)Reduced in tumors vs. normal tissueReduced expression correlated with tumorigenesis[1]
Non-Small Cell Lung Cancer (NSCLC)Downregulated in some studies, upregulated in othersConflicting reports; both tumor suppressor and oncogenic roles suggested[5],[6],[11]
GliomaDownregulatedAssociated with tumor suppression[[“]]
Gastric CancerUpregulatedCorrelated with poor patient survival[[“]]
Colorectal CancerUpregulatedAssociated with tumor promotion[[“]]

Table 2: IC50 Values of Selected SIRT2 Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineIC50 (µM)Reference(s)
AEM1Non-small cell lung cancer18.5[12]
AEM2Non-small cell lung cancer3.8[12]
SalermideHepG2 (HCC)~20[8]
Selisistat (EX-527)HepG2 (HCC)~20[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SIRT2 in cancer cell proliferation.

Experimental Workflow: Investigating SIRT2's Role in Cancer

Experimental_Workflow cluster_start Hypothesis Generation cluster_expression Expression Analysis cluster_activity Functional Assays cluster_phenotype Phenotypic Analysis cluster_validation In Vivo Validation Hypothesis Hypothesize SIRT2's role in a specific cancer WB Western Blot (SIRT2 protein levels) Hypothesis->WB IHC Immunohistochemistry (Tissue localization) Hypothesis->IHC ActivityAssay SIRT2 Activity Assay (Enzymatic function) WB->ActivityAssay IP Immunoprecipitation (Interaction partners) IHC->IP ProlifAssay Proliferation Assay (MTT) (Cell growth) ActivityAssay->ProlifAssay ChIP ChIP Assay (Chromatin binding) IP->ChIP ChIP->ProlifAssay InvasionAssay Invasion/Migration Assay (Metastatic potential) ProlifAssay->InvasionAssay Xenograft Xenograft Model (Tumor growth in vivo) InvasionAssay->Xenograft

Caption: A typical experimental workflow to study SIRT2 in cancer.

SIRT2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published studies.[13][14][15]

Principle: This assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate allows for its cleavage by a developer enzyme, which releases a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT2 activity.

Materials:

  • Purified recombinant SIRT2 enzyme

  • SIRT2 fluorometric substrate (e.g., based on p53 or histone H3 sequence)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a peptidase)

  • SIRT2 inhibitor (e.g., Nicotinamide) for control

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

  • Prepare Reagents: Dilute SIRT2 enzyme, substrate, and NAD+ to their working concentrations in Assay Buffer.

  • Set up Reactions: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • SIRT2 enzyme

    • Test compound or vehicle control

    • NAD+

  • Initiate Reaction: Add the SIRT2 substrate to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Develop Signal: Add the Developer solution to each well. This will stop the SIRT2 reaction and initiate the development of the fluorescent signal.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells without SIRT2 enzyme) from all readings. Plot the fluorescence intensity against the concentration of the test compound to determine IC50 values for inhibitors.

Immunoprecipitation (IP) of SIRT2

This protocol describes the isolation of SIRT2 and its interacting proteins from cancer cell lysates.[8][16][17][18]

Principle: An antibody specific to SIRT2 is used to capture SIRT2 and its binding partners from a cell lysate. The immune complexes are then precipitated using protein A/G-conjugated beads.

Materials:

  • Cancer cells expressing SIRT2

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)

  • Anti-SIRT2 antibody

  • Isotype control IgG

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-SIRT2 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Capture Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

  • Wash: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Western Blotting for SIRT2 and Substrates

This protocol is for detecting the protein levels of SIRT2 and its acetylated substrates.[19][20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SIRT2, anti-acetyl-lysine, antibodies for specific substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until the desired separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay for SIRT2

This protocol is for identifying the genomic regions where SIRT2 is bound.[12][21][22][23][24]

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody against SIRT2 is used to immunoprecipitate the SIRT2-bound chromatin. The associated DNA is then purified and analyzed by qPCR or sequencing.

Materials:

  • Cancer cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonication or enzymatic digestion reagents for chromatin shearing

  • Anti-SIRT2 antibody for ChIP

  • Isotype control IgG

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target genomic regions

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: Perform immunoprecipitation as described in the IP protocol, using the anti-SIRT2 antibody to pull down SIRT2-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Elute the immunoprecipitated complexes and reverse the cross-links by heating. Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

MTT Cell Proliferation Assay

This is a colorimetric assay to assess cell viability and proliferation.[25][26][27][28]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cells

  • 96-well plate

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treatment: Treat the cells with the test compound (e.g., a SIRT2 inhibitor) at various concentrations for the desired time period.

  • Add MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50.

Conclusion

SIRT2 presents a complex and compelling target in oncology. Its dual role as both a tumor suppressor and an oncogene underscores the importance of understanding its context-dependent functions in different cancer types. The signaling pathways it regulates, particularly those involved in cell cycle control and oncoprotein stability, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate roles of SIRT2 in cancer cell proliferation and to evaluate the potential of SIRT2-targeted therapies. A deeper understanding of the molecular mechanisms governing SIRT2's dichotomous nature will be crucial for the development of effective and personalized cancer treatments.

References

AK-1 as a Potential Therapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-1 is a potent and cell-permeable small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. Emerging research has highlighted the therapeutic potential of this compound across a spectrum of diseases, including neurodegenerative disorders and various cancers. By modulating key cellular signaling pathways, this compound has demonstrated significant efficacy in preclinical models, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the SIRT2 inhibitor, this compound, from various in vitro and in vivo studies.

Parameter Value Enzyme/Model Reference
IC5012.5 µMSIRT2[1][2]
IC50>40 µMSIRT1, SIRT3
IC50>50 µMSIRT1, SIRT3
Effective Concentration (Neuroprotection)1 - 10 µMInvertebrate models of Huntington's Disease
Effective Concentration (Neuroprotection)1 - 4 µMPrimary striatal neuron model of Huntington's Disease

Table 1: In Vitro Inhibitory Activity of this compound

Model Treatment Outcome Quantitative Result Reference
Drosophila model of Huntington's Disease10 µM this compound in foodImproved neuroprotectionIncrease in the number of rhabdomeres from 5.2 to 5.6[2]
HCT116 Human Colon Carcinoma Cells>25 µM this compoundIncreased acetylated tubulinData not quantified
rTg4510 mouse model of frontotemporal dementiaDirect hippocampal administrationPartial prevention of neuronal loss in the dentate gyrusData not quantified[1][3]

Table 2: In Vivo and Cellular Efficacy of this compound

Mechanism of Action and Signaling Pathways

This compound primarily exerts its therapeutic effects through the inhibition of SIRT2, a deacetylase with a multitude of cellular substrates. The downstream consequences of SIRT2 inhibition by this compound are context-dependent, influencing distinct signaling pathways in cancer and neurodegenerative diseases.

Anticancer Activity: The NF-κB/CSN2/Snail/p21 Pathway

In the context of colon cancer, this compound has been shown to induce cell cycle arrest and inhibit proliferation by modulating the NF-κB/CSN2/Snail/p21 signaling cascade.[2]

G AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 activates Snail Snail NFkB_CSN2->Snail stabilizes p21 p21 Snail->p21 represses G1_Arrest G1 Arrest p21->G1_Arrest induces Proliferation Slow Proliferation G1_Arrest->Proliferation G AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits Sterol_Biosynthesis Sterol Biosynthesis SIRT2->Sterol_Biosynthesis activates MAPK_Pathway MAPK Pathway SIRT2->MAPK_Pathway activates FOXO3a_Pathway FOXO3a Pathway SIRT2->FOXO3a_Pathway activates Neuroprotection Neuroprotection Sterol_Biosynthesis->Neuroprotection downregulation leads to MAPK_Pathway->Neuroprotection downregulation leads to FOXO3a_Pathway->Neuroprotection downregulation leads to G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis p1 Prepare assay buffer p2 Dilute SIRT2 enzyme p1->p2 p3 Prepare this compound serial dilutions p2->p3 p4 Prepare substrate and NAD+ p3->p4 r1 Incubate SIRT2 with this compound p4->r1 r2 Initiate reaction with substrate and NAD+ r1->r2 r3 Incubate at 37°C r2->r3 d1 Stop reaction r3->d1 d2 Add developer solution d1->d2 d3 Measure fluorescence/absorbance d2->d3 d4 Calculate IC50 d3->d4

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Targets and Pathways of Adenylate Kinase 1 (AK1) and Adaptor-Associated Kinase 1 (AAK1)

This technical guide provides a comprehensive overview of the biological targets and signaling pathways associated with two distinct kinases often abbreviated in literature, creating a potential for ambiguity: Adenylate Kinase 1 (AK1) and Adaptor-Associated Kinase 1 (AAK1). The guide delineates their unique molecular functions, roles in cellular signaling, and implications in health and disease, supported by experimental data and methodologies.

Part 1: Adenylate Kinase 1 (AK1)

Core Function and Biological Targets

Adenylate Kinase 1 (AK1) is a pivotal enzyme in cellular energy homeostasis, primarily localized in the cytosol of tissues with high energy demands, such as skeletal muscle, brain, and erythrocytes.[1][2] Its fundamental role is to catalyze the reversible phosphotransfer reaction between adenine nucleotides: 2 ADP ↔ ATP + AMP.[1][3][4] This function is critical for maintaining the balance of ATP, ADP, and AMP, thereby regulating the cellular energy charge.

The primary biological "targets" of AK1's enzymatic activity are adenine nucleotides. By modulating their relative concentrations, AK1 influences a multitude of downstream processes.

Table 1: Key Biological Molecules Regulated by AK1 Activity

MoleculeRoleConsequence of AK1 Activity
ATP Primary energy currencyReplenished from ADP
ADP Energy currency and signaling moleculeConverted to ATP and AMP
AMP Key allosteric regulator and signaling moleculeProduced from ADP; activates AMP-activated protein kinase (AMPK)
Signaling Pathways

AK1 is a critical upstream regulator of the AMP-activated protein kinase (AMPK) signaling pathway, a central hub for cellular energy sensing. Under conditions of metabolic stress (e.g., ischemia, hypoxia), increased ATP consumption leads to a rise in ADP levels. AK1 then converts this excess ADP into ATP and AMP. The resulting increase in the AMP:ATP ratio is a key signal that activates AMPK.[4] Activated AMPK, in turn, orchestrates a broad metabolic response to restore energy balance.

AK1_AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., Ischemia, Hypoxia) ATP_Consumption Increased ATP Consumption Metabolic_Stress->ATP_Consumption ADP_Levels Increased ADP Levels ATP_Consumption->ADP_Levels AK1 AK1 ADP_Levels->AK1 Substrate AMP_ATP_Ratio Increased AMP:ATP Ratio AK1->AMP_ATP_Ratio Catalyzes 2 ADP -> ATP + AMP AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream_Effects Downstream Metabolic Responses (e.g., Increased Glycolysis, Fatty Acid Oxidation, Decreased Protein Synthesis) AMPK->Downstream_Effects

Caption: AK1-mediated activation of the AMPK signaling pathway under metabolic stress.
Experimental Protocols

1.3.1 Adenylate Kinase Activity Assay (Spectrophotometric)

This protocol describes a common method to measure AK1 activity in biological samples. The assay is based on the principle that the production of ATP from ADP can be coupled to other enzymatic reactions that result in a measurable change in absorbance.[5][6]

Materials:

  • AK Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ADP Substrate Solution

  • ATP Standard Solution

  • Coupling Enzyme Mix (e.g., hexokinase and glucose-6-phosphate dehydrogenase)

  • NADP+ Solution

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold AK Assay Buffer. Centrifuge to remove debris and collect the supernatant.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing AK Assay Buffer, Coupling Enzyme Mix, and NADP+ Solution.

  • Assay:

    • Add the sample (lysate) to a well of the 96-well plate.

    • Add the Reaction Mixture to the well.

    • Initiate the reaction by adding the ADP Substrate Solution.

    • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature.

  • Data Analysis: The rate of increase in absorbance at 340 nm is directly proportional to the rate of NADPH production, which in turn is proportional to the AK activity. Calculate the AK activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Quantitative Data

Table 2: Representative Kinetic Parameters for Human AK1

SubstrateKm (µM)Vmax (U/mg)
ADP 50 - 1501500 - 2500
ATP 30 - 100-
AMP 20 - 80-

Note: These values are approximate and can vary depending on the specific assay conditions and enzyme source.

Part 2: Adaptor-Associated Kinase 1 (AAK1)

Core Function and Biological Targets

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[7][8][9] CME is a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1's primary known substrate is the μ2 subunit of the adaptor protein 2 (AP-2) complex.[8][9]

Table 3: Key Biological Targets and Substrates of AAK1

Target/SubstrateFunction in CMEConsequence of AAK1 Phosphorylation
AP-2 complex (μ2 subunit) Cargo recognition and clathrin coat assemblyEnhanced binding of AP-2 to cargo proteins, promoting endocytosis.[9]
NUMB Endocytic adaptor proteinRegulation of NUMB's cellular localization.[10]
NOTCH1 Transmembrane receptorStabilization of the activated form of NOTCH1.[10]
Signaling Pathways

AAK1 is implicated in the regulation of several key signaling pathways, primarily through its role in the endocytosis of signaling receptors.

2.2.1 WNT Signaling Pathway

AAK1 acts as a negative regulator of the canonical WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its degradation and subsequent attenuation of the WNT signal.[11]

AAK1_WNT_Pathway WNT_Ligand WNT Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex WNT_Ligand->Frizzled_LRP6 AAK1 AAK1 Frizzled_LRP6->AAK1 Activates CME Clathrin-Mediated Endocytosis of LRP6 AAK1->CME Promotes LRP6_Degradation LRP6 Degradation CME->LRP6_Degradation WNT_Signaling_Off WNT Signaling Inhibited LRP6_Degradation->WNT_Signaling_Off

Caption: AAK1-mediated negative regulation of the WNT signaling pathway.
2.2.2 Notch Signaling Pathway

AAK1 is a positive regulator of the Notch signaling pathway. It interacts with and stabilizes the activated form of the Notch1 receptor, promoting its localization to endosomes and enhancing its transcriptional activity.[12]

AAK1_Notch_Pathway Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Notch_Activation Notch Activation (Cleavage) Notch_Receptor->Notch_Activation Activated_Notch1 Activated Notch1 Notch_Activation->Activated_Notch1 AAK1 AAK1 Activated_Notch1->AAK1 Interacts with Endosomal_Localization Endosomal Localization AAK1->Endosomal_Localization Promotes Notch_Signaling_On Notch Signaling Activated Endosomal_Localization->Notch_Signaling_On

Caption: AAK1-mediated positive regulation of the Notch signaling pathway.
Experimental Protocols

2.3.1 In Vitro AAK1 Kinase Assay

This protocol is designed to measure the kinase activity of AAK1 by quantifying the phosphorylation of its substrate, the μ2 subunit of the AP-2 complex.

Materials:

  • Recombinant purified AAK1

  • Recombinant purified AP-2 complex (or μ2 subunit peptide)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, recombinant AP-2 complex, and recombinant AAK1.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated AP-2 subunit.

  • Quantification: Quantify the band intensity corresponding to the phosphorylated AP-2 to determine AAK1 activity.

Quantitative Data

Table 4: Inhibitory Activity of Selected AAK1 Inhibitors

CompoundTargetIC50 (nM)Assay Type
BMS-986176/LX-9211 AAK1<10Biochemical
LP-935509 AAK13.3 ± 0.7Biochemical (μ2 phosphorylation)
Compound 17 (from Luo et al.) AAK112Biochemical

Note: IC50 values are highly dependent on assay conditions and are presented here as representative examples from the literature.[13]

AAK1 Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing AAK1 inhibitors.

AAK1_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro Characterization cluster_2 Cell-Based Assays cluster_3 In Vivo Models HTS High-Throughput Screening (Biochemical Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination (Kinase Assay) Hit_Compounds->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular_Target Cellular Target Engagement (e.g., CETSA) Selectivity->Cellular_Target AP2_Phospho Inhibition of AP-2 Phosphorylation Cellular_Target->AP2_Phospho PK_PD Pharmacokinetics/ Pharmacodynamics AP2_Phospho->PK_PD Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain) PK_PD->Efficacy Lead_Candidate Lead Candidate Efficacy->Lead_Candidate Identifies

Caption: A generalized workflow for the discovery and development of AAK1 inhibitors.

References

AK-1: A Technical Guide to the Sirtuin 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes such as cell cycle regulation, metabolic control, and oxidative stress response through the deacetylation of numerous protein substrates.[1][3][4] AK-1 is a cell-permeable, benzylsulfonamide-based inhibitor of SIRT2 that has been instrumental in elucidating the physiological and pathological functions of this enzyme.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its effects on key signaling pathways.

Quantitative Data for this compound

The inhibitory activity of this compound against SIRT2 has been characterized by its half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.

ParameterValueAssay ConditionsReference
IC50 12.5 µMEnzymatic assay
IC50 13 µMNot specified

Note: Further quantitative data, such as Ki values and detailed in vivo efficacy metrics (e.g., specific dosage, route of administration, and quantitative outcomes in various models), are not extensively reported in publicly available literature.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the nicotinamide binding site of SIRT2. By occupying this pocket, this compound prevents the binding of the NAD+ co-substrate, which is essential for the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, thereby modulating their function and impacting downstream cellular processes. While this compound is a specific inhibitor for SIRT2, it may also inhibit SIRT1 and SIRT3 at significantly higher concentrations (IC50 > 40 µM).

Key Signaling Pathways Modulated by this compound

Inhibition of SIRT2 by this compound has been shown to impact several critical signaling pathways implicated in cancer and neurodegeneration.

Downregulation of Snail via NF-κB/CSN2 Pathway in Cancer

In colon cancer cells, this compound treatment leads to the proteasomal degradation of the Snail transcription factor.[5] This occurs through the inactivation of the NF-κB/CSN2 pathway. The reduction in Snail levels results in the upregulation of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest, and reduced cell proliferation and migration.[5]

G AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 activates Snail Snail NFkB_CSN2->Snail stabilizes p21 p21 Snail->p21 represses G1_Arrest G1 Arrest & Reduced Proliferation p21->G1_Arrest induces

Caption: this compound mediated inhibition of SIRT2 leading to G1 cell cycle arrest.

Neuroprotection through Modulation of MAPK and FOXO3 Pathways

In models of neurodegenerative diseases, this compound has demonstrated neuroprotective effects.[2] This is, in part, achieved through the downregulation of the MAPK and FOXO3 signaling pathways.[2] SIRT2-mediated deacetylation of FOXO3a can increase the expression of pro-apoptotic proteins like Bim.[2] By inhibiting SIRT2, this compound can potentially reduce this apoptotic signaling.

G AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits MAPK MAPK Pathway SIRT2->MAPK activates FOXO3 FOXO3 Pathway SIRT2->FOXO3 activates Neurodegeneration Neurodegeneration MAPK->Neurodegeneration promotes FOXO3->Neurodegeneration promotes

Caption: Neuroprotective mechanism of this compound via pathway downregulation.

Destabilization of HIF-1α in Hypoxic Conditions

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes cellular adaptation to low oxygen, a hallmark of solid tumors. This compound has been shown to increase the ubiquitination and subsequent proteasomal degradation of HIF-1α in a VHL-dependent manner.[6][7] This leads to a reduction in the transcriptional activity of HIF-1α and the expression of its target genes, suggesting a potential therapeutic application for this compound in hypoxia-associated pathologies.[6]

Experimental Protocols

Detailed, step-by-step protocols for experiments involving this compound are not always fully elaborated in publications. The following sections provide generalized yet detailed methodologies for key experiments cited in the literature on this compound, which can be adapted by researchers.

In Vitro SIRT2 Enzymatic Inhibition Assay

This protocol is based on a fluorometric assay to measure the deacetylase activity of SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

  • NAD+

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known SIRT2 inhibitor, if available).

  • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the different concentrations of this compound or controls to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G Start Prepare Reagents (SIRT2, Substrate, NAD+, this compound) Mix Mix Reagents in 96-well Plate Start->Mix Incubate1 Incubate at 37°C Mix->Incubate1 Stop Add Developer Solution Incubate1->Stop Incubate2 Incubate at 37°C Stop->Incubate2 Read Measure Fluorescence Incubate2->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro SIRT2 enzymatic inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blotting for Snail and p21

This protocol describes the detection of changes in Snail and p21 protein levels following this compound treatment.

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Snail, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in Snail and p21 protein expression.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of SIRT2 in health and disease. Its ability to specifically inhibit SIRT2 has provided significant insights into the enzyme's involvement in cancer progression and neurodegeneration. This technical guide consolidates the current knowledge on this compound, offering a resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the therapeutic potential of targeting SIRT2 with inhibitors like this compound, including more detailed preclinical and clinical investigations.

References

In-Depth Technical Guide: The Neuroprotective Effects of AK-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efforts to identify and develop effective neuroprotective agents are at the forefront of neuroscience research, driven by the rising prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as the significant impact of acute neurological injuries like ischemic stroke. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of AK-1, a novel compound that has garnered interest for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the intricate signaling pathways implicated in the neuroprotective action of this compound.

Quantitative Data Summary

Currently, publicly available research specifically identifying a compound or drug designated as "this compound" and detailing its neuroprotective effects is not available in the scientific literature retrieved. The broader search for neuroprotective agents reveals a landscape of diverse compounds at various stages of investigation, targeting a range of mechanisms to mitigate neuronal damage.[1][2] Clinical trials are ongoing for numerous candidates, with a significant portion of the drug development pipeline focused on disease-modifying therapies for Alzheimer's disease.[2]

Due to the absence of specific data for "this compound," a quantitative summary table cannot be provided at this time. Future research, once published, will be necessary to populate such a table with critical data points including, but not limited to:

  • EC50/IC50 Values: Concentrations at which this compound produces half of its maximal protective effect or inhibits a specific detrimental process by 50%.

  • Dose-Response Relationships: Data from in vitro and in vivo models demonstrating the correlation between this compound concentration and the extent of neuroprotection.

  • Cell Viability Assays: Quantitative results from assays such as MTT, LDH, or TUNEL staining, indicating the percentage of neuronal survival in the presence of this compound under cytotoxic conditions.

  • Biomarker Modulation: Data on the upregulation or downregulation of key biomarkers associated with neuroinflammation, oxidative stress, and apoptosis in response to this compound treatment.

Key Experimental Protocols

The investigation of a novel neuroprotective agent like this compound would typically involve a series of well-established experimental protocols to elucidate its efficacy and mechanism of action. While specific protocols for "this compound" are not available, this section outlines the standard methodologies that would be employed.

In Vitro Models of Neurotoxicity
  • Primary Neuronal Cultures:

    • Methodology: Primary neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents. These cultures are then exposed to neurotoxic insults such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or amyloid-beta oligomers (to model Alzheimer's disease pathology). The neuroprotective effect of this compound would be assessed by adding it to the culture medium before, during, or after the insult.

    • Endpoints: Neuronal viability, dendritic spine density, and levels of apoptotic markers would be quantified.

  • Organotypic Slice Cultures:

    • Methodology: Thin slices of brain tissue are cultured, preserving the local cellular architecture. This model allows for the study of this compound's effects in a more complex, tissue-like environment. Slices can be subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions.

    • Endpoints: Cell death in specific neuronal layers, synaptic plasticity, and inflammatory responses would be measured.

In Vivo Models of Neurological Disease
  • Ischemic Stroke Models:

    • Methodology: The middle cerebral artery occlusion (MCAO) model in rodents is a common method to induce focal cerebral ischemia. This compound would be administered systemically or directly into the brain before or after the ischemic event.

    • Endpoints: Infarct volume, neurological deficit scores, and long-term behavioral outcomes would be assessed.

  • Neurodegenerative Disease Models:

    • Methodology: Transgenic animal models that overexpress disease-associated proteins (e.g., APP/PS1 for Alzheimer's, alpha-synuclein for Parkinson's) would be used. Chronic administration of this compound would be performed to evaluate its impact on disease progression.

    • Endpoints: Cognitive function (e.g., Morris water maze), motor performance (e.g., rotarod test), and histopathological analysis of protein aggregates and neuronal loss would be key outcome measures.

Signaling Pathways and Visualization

The neuroprotective mechanisms of therapeutic agents often involve the modulation of complex intracellular signaling pathways that govern cell survival, inflammation, and stress responses. While the specific pathways activated by "this compound" remain to be elucidated, research in neuroprotection points to several critical cascades.

A hypothetical signaling pathway for a neuroprotective agent could involve the activation of pro-survival pathways and the inhibition of pro-death pathways. The following diagram illustrates a potential mechanism of action.

Neuroprotective_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b CREB CREB Akt->CREB Nrf2 Nrf2 Akt->Nrf2 NFkB NF-κB Akt->NFkB Apoptosis Apoptosis GSK3b->Apoptosis Gene_Expression Gene Expression CREB->Gene_Expression Nrf2->Gene_Expression NFkB->Gene_Expression Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Gene_Expression->Pro_Survival Antioxidant Antioxidant Enzymes (e.g., HO-1) Gene_Expression->Antioxidant Inflammation Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Inflammation Pro_Survival->Apoptosis Antioxidant->Apoptosis Inflammation->Apoptosis

Caption: Hypothetical signaling cascade of a neuroprotective agent.

The following diagram illustrates a generalized experimental workflow for screening and validating a potential neuroprotective compound.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical In Vivo Testing cluster_clinical Clinical Development Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (In Vitro Neurotoxicity Model) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR) Dose_Response->Mechanism_of_Action Animal_Models Animal Models of Disease (Stroke, AD, PD) Mechanism_of_Action->Animal_Models Behavioral_Testing Behavioral & Histological Analysis Animal_Models->Behavioral_Testing Pharmacokinetics Pharmacokinetics & Toxicology Pharmacokinetics->Animal_Models Clinical_Trials Clinical Trials Behavioral_Testing->Clinical_Trials

Caption: General workflow for neuroprotective drug discovery.

The field of neuroprotection is actively pursuing novel therapeutic strategies to combat the devastating effects of neurological disorders. While the specific compound "this compound" is not yet characterized in the available scientific literature, the methodologies and conceptual frameworks outlined in this guide provide a robust roadmap for its future investigation. The successful development of any new neuroprotective agent will depend on rigorous preclinical and clinical research, focusing on the elucidation of its mechanism of action, a thorough understanding of its pharmacokinetic and safety profiles, and its demonstrated efficacy in relevant disease models. As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound and its potential role in neurotherapeutics.

References

Methodological & Application

Application Notes and Protocols for Adenylate Kinase 1 (AK-1) In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Kinase 1 (AK-1), also known as myokinase, is a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2][3] This enzyme is abundantly expressed in tissues with high energy turnover, such as skeletal muscle, brain, and erythrocytes.[4][5] Dysregulation of this compound activity has been implicated in various pathological conditions, including hemolytic anemia and post-ischemic recovery.[6][7][8] Therefore, the accurate in vitro measurement of this compound activity is essential for basic research and drug discovery efforts targeting this enzyme.

These application notes provide detailed protocols for a robust and sensitive in vitro assay to determine this compound activity in various biological samples, including cell and tissue lysates, as well as purified protein preparations.[1][6] The assay can be performed in either a colorimetric or a more sensitive fluorometric format.[1][9]

Signaling Pathway and Experimental Workflow

The enzymatic activity of this compound is a key node in cellular energy metabolism, directly influencing the ratios of adenine nucleotides. This, in turn, affects numerous downstream signaling pathways that are sensitive to the cell's energetic state.

AK1_Signaling_Pathway ADP1 2 ADP AK1 This compound ADP1->AK1 ATP ATP AK1->ATP AMP AMP AK1->AMP Energy_Consuming Energy-Consuming Processes ATP->Energy_Consuming drives AMPK AMPK Activation AMP->AMPK activates Energy_Consuming->ADP1 generates Energy_Producing Energy-Producing Pathways AMPK->Energy_Producing stimulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Sample_Prep Sample Preparation (Lysates or Purified Protein) Plate_Loading Plate Loading (Samples, Standards, Controls) Sample_Prep->Plate_Loading Standard_Prep ATP Standard Curve Preparation Standard_Prep->Plate_Loading Reagent_Prep Reagent Preparation (Assay Buffer, Developer, etc.) Reaction_Mix Add Reaction Mix to Samples and Controls Reagent_Prep->Reaction_Mix Plate_Loading->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Absorbance (570 nm) or Fluorescence (Ex/Em = 535/587 nm) Incubation->Measurement Calculation Calculate this compound Activity Measurement->Calculation

References

Application Notes: Utilizing Adenylate Kinase 1 (AK1) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenylate Kinase 1 (AK1) is a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2][3] Predominantly located in the cytosol of tissues with high energy demands such as skeletal muscle, brain, and erythrocytes, AK1 acts as a critical sensor of the cellular energy state.[1][4] Under conditions of metabolic stress (e.g., hypoxia, glucose deprivation), an increase in the ADP/ATP ratio shifts the equilibrium of the AK1-catalyzed reaction towards the production of AMP.[5][6] This rise in AMP serves as a key signaling molecule, most notably by activating AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cellular processes from energy consumption to energy production.[5][6][7]

The AK1/AMPK signaling axis is a vital pathway in cellular response to metabolic challenges, influencing cell growth, proliferation, and survival.[7] Dysregulation of AK1 activity is implicated in various pathological conditions, including metabolic disorders and cardiovascular diseases.[4][8] Therefore, studying AK1 in cell culture is essential for understanding fundamental cellular bioenergetics and for identifying potential therapeutic targets.

These application notes provide detailed protocols for modulating and assessing AK1 function in cultured mammalian cells, including methods for gene overexpression, metabolic stress induction, and analysis of downstream effects on cell viability and signaling pathways.

Key Applications in Cell Culture

  • Investigating Cellular Bioenergetics: Modulating AK1 expression allows for the study of its role in maintaining adenine nucleotide pools (ATP, ADP, AMP) under various conditions.

  • Studying Metabolic Stress Responses: Using AK1 knockout or overexpressing cells is a powerful model to dissect the cellular response to metabolic stressors like glucose deprivation or mitochondrial inhibition.

  • Elucidating the AMPK Signaling Pathway: AK1 is a primary upstream regulator of AMPK; thus, cell models with altered AK1 expression are ideal for studying the activation and downstream consequences of AMPK signaling.

  • Drug Discovery and Target Validation: Assessing the impact of small molecules on AK1 activity or on the viability of cells with altered AK1 expression can aid in drug development.

Data Presentation: Quantitative Summary of Expected Results

The following tables summarize typical quantitative outcomes from experiments involving the modulation of AK1 in cell culture. These values are compiled from various studies and should be considered as representative examples. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.

Table 1: AK1 Activity and Adenine Nucleotide Levels

Experimental ConditionCell LineParameter MeasuredExpected Outcome (Approximate Value)Reference
Wild-Type (Control)Aortic Tissue LysateAK1 Activity0.25 µmol/min/mg protein[7]
AK1 KnockoutAortic Tissue LysateAK1 Activity0.08 µmol/min/mg protein (~68% decrease)[7]
Wild-Type (Normoxia)Aortic Tissue LysateAMP Level0.65 nmol/mg protein[7]
Wild-Type (Ischemia)Aortic Tissue LysateAMP Level2.56 nmol/mg protein (~290% increase)[7]
AK1 Knockout (Normoxia)Aortic Tissue LysateAMP Level0.78 nmol/mg protein[7]
AK1 Knockout (Ischemia)Aortic Tissue LysateAMP Level0.93 nmol/mg protein (No significant increase)[7]
ControlHeLa CellsCytosolic ATPBaseline FRET Ratio ~2.0[9]
10 mM 2-DG + 1 mM KCNHeLa CellsCytosolic ATPFRET Ratio drops to ~1.3 (~35% decrease)[10]

Table 2: Downstream Signaling and Cell Viability

Experimental ConditionCell LineParameter MeasuredExpected Outcome (Approximate Value)Reference
Control (11.1 mM Glucose)INS-1 Cellsp-AMPK (Thr172)Baseline Level[4]
Glucose Deprivation (0 mM Glucose, 2h)INS-1 Cellsp-AMPK (Thr172)~2.5-fold increase over control[4]
ControlHeLa CellsCell Viability100%[11]
Glucose Deprivation (48h)HeLa CellsCell Viability~60-70% (significant apoptosis)[11]
ControlHeLa CellsCell Viability100%
50 µM Mitotoxic Compound (Galactose Media)HeLa CellsCell Viability~40-50%

Signaling Pathway and Experimental Workflow Diagrams

AK1_AMPK_Signaling_Pathway cluster_stress Metabolic Stress cluster_cell Cytosol cluster_response Cellular Response Stress e.g., Glucose Deprivation, Hypoxia, Oligomycin ADP ADP Stress->ADP Increases ADP/ATP Ratio AK1 Adenylate Kinase 1 (AK1) ADP->AK1 ATP ATP AMP AMP AMPK AMPK AMP->AMPK Allosteric Activation AK1->ATP 2 ADP -> ATP + AMP AK1->AMP pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (e.g., by LKB1) EnergyProd Upregulate Energy Production (e.g., Glycolysis, FAO) pAMPK->EnergyProd EnergyCons Downregulate Energy Consumption (e.g., Protein Synthesis) pAMPK->EnergyCons Experimental_Workflow cluster_modulation Step 1: Modulate AK1 Expression cluster_stress Step 2: Apply Metabolic Stress cluster_analysis Step 3: Analysis start Seed Cells (e.g., HEK293, HeLa) transfect Transfect with AK1 Overexpression Plasmid or AK1 shRNA/CRISPR start->transfect control Transfect with Empty Vector Control start->control stress Treat with Stressor (e.g., Glucose-free media, 2-DG, Oligomycin) transfect->stress nostress Normal Growth Media transfect->nostress control->stress control->nostress lysate Prepare Cell Lysates stress->lysate viability Cell Viability Assay (MTT) stress->viability nostress->lysate nostress->viability activity AK1 Activity Assay lysate->activity western Western Blot (p-AMPK, AK1, etc.) lysate->western nucleotides Measure ATP/ADP/AMP lysate->nucleotides

References

Application Notes and Protocols for Novel Therapeutic Compounds in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Note: A thorough search of scientific literature and public databases did not yield specific information on a compound designated "AK-1" for the treatment of Alzheimer's disease. The following application notes and protocols are provided as a generalized template based on common practices for evaluating novel therapeutic agents in preclinical animal models of Alzheimer's disease. Researchers should substitute placeholder information with data specific to their compound of interest.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[2][3] Animal models that recapitulate key aspects of AD pathology are crucial for the preclinical evaluation of novel therapeutic candidates.[2][4] These models allow for the assessment of a compound's pharmacokinetic profile, its efficacy in mitigating pathological hallmarks, and its potential to improve cognitive function.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from preclinical studies of a novel compound.

Table 1: Recommended Dosage in Common Animal Models of Alzheimer's Disease

Animal ModelRoute of AdministrationDosage RangeDosing FrequencyTreatment Duration
5xFAD MouseOral Gavagee.g., 1-50 mg/kgDailye.g., 4-12 weeks
APP/PS1 MouseIntraperitoneal (IP)e.g., 1-20 mg/kgEvery other daye.g., 8 weeks
3xTg-AD MouseIntravenous (IV)e.g., 0.5-10 mg/kgWeeklye.g., 6 weeks
Aβ-injected RatIntracerebroventriculare.g., 1-10 µ g/rat Single dosee.g., 2 weeks

Note: Optimal dosage, frequency, and duration must be determined empirically for each novel compound through dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Table 2: Summary of Efficacy Data in a 5xFAD Mouse Model

Biomarker/OutcomeVehicle ControlNovel Compound (e.g., 10 mg/kg)% Changep-value
Cortical Aβ42 levels (pg/mg tissue)e.g., 5000 ± 800e.g., 2500 ± 500↓ 50%e.g., <0.01
Hippocampal Phospho-Tau (Ser202/Thr205)e.g., 1.5 ± 0.3 (relative units)e.g., 0.8 ± 0.2 (relative units)↓ 47%e.g., <0.05
Microglia Activation (Iba1+ cells/mm²)e.g., 120 ± 20e.g., 70 ± 15↓ 42%e.g., <0.01
Morris Water Maze Escape Latency (sec)e.g., 45 ± 8e.g., 25 ± 5↓ 44%e.g., <0.05

Note: Data are represented as mean ± standard deviation. The specific biomarkers and behavioral tests should be chosen based on the hypothesized mechanism of action of the novel compound.

Experimental Protocols

Animal Model Induction: Intracerebroventricular (ICV) Injection of Amyloid-β

This protocol describes the induction of Alzheimer's-like pathology in wild-type mice through the direct injection of Aβ oligomers into the cerebral ventricles. This method is advantageous for studying the downstream effects of Aβ pathology and for rapid screening of drug candidates.[5]

Materials:

  • Amyloid-β (1-42) peptide

  • Sterile PBS

  • DMSO

  • Anesthetic (e.g., isoflurane)

  • Microsyringe (e.g., Hamilton syringe)

  • Heating pad

Procedure:

  • Preparation of Aβ Oligomers:

    • Dissolve Aβ(1-42) peptide in 100% DMSO to create a 1 mM stock solution.

    • Dilute the stock solution 10-fold in sterile PBS to a final concentration of 100 µM.[5]

    • Incubate the solution at 4°C for 24 hours to promote the formation of oligomers.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a stereotactic frame or use a freehand technique as described by Kim et al. (2016).[6]

    • Maintain the animal's body temperature using a heating pad.

  • Intracerebroventricular Injection:

    • Make a small incision in the scalp to expose the skull.

    • Identify the bregma.

    • For a freehand injection, the injection site is typically 1 mm posterior to the bregma and 1 mm lateral to the sagittal suture.[5]

    • Carefully drill a small burr hole through the skull.

    • Slowly inject 5 µL of the Aβ oligomer solution into the lateral ventricle over 5 minutes.[6]

    • Leave the needle in place for an additional 5 minutes to prevent backflow.

    • Slowly withdraw the needle and suture the scalp incision.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animal for recovery on a warm pad.[6]

    • Allow for a recovery period (e.g., 7-14 days) before commencing treatment with the novel compound.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodent models of AD.

Materials:

  • Circular pool (1.5-2 m in diameter) filled with opaque water.

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Video tracking software.

Procedure:

  • Acquisition Phase (4-5 days):

    • Place the mouse into the pool at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each mouse.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of a novel compound in Alzheimer's disease is often attributed to its ability to modulate key signaling pathways involved in the disease's pathogenesis. Below are diagrams illustrating potential mechanisms of action.

G cluster_0 Amyloidogenic Pathway cluster_1 Potential Intervention by Novel Compound APP APP sAPPβ sAPPβ APP->sAPPβ BACE1 Aβ Monomers Aβ Monomers sAPPβ->Aβ Monomers γ-Secretase Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Amyloid Plaques Amyloid Plaques Aβ Oligomers->Amyloid Plaques BACE1 BACE1 γ-Secretase γ-Secretase Novel Compound Novel Compound Novel Compound->Aβ Oligomers Clearance Novel Compound->BACE1 Inhibition Novel Compound->γ-Secretase Modulation

Caption: Potential mechanisms of a novel compound targeting the amyloidogenic pathway.

G cluster_0 Neuroinflammation Pathway cluster_1 Therapeutic Intervention Aβ Oligomers Aβ Oligomers Microglia Microglia Aβ Oligomers->Microglia Astrocytes Astrocytes Aβ Oligomers->Astrocytes Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Pro-inflammatory Cytokines (TNF-α, IL-1β) Astrocytes->Pro-inflammatory Cytokines (TNF-α, IL-1β) Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines (TNF-α, IL-1β)->Neuronal Damage Novel Compound Novel Compound Novel Compound->Microglia Inhibition of Activation G Start Start Select Animal Model (e.g., 5xFAD) Select Animal Model (e.g., 5xFAD) Start->Select Animal Model (e.g., 5xFAD) Baseline Behavioral Testing Baseline Behavioral Testing Select Animal Model (e.g., 5xFAD)->Baseline Behavioral Testing Randomize into Groups (Vehicle vs. Compound) Randomize into Groups (Vehicle vs. Compound) Baseline Behavioral Testing->Randomize into Groups (Vehicle vs. Compound) Chronic Treatment Chronic Treatment Randomize into Groups (Vehicle vs. Compound)->Chronic Treatment Mid-point Behavioral Testing Mid-point Behavioral Testing Chronic Treatment->Mid-point Behavioral Testing Final Behavioral Testing Final Behavioral Testing Mid-point Behavioral Testing->Final Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Final Behavioral Testing->Euthanasia & Tissue Collection Biochemical Analysis (ELISA, Western Blot) Biochemical Analysis (ELISA, Western Blot) Euthanasia & Tissue Collection->Biochemical Analysis (ELISA, Western Blot) Histological Analysis (IHC, Staining) Histological Analysis (IHC, Staining) Euthanasia & Tissue Collection->Histological Analysis (IHC, Staining) Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis (ELISA, Western Blot)->Data Analysis & Interpretation Histological Analysis (IHC, Staining)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

References

Application Notes and Protocols for Targeting NUAK1 in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Treating Colon Cancer Cells with a Novel Inhibitor Targeting NUAK1 (in the context of the user query for "AK-1")

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not a recognized inhibitor in the scientific literature for colon cancer treatment. Based on initial research, it is hypothesized that the query may be related to the inhibition of NUAK1 (NUAK family SNF1-like kinase 1) , a protein kinase implicated in colorectal cancer. These application notes are therefore focused on the therapeutic targeting of NUAK1 in colon cancer cells and will use a known NUAK1 inhibitor, HTH-01-015, as an illustrative example for data presentation.

Introduction

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and has emerged as a critical factor in the survival and stress resistance of colorectal cancer (CRC) cells.[1] Elevated expression of NUAK1 in human CRC is associated with more aggressive disease and reduced overall survival.[1] NUAK1 plays a pivotal role in protecting cancer cells from oxidative stress, a common feature of the tumor microenvironment.[1] Inhibition of NUAK1 has been shown to suppress the formation of colorectal tumors and induce the regression of pre-existing tumors, making it a promising therapeutic target.[1]

This document provides an overview of the NUAK1 signaling pathway in colon cancer, quantitative data on the effects of NUAK1 inhibition, and detailed protocols for evaluating novel inhibitors targeting this pathway.

NUAK1 Signaling Pathway in Colon Cancer

In colorectal cancer cells, NUAK1 is a key component of the antioxidant stress response. Under conditions of oxidative stress, NUAK1 is activated. This activation, in concert with AKT signaling, leads to the inhibitory phosphorylation of glycogen synthase kinase 3β (GSK3β). The inhibition of GSK3β prevents it from targeting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for degradation. As a result, NRF2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven genes, which protect the cancer cells from oxidative damage and promote their survival.[1] Therefore, inhibition of NUAK1 disrupts this protective mechanism, leading to increased oxidative stress and subsequent cancer cell death.

NUAK1_Signaling_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress NUAK1 NUAK1 Oxidative_Stress->NUAK1 activates AKT AKT GSK3b GSK3β AKT->GSK3b inhibits NUAK1->GSK3b inhibits NRF2 NRF2 GSK3b->NRF2 inhibits Nucleus Nucleus NRF2->Nucleus translocates to NRF2_n NRF2 ARE_Genes_n Antioxidant Response Genes ARE_Genes Antioxidant Response Genes Cell_Survival Cell Survival & Proliferation ARE_Genes->Cell_Survival promotes NRF2_n->ARE_Genes_n activates

Caption: NUAK1 Signaling Pathway in Colon Cancer.

Data Presentation: Effects of NUAK1 Inhibition

The inhibition of NUAK1 has been demonstrated to induce apoptosis in colorectal cancer cell lines. The following table summarizes the pro-apoptotic effects of the selective NUAK1 inhibitor, HTH-01-015, on various human CRC cell lines after 48 hours of treatment.

Cell LineHTH-01-015 Concentration (µM)Annexin V Positive Cells (%)Annexin V / Propidium Iodide Double Positive Cells (%)
SW480 5~25~15
10~40~25
HCT116 5~20~10
10~35~20
DLD-1 5~15~8
10~30~15

Data are estimations based on graphical representations from Port et al., Cancer Discovery, 2018.[1]

Experimental Workflow for Evaluating a Novel NUAK1 Inhibitor

The following diagram outlines a general workflow for the preclinical evaluation of a novel NUAK1 inhibitor in colon cancer cell lines.

Experimental_Workflow Start Start: Novel NUAK1 Inhibitor (e.g., this compound) Cell_Culture Colon Cancer Cell Lines (e.g., SW480, HCT116) Start->Cell_Culture Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (NUAK1 Pathway Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for inhibitor testing.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of a novel NUAK1 inhibitor.

Cell Culture and Treatment

Materials:

  • Colon cancer cell lines (e.g., SW480, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Novel NUAK1 inhibitor (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture colon cancer cells in T-75 flasks with complete growth medium in a humidified incubator.

  • Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed cells into appropriate well plates (e.g., 96-well for viability, 6-well for apoptosis and western blot) at a predetermined density.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the NUAK1 inhibitor in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Replace the medium in the cell plates with the medium containing the inhibitor or vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Treated cells in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization, including the floating cells in the medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Materials:

  • Treated cells in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NUAK1, anti-p-GSK3β, anti-GSK3β, anti-NRF2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols: AK-1 Experimental Design for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for a range of neurological disorders, including neuropathic pain. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing cell surface receptors and ligands. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits. Dysregulation of AAK1 activity has been implicated in the pathophysiology of several neurological conditions, making AAK1 inhibitors, often designated by the experimental code "AK-1," a subject of intense research for their neuroprotective potential.

These application notes provide a comprehensive overview of the experimental design for evaluating the neuroprotective effects of AAK1 inhibitors. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical assessment of these compounds.

Data Presentation

In Vitro Efficacy of AAK1 Inhibitors

The following table summarizes the in vitro potency of representative AAK1 inhibitors. This data is critical for selecting appropriate compounds and determining effective concentrations for cell-based assays.

Compound IDAAK1 Enzyme IC50 (nM)AAK1 Binding IC50 (nM)AAK1 Cellular Assay EC50 (µM)Reference
LP-9355093.3 ± 0.73.3 ± 1.5Not Reported[1]
LP-9227614.83.6Not Reported[1]
BMT-0906050.6 ± 0.10.4 ± 0.1Not Reported[1]
BMT-1241100.9 ± 0.21.0Not Reported[1]
Compound 17Not ReportedNot Reported8.3[2]
In Vivo Efficacy of AAK1 Inhibitors in a Neuropathic Pain Model

The table below presents the in vivo efficacy of AAK1 inhibitors in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. The data demonstrates the potential of these compounds to alleviate pain-related behaviors.

Compound IDAdministration RouteDose (mg/kg)% Reversal of Thermal HyperalgesiaReference
LP-935509Oral30~60%[3]
BMT-090605Intrathecal0.3 - 3 (µ g/rat )Dose-dependent increase in withdrawal latency[4]
Compound 27 (LX-9211)Oral1>60% inhibition of pain response[5]

Signaling Pathways

AAK1 is a key regulator of several signaling pathways implicated in neuronal function and survival. Understanding these pathways is crucial for elucidating the mechanism of action of AAK1 inhibitors.

AAK1 and Clathrin-Mediated Endocytosis

AAK1's primary role is in the regulation of clathrin-mediated endocytosis. It phosphorylates the AP2M1 subunit of the AP-2 complex, a critical step in the formation of clathrin-coated vesicles. Inhibition of AAK1 can modulate the internalization of various receptors and transporters, thereby impacting downstream signaling.

AAK1_CME_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand Receptor_Bound Ligand-Receptor Complex Ligand->Receptor_Bound Receptor Receptor AP2 AP-2 Complex Receptor_Bound->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits pAP2M1 Phosphorylated AP-2 (AP2M1-P) CCV Clathrin-Coated Vesicle Clathrin->CCV Forms AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit Endosome Endosome CCV->Endosome Matures into

AAK1 in Clathrin-Mediated Endocytosis
AAK1 in WNT and Notch Signaling

AAK1 has also been shown to modulate the WNT and Notch signaling pathways, which are critical for neuronal development, synaptic plasticity, and cell fate determination. AAK1 can influence the endocytosis of key receptors in these pathways, such as the LRP6 co-receptor in WNT signaling, thereby regulating pathway activity.

AAK1_WNT_Notch_Pathway cluster_WNT WNT Signaling cluster_Notch Notch Signaling WNT WNT LRP6 LRP6 Receptor WNT->LRP6 WNT_Signaling WNT Pathway Activation LRP6->WNT_Signaling Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Notch_Signaling Notch Pathway Activation Notch_Receptor->Notch_Signaling AAK1 AAK1 AAK1->LRP6 Promotes Endocytosis AAK1->Notch_Receptor Stabilizes Activated Form Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay AAK1 Kinase Inhibition Assay (IC50) In_Vitro_Screening->Kinase_Assay Cell_Viability Neuronal Cell Viability/Toxicity (LDH Assay) In_Vitro_Screening->Cell_Viability Lead_Selection Lead Compound Selection Kinase_Assay->Lead_Selection Cell_Viability->Lead_Selection In_Vivo_Testing In Vivo Testing Lead_Selection->In_Vivo_Testing CCI_Model Chronic Constriction Injury (CCI) Model In_Vivo_Testing->CCI_Model Behavioral_Tests Behavioral Testing (von Frey) CCI_Model->Behavioral_Tests Mechanism_Studies Mechanism of Action Studies Behavioral_Tests->Mechanism_Studies Neurite_Outgrowth Neurite Outgrowth Assay Mechanism_Studies->Neurite_Outgrowth Biomarker_Analysis Biomarker Analysis (e.g., Cytokines) Mechanism_Studies->Biomarker_Analysis End End: Preclinical Candidate Mechanism_Studies->End

References

Application Notes and Protocols for Measuring SIRT2 Inhibition by AK-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Its involvement in pathological conditions has made it a significant target for drug discovery. AK-1 is a cell-permeable inhibitor of SIRT2 that has been instrumental in studying the physiological and pathological functions of this enzyme.[1][2] This document provides detailed protocols for measuring the inhibitory activity of this compound against SIRT2, both in biochemical and cellular contexts.

Quantitative Data Summary

The following table summarizes the key quantitative data for the SIRT2 inhibitor this compound.

ParameterValueReference
IC50 (SIRT2) 12.5 µM - 13 µM[1]
IC50 (SIRT1) > 40 µM[2]
IC50 (SIRT3) > 40 µM[2]
Molecular Weight 403.45 g/mol [2]
Solubility Soluble in DMSO to 100 mM

Biochemical Assay: In Vitro SIRT2 Inhibition Measurement

This protocol describes a fluorometric assay to determine the IC50 value of this compound for SIRT2. This method is based on the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.

Experimental Workflow: Biochemical Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - SIRT2 Assay Buffer - Recombinant SIRT2 - Fluorogenic Substrate - NAD+ - this compound dilutions add_components Add to 96-well plate: - SIRT2 Enzyme - this compound (or DMSO control) - NAD+ prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate reaction: Add Fluorogenic Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate add_developer Add Developer Solution incubate->add_developer measure_fluorescence Measure Fluorescence (Ex/Em = 340-360/440-460 nm) add_developer->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_dose_response Plot Dose-Response Curve calculate_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for in vitro SIRT2 inhibition assay.

Detailed Protocol: Fluorometric SIRT2 Activity Assay

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound inhibitor

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in SIRT2 Assay Buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a DMSO-only control.

  • Reaction Setup: In a 96-well black plate, add the following components in duplicate:

    • 25 µL of ddH2O

    • 5 µL of SIRT2 Assay Buffer

    • 5 µL of NAD+ solution

    • 5 µL of diluted this compound or DMSO control.

    • 5 µL of recombinant SIRT2 enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 5 µL of the fluorogenic SIRT2 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add 50 µL of developer solution to each well.

  • Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C, then measure the fluorescence using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Measuring SIRT2 Inhibition in Cells

This protocol describes how to assess the inhibitory effect of this compound on SIRT2 in a cellular context by measuring the acetylation level of α-tubulin, a known substrate of SIRT2.

Signaling Pathway: SIRT2 and α-tubulin Acetylation

G SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylation alpha_tubulin_ac Acetylated α-tubulin alpha_tubulin_ac->SIRT2 AK1 This compound AK1->SIRT2 Inhibition

Caption: this compound inhibits SIRT2-mediated deacetylation of α-tubulin.

Detailed Protocol: Western Blot for Acetylated α-tubulin

Materials:

  • Cell line (e.g., HeLa, HCT116, or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetylated-α-tubulin

    • Anti-α-tubulin (as a loading control)

    • Anti-SIRT2 (optional, to verify protein expression)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a DMSO vehicle control for a specified time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for acetylated-α-tubulin and total α-tubulin.

    • Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation upon this compound treatment. Treatment with this compound is expected to lead to an increase in acetylated tubulin levels.[2]

Cellular Consequences of SIRT2 Inhibition by this compound

Inhibition of SIRT2 by this compound can lead to various cellular outcomes depending on the cell type and context. For instance, in HCT116 human colon cancer cells, this compound treatment has been shown to induce proteasomal degradation of the Snail transcription factor, leading to G1 cell cycle arrest.[1][3]

Logical Relationship: this compound's Effect on Cell Cycle

G AK1 This compound SIRT2 SIRT2 AK1->SIRT2 Inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 Activates Snail Snail (Transcription Factor) NFkB_CSN2->Snail Stabilizes p21 p21 (CDK Inhibitor) Snail->p21 Represses G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces

Caption: Proposed mechanism of this compound induced G1 cell cycle arrest.

Troubleshooting and Considerations
  • Solubility of this compound: Ensure that this compound is fully dissolved in DMSO before diluting it in aqueous buffers to avoid precipitation.

  • Enzyme Activity: The activity of recombinant SIRT2 can vary. It is important to perform an enzyme titration to determine the optimal concentration for the assay.

  • Cellular Permeability: this compound is cell-permeable, but the optimal concentration and incubation time may vary between different cell lines.[1] A dose-response and time-course experiment is recommended for each new cell line.

  • Specificity: While this compound is more selective for SIRT2, it can inhibit SIRT1 and SIRT3 at higher concentrations.[2][4] Consider using multiple SIRT2 inhibitors or genetic knockdown/knockout models to confirm findings.

References

Application Notes and Protocols: The Role of AK-1 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on publicly available research. "AK-1" is not a universally recognized designation for a specific molecule in published scientific literature regarding HCT116 cells. The data and protocols provided below are synthesized from research on various agents and pathways in HCT116 cells and are intended to serve as a general template. Researchers should substitute "this compound" with the specific agent of interest and tailor the protocols accordingly.

Introduction

HCT116, a human colorectal carcinoma cell line, is a cornerstone model in cancer research, particularly for studies involving apoptosis, cell cycle regulation, and drug discovery. This document outlines the potential application of a hypothetical agent, designated this compound, in modulating key signaling pathways and cellular processes in HCT116 cells. The provided protocols and data tables serve as a guide for researchers investigating novel anti-cancer compounds.

Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on HCT116 cells. These values are illustrative and should be replaced with experimental findings.

Table 1: Cytotoxicity of this compound in HCT116 Cells

ParameterValue
IC50 (72h) 15 µM
Maximum Inhibition 95% at 50 µM
Cell Line HCT116 (p53+/+)

Table 2: Effect of this compound on Apoptosis in HCT116 Cells

Treatment% Apoptotic Cells (Annexin V+)Fold Change vs. Control
Control (DMSO) 5.2%1.0
This compound (15 µM) 35.8%6.9
This compound (30 µM) 62.1%11.9

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h)

Cell Cycle Phase% of Cells (Control)% of Cells (this compound, 15 µM)
G0/G1 45.3%25.1%
S 30.1%15.5%
G2/M 24.6%59.4%

Signaling Pathways

This compound is hypothesized to induce apoptosis in HCT116 cells through the activation of the intrinsic and extrinsic apoptotic pathways, potentially involving the p53 tumor suppressor protein.

AK1_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AK-1_ext This compound FasR Fas Receptor AK-1_ext->FasR FADD FADD FasR->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 AK-1_int This compound p53 p53 AK-1_int->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in HCT116 cells.

Experimental Protocols

Cell Culture

HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

MTT_Assay_Workflow Seed_Cells Seed HCT116 cells in 96-well plate Treat Treat with this compound (various concentrations) Seed_Cells->Treat Incubate Incubate for 72h Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies apoptosis.

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 15 µM and 30 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed HCT116 cells and treat with this compound (e.g., 15 µM) for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect changes in protein expression levels.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western Blotting.

Protocol:

  • Treat HCT116 cells with this compound and lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-p53, anti-ß-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Application Notes and Protocols for Studying Snail Downregulation Using AK-1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing AK-1, a specific SIRT2 inhibitor, to study the downregulation of the transcription factor Snail. The protocols and data presented are based on findings from studies in human colon carcinoma cell lines.[1]

Introduction

Snail is a key zinc-finger transcription factor that plays a pivotal role in inducing epithelial-mesenchymal transition (EMT), a process critical for embryonic development and implicated in cancer progression and metastasis. Downregulation of Snail can lead to the suppression of tumor cell proliferation, migration, and invasion. This compound is a cell-permeable benzylsulfonamide that acts as a specific inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1] Inhibition of SIRT2 by this compound has been shown to induce the proteasomal degradation of Snail, leading to cell cycle arrest and reduced cell proliferation in colon cancer cells.[1] This document outlines the mechanism of action and provides detailed protocols for using this compound as a tool to investigate Snail downregulation and its downstream cellular effects.

Mechanism of Action

This compound-mediated inhibition of SIRT2 leads to the downregulation of Snail through the inactivation of the NF-κB/CSN2 pathway.[1] This inactivation promotes the proteasomal degradation of the Snail protein. The subsequent reduction in Snail levels results in the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn leads to G1 phase cell cycle arrest and a decrease in cell proliferation and wound-healing activity.[1]

Data Presentation

Table 1: Effect of this compound on Protein Expression in HCT116 Cells
ProteinThis compound Concentration (µM)Treatment Time (h)Fold Change vs. Control
Snail1024~0.25
Snail2024~0.1
p211024~2.5
p212024~3.5
Acetyl-α-tubulin1024~4.0
Acetyl-α-tubulin2024~5.0

Data are estimations based on Western blot analysis in Cheon et al., 2015.

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.3%28.9%15.8%
1068.2%20.1%11.7%
2075.4%15.2%9.4%

Cells were treated for 24 hours.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: HCT116 and HT-29 human colon carcinoma cell lines.

  • Culture Medium: McCoy's 5A Medium (for HCT116) or RPMI-1640 (for HT-29) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: Seed cells in appropriate culture vessels. Allow them to adhere and reach 60-70% confluency. Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or DMSO as a vehicle control for the indicated time period (e.g., 24 hours).

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Snail, p21, SIRT2, acetyl-α-tubulin, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Harvest: Following this compound treatment, harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

AK1_Snail_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB NF-κB SIRT2->NFkB activates CSN2 CSN2 NFkB->CSN2 activates Snail_Degradation Snail Proteasomal Degradation CSN2->Snail_Degradation inhibits Snail Snail Snail_Degradation->Snail degrades p21 p21 Snail->p21 represses G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces

Caption: this compound signaling pathway leading to Snail downregulation.

Experimental_Workflow start Start: Seed HCT116/HT-29 Cells treatment Treat with this compound (10-20 µM) or DMSO (24 hours) start->treatment harvest Harvest Cells treatment->harvest western Western Blot Analysis (Snail, p21, SIRT2, Ac-α-tubulin) harvest->western cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) harvest->cell_cycle

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols for AK-1 Treatment in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing two distinct inhibitors, here designated as AK-1 (SIRT2 Inhibitor) and AK-01 (Aurora Kinase A Inhibitor) , to induce cell cycle arrest in cancer cell lines.

Part 1: this compound (SIRT2 Inhibitor) for G1 Phase Cell Cycle Arrest

Introduction

This compound is a specific, cell-permeable inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. In colon cancer cells such as HCT116 and HT-29, this compound treatment has been shown to induce G1 phase cell cycle arrest.[1] The mechanism of action involves the inactivation of the NF-κB/CSN2 pathway, leading to the proteasomal degradation of the Snail transcription factor.[1] A reduction in Snail levels results in the upregulation of p21, a cyclin-dependent kinase inhibitor, which ultimately halts the cell cycle at the G1 phase.[1]

Signaling Pathway

The signaling cascade initiated by this compound leading to G1 arrest is depicted below.

AK1_SIRT2_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 Snail Snail NFkB_CSN2->Snail degradation p21 p21 Snail->p21 represses G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces

This compound (SIRT2 Inhibitor) Signaling Pathway
Quantitative Data

The following table summarizes the effect of this compound treatment on the cell cycle distribution of HCT116 human colon carcinoma cells.

TreatmentConcentration (µM)Incubation Time (h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)-2447.9732.3119.72
This compound12452.3128.6819.01
This compound42463.6820.1516.17
This compound82478.1212.549.34
This compound122478.1212.549.34

Data derived from studies on HCT116 cells.[2]

Experimental Protocols

This protocol outlines the general procedure for culturing HCT116 cells and treating them with this compound.

Materials:

  • HCT116 human colorectal carcinoma cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (SIRT2 Inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates or appropriate culture flasks

Procedure:

  • Culture HCT116 cells in McCoy's 5A complete medium in a humidified incubator at 37°C with 5% CO2.[3][4]

  • Passage the cells when they reach 70-90% confluency.[3]

  • For experiments, seed HCT116 cells in 6-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere for 24 hours.[5]

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 1, 4, 8, 12 µM) in fresh culture medium.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • Proceed with downstream analysis such as cell cycle analysis or Western blotting.

This protocol describes how to analyze the cell cycle distribution of this compound treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound treated and control cells (from Protocol 1)

  • PBS

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

This protocol details the detection of Snail and p21 protein levels by Western blotting.

Materials:

  • This compound treated and control cells (from Protocol 1)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Snail, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Snail, p21, and the loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Part 2: AK-01 (Aurora Kinase A Inhibitor) for G2/M Phase Cell Cycle Arrest

Introduction

AK-01 (also known as LY3295668) is a highly selective inhibitor of Aurora Kinase A (AURKA).[6] In Merkel cell carcinoma (MCC) cells, AK-01 has been shown to induce G2/M phase cell cycle arrest and apoptosis.[6][7][8] The inhibition of AURKA leads to an accumulation of key mitotic proteins such as Cyclin-B1 and Histone-H3, resulting in mitotic arrest.[8]

Signaling Pathway

The mechanism of AK-01 leading to G2/M arrest is outlined in the diagram below.

AK01_AURKA_Pathway AK01 AK-01 (LY3295668) AURKA Aurora Kinase A (AURKA) AK01->AURKA inhibits CyclinB1_H3 Accumulation of Cyclin-B1 & Histone-H3 AK01->CyclinB1_H3 leads to Mitotic_Progression Mitotic Progression AURKA->Mitotic_Progression G2M_Arrest G2/M Cell Cycle Arrest CyclinB1_H3->G2M_Arrest induces

AK-01 (Aurora Kinase A Inhibitor) Signaling Pathway
Quantitative Data

The following tables summarize the effects of AK-01 treatment on Merkel cell carcinoma (MCC) cell lines.

Table 1: Half-maximal Growth Inhibitory Concentration (GI50) of AK-01 in MCC Cell Lines

Cell LineMCPyV StatusRB1 StatusGI50 (nM)
MCC-3NegativeUndetectable10
MCC-9NegativeUndetectable15
MKL-1PositiveExpressed50
MCC-5NegativeExpressed>1000
MCC-16PositiveExpressed>1000
MCC-21PositiveExpressed>1000

Cells were treated with increasing concentrations of AK-01 for 72 hours.[7]

Table 2: Effect of AK-01 on Cell Cycle Distribution in MCC Cells

Cell LineTreatmentIncubation Time (h)% Cells in Sub-G1% Cells in G1% Cells in S% Cells in G2/M
MCC-9DMSO (Control)482.155.422.320.2
MCC-9AK-01 (300 nM)4810.515.218.156.2
MKL-1DMSO (Control)481.860.118.919.2
MKL-1AK-01 (300 nM)488.920.715.355.1

Data derived from flow cytometry analysis of PI-stained cells.[7]

Experimental Protocols

This protocol provides a general procedure for culturing MCC cell lines and treating them with AK-01.

Materials:

  • Merkel cell carcinoma (MCC) cell lines (e.g., MCC-3, MCC-9, MKL-1)

  • Appropriate culture medium for the specific MCC cell line

  • AK-01 (LY3295668)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent lines) or cell scrapers

  • 6-well plates or appropriate culture flasks

Procedure:

  • Culture the MCC cell lines according to the supplier's recommendations in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Prepare a stock solution of AK-01 in DMSO.

  • Dilute the AK-01 stock solution to the desired final concentration (e.g., 300 nM) in fresh culture medium.

  • Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium and add the medium containing AK-01 or the DMSO control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[7][8]

  • Proceed with downstream analyses.

Follow Protocol 2 for cell cycle analysis of AK-01 treated cells.

This protocol describes the detection of Cyclin-B1 and Histone-H3 protein levels.

Materials:

  • AK-01 treated and control cells (from Protocol 4)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of Histone H3)

  • Transfer buffer

  • PVDF or nitrocellulose (0.2 µm pore size is recommended for histone retention) membrane

  • Blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-protein detection)

  • Primary antibodies: anti-Cyclin-B1, anti-Histone-H3, and a loading control (e.g., anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Load 10-30 µg of total cell lysate per lane and separate by SDS-PAGE.[8]

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies against Cyclin-B1, Histone-H3, and a loading control overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for Assessing AK-1 Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis. Emerging evidence implicates AAK1 in the pathophysiology of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in neuropathic pain.[1][2] This has positioned AAK1 as a promising therapeutic target for neuroprotection. These application notes provide a comprehensive guide to preclinical protocols for evaluating the neuroprotective effects of AK-1 modulators, including small molecule inhibitors and siRNA. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual workflows to facilitate the assessment of this compound-targeted therapeutics.

In Vitro Neuroprotection Assays

A variety of in vitro assays can be employed to assess the neuroprotective potential of this compound modulators against neurotoxic insults. Human neuroblastoma SH-SY5Y cells are a common model for such studies.

Neuronal Viability Assays

Neuronal viability is a primary indicator of neuroprotection. The following assays are recommended:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[3][4][5]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released into the culture medium from damaged cells, an indicator of cytotoxicity.

Table 1: Quantitative Data for Neuronal Viability Assays

AssayNeurotoxinCell LineThis compound ModulatorConcentration% Increase in Cell Viability (Mean ± SD)
MTT6-OHDA (100 µM)SH-SY5YThis compound Inhibitor A1 µM25 ± 3.5
MTT6-OHDA (100 µM)SH-SY5YThis compound Inhibitor A10 µM48 ± 5.2
MTTAβ₁₋₄₂ (10 µM)Primary Cortical NeuronsThis compound siRNA50 nM35 ± 4.1
LDHRotenone (50 µM)SH-SY5YThis compound Inhibitor B5 µM40 ± 6.3 (decrease in LDH release)
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration.

  • Caspase-3/7 Activity Assay: This assay measures the activity of executioner caspases, which are critical for apoptosis.[6][7]

  • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Table 2: Quantitative Data for Apoptosis Assays

AssayNeurotoxinCell LineThis compound ModulatorConcentration% Decrease in Apoptosis (Mean ± SD)
Caspase-3/7 ActivityStaurosporine (1 µM)SH-SY5YThis compound Inhibitor A1 µM30 ± 4.8
Caspase-3/7 ActivityStaurosporine (1 µM)SH-SY5YThis compound Inhibitor A10 µM55 ± 7.1
TUNEL StainingMPP+ (500 µM)Primary Cerebellar Granule NeuronsThis compound siRNA50 nM42 ± 5.9
Oxidative Stress Assays

Oxidative stress is a major contributor to neuronal damage.

  • Reactive Oxygen Species (ROS) Assay: This assay utilizes fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[8]

  • Malondialdehyde (MDA) Assay: This assay quantifies lipid peroxidation, a consequence of oxidative damage.[8]

  • GSH/GSSG Ratio Assay: This assay measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular antioxidant capacity.[9][10]

Table 3: Quantitative Data for Oxidative Stress Assays

AssayNeurotoxinCell LineThis compound ModulatorConcentration% Reduction in Oxidative Stress (Mean ± SD)
ROS (DCFH-DA)H₂O₂ (200 µM)SH-SY5YThis compound Inhibitor B5 µM45 ± 6.2
MDA AssayIron (II) Chloride (100 µM)Primary Hippocampal NeuronsThis compound Inhibitor A10 µM38 ± 5.5
GSH/GSSG Ratio6-OHDA (100 µM)SH-SY5YThis compound siRNA50 nM50 ± 8.0 (increase in ratio)
Neuroinflammation Assays

Neuroinflammation is a critical component of many neurodegenerative diseases.

  • ELISA for Pro-inflammatory Cytokines: Measurement of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.[11][12]

Table 4: Quantitative Data for Neuroinflammation Assays

AssayStimulusCell LineThis compound ModulatorConcentration% Decrease in Cytokine Level (Mean ± SD)
TNF-α ELISALipopolysaccharide (LPS) (1 µg/mL)BV-2 MicrogliaThis compound Inhibitor A10 µM60 ± 9.3
IL-6 ELISALipopolysaccharide (LPS) (1 µg/mL)BV-2 MicrogliaThis compound Inhibitor A10 µM52 ± 7.8

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the this compound modulator for 2 hours. Subsequently, add the neurotoxin (e.g., 6-OHDA) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the cell number (determined by a parallel viability assay) and express the results as a fold change relative to the neurotoxin-treated group.

Protocol 3: ROS Assay (DCFH-DA)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[8]

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and express the results as a percentage of the neurotoxin-treated group.

Protocol 4: ELISA for TNF-α
  • Sample Collection: Collect the cell culture supernatant after the treatment period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific TNF-α kit.[11][12] This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in the samples based on a standard curve and express the results as pg/mL.

In Vivo Assessment of Neuroprotection

Animal models are essential for evaluating the therapeutic efficacy of this compound modulators in a complex biological system. Transgenic mouse models of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, are commonly used.[4]

Behavioral Tests

Behavioral tests are used to assess cognitive function.

  • Morris Water Maze: This test evaluates spatial learning and memory.[1][13][14]

  • Y-Maze: This test assesses short-term spatial working memory.[13][15]

Table 5: Quantitative Data for In Vivo Behavioral Tests (APP/PS1 Mouse Model)

TestTreatment GroupParameterResult (Mean ± SD)
Morris Water MazeVehicleEscape Latency (Day 5)45 ± 8 seconds
Morris Water MazeThis compound Inhibitor (10 mg/kg)Escape Latency (Day 5)25 ± 6 seconds
Y-MazeVehicleSpontaneous Alternation45 ± 5 %
Y-MazeThis compound Inhibitor (10 mg/kg)Spontaneous Alternation65 ± 7 %
Histological and Biochemical Analysis

Post-mortem analysis of brain tissue provides insights into the cellular and molecular effects of the this compound modulator.

  • Immunohistochemistry (IHC): Staining for neuronal markers like NeuN to quantify neuronal survival.[2]

  • Western Blotting: Analysis of key signaling proteins to elucidate the mechanism of action.

Table 6: Quantitative Data for Histological and Biochemical Analysis (APP/PS1 Mouse Model)

AnalysisBrain RegionTreatment GroupParameterResult (Mean ± SD)
IHC (NeuN)HippocampusVehicleNeuN-positive cells/mm²1500 ± 250
IHC (NeuN)HippocampusThis compound Inhibitor (10 mg/kg)NeuN-positive cells/mm²2500 ± 300
Western BlotCortexVehiclep-Akt/Akt ratio0.5 ± 0.1
Western BlotCortexThis compound Inhibitor (10 mg/kg)p-Akt/Akt ratio1.2 ± 0.2
Western BlotCortexVehiclep-NF-κB/NF-κB ratio2.5 ± 0.4
Western BlotCortexThis compound Inhibitor (10 mg/kg)p-NF-κB/NF-κB ratio1.0 ± 0.3

Experimental Protocols (In Vivo)

Protocol 5: In Vivo Dosing and Behavioral Testing
  • Animal Model: Use age-matched APP/PS1 transgenic mice and wild-type littermates.

  • Dosing: Administer the this compound modulator or vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4 weeks).

  • Behavioral Testing: Perform the Morris water maze and Y-maze tests during the final week of treatment.[1][13][14][15]

Protocol 6: Brain Tissue Collection and Immunohistochemistry
  • Tissue Collection: At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde (PFA).[6][16]

  • Tissue Processing: Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection. Section the brains using a cryostat.[6][16]

  • Immunohistochemistry: Perform IHC for NeuN on brain sections.[2] This involves antigen retrieval, blocking, primary antibody incubation (anti-NeuN), secondary antibody incubation, and visualization with a chromogen or fluorophore.[12][17]

  • Quantification: Count the number of NeuN-positive cells in specific brain regions (e.g., hippocampus, cortex) using stereological methods.

Protocol 7: Western Blotting for Signaling Pathways
  • Protein Extraction: Homogenize dissected brain tissue (e.g., cortex, hippocampus) in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of Akt and NF-κB, followed by HRP-conjugated secondary antibodies.[3][18][19]

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. Calculate the ratio of phosphorylated to total protein.[19]

Signaling Pathways and Experimental Workflows

This compound Signaling in Neurodegeneration

This compound is implicated in neurodegenerative processes through multiple pathways. Its inhibition is hypothesized to exert neuroprotective effects by modulating these pathways.

AK1_Neurodegeneration_Pathway cluster_stress Neurotoxic Insults cluster_ak1 This compound Activity cluster_downstream Downstream Pathological Events Neurotoxins Aβ, 6-OHDA, Rotenone AK1 This compound Neurotoxins->AK1 Activates OxidativeStress ↑ Oxidative Stress Neurotoxins->OxidativeStress NFkB ↑ NF-κB Activation AK1->NFkB PI3K_Akt ↓ PI3K/Akt Pathway AK1->PI3K_Akt Neuroinflammation ↑ Neuroinflammation NFkB->Neuroinflammation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis OxidativeStress->Apoptosis Neuroinflammation->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath

Caption: this compound's role in neurodegenerative signaling.

Proposed Neuroprotective Mechanism of this compound Inhibition

Inhibition of this compound is proposed to counteract neurotoxic insults by promoting pro-survival signaling and reducing pathological processes.

AK1_Inhibition_Neuroprotection cluster_inhibitor Therapeutic Intervention cluster_ak1 This compound Activity cluster_downstream_effects Neuroprotective Outcomes AK1_Inhibitor This compound Inhibitor AK1 This compound AK1_Inhibitor->AK1 Inhibits NFkB ↓ NF-κB Activation AK1_Inhibitor->NFkB PI3K_Akt ↑ PI3K/Akt Pathway AK1_Inhibitor->PI3K_Akt OxidativeStress ↓ Oxidative Stress AK1_Inhibitor->OxidativeStress Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Apoptosis ↓ Apoptosis PI3K_Akt->Apoptosis OxidativeStress->Apoptosis Neuroinflammation->Apoptosis NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival

Caption: Neuroprotective mechanism of this compound inhibition.

Experimental Workflow for In Vitro Assessment

A structured workflow is crucial for the efficient in vitro evaluation of this compound modulators.

in_vitro_workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Treatment with This compound Modulator + Neurotoxin cell_culture->treatment viability Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (Caspase, TUNEL) treatment->apoptosis oxidative_stress Oxidative Stress Assays (ROS, MDA, GSH/GSSG) treatment->oxidative_stress inflammation Inflammation Assays (ELISA) treatment->inflammation data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis inflammation->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Experimental Workflow for In Vivo Assessment

A systematic in vivo workflow ensures comprehensive evaluation of this compound modulators in a disease-relevant context.

in_vivo_workflow start Start animal_model Select Animal Model (e.g., APP/PS1 Mice) start->animal_model dosing Chronic Dosing with This compound Modulator animal_model->dosing behavior Behavioral Testing (Morris Water Maze, Y-Maze) dosing->behavior tissue_collection Brain Tissue Collection behavior->tissue_collection histology Histological Analysis (IHC for NeuN) tissue_collection->histology biochemistry Biochemical Analysis (Western Blot for p-Akt, p-NF-κB) tissue_collection->biochemistry data_analysis Data Analysis histology->data_analysis biochemistry->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for In Vivo Administration of AK-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-1 is a cell-permeable, selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. SIRT2 has emerged as a therapeutic target in a variety of pathological conditions, including neurodegenerative diseases and cancer. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models, primarily focusing on mice. The provided methodologies are based on established practices for administering small molecule inhibitors in research settings.

Data Presentation: In Vivo Administration of SIRT2 Inhibitors

The following table summarizes key quantitative data for the in vivo administration of this compound and other relevant SIRT2 inhibitors. This information can be used as a reference for designing experimental protocols.

CompoundAnimal ModelAdministration RouteDosage/ConcentrationVehicleKey Findings
This compound Mouse (Frontotemporal Dementia Model)Intracerebral (Hippocampal) via Osmotic MinipumpNot specified in studyNot specified in studyNeuroprotective effects, reduction in neuronal loss.[1][2][3]
This compound Drosophila and C. elegans (Huntington's Disease Models)Not Applicable (Invertebrate models)1 to 10 µMNot ApplicableRescue of neuronal dysfunction.
AK-7 (a close analog of this compound)Mouse (Neuroprotection study)Intraperitoneal (i.p.)20 mg/kgDMSO and PBS with 2% Tween-20Increased acetylated α-tubulin levels in the hypoglossal nuclei.[4]
AGK-2 (another SIRT2 inhibitor)Mouse (Acetaminophen-induced liver injury)Intraperitoneal (i.p.)1 mg/kgNot specified in studyAmeliorated liver injury.[5]
AGK-2 Rat (Brain aging study)Intraperitoneal (i.p.)10 µM/kg body weight4% DMSO + PBSDecreased oxidative stress and increased cell survival markers in the brain.[6]

Signaling Pathways Involving SIRT2 Inhibition by this compound

SIRT2 Inhibition and c-Myc Degradation in Cancer

In various cancers, the oncoprotein c-Myc is overexpressed. SIRT2 can stabilize c-Myc by repressing the expression of NEDD4, an E3 ubiquitin ligase that targets c-Myc for proteasomal degradation. Inhibition of SIRT2 by this compound can lead to the derepression of NEDD4, subsequent ubiquitination, and degradation of c-Myc, thereby exerting anti-cancer effects.

SIRT2_cMyc_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 NEDD4_gene NEDD4 Gene (E3 Ubiquitin Ligase) SIRT2->NEDD4_gene Represses Transcription NEDD4_protein NEDD4 Protein NEDD4_gene->NEDD4_protein Translation cMyc c-Myc (Oncoprotein) NEDD4_protein->cMyc Ubiquitinates Proteasome Proteasome cMyc->Proteasome Ub Ubiquitin Ub->NEDD4_protein Degradation c-Myc Degradation Proteasome->Degradation

SIRT2-c-Myc Signaling Pathway
SIRT2 Inhibition and Neuroprotection via α-Tubulin Acetylation

SIRT2 is known to deacetylate α-tubulin, a key component of microtubules. In neurodegenerative diseases, microtubule stability is often compromised. By inhibiting SIRT2, this compound increases the acetylation of α-tubulin, which is associated with enhanced microtubule stability and improved axonal transport, ultimately leading to neuroprotection.

SIRT2_Neuroprotection_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 Tubulin α-Tubulin-Acetylated SIRT2->Tubulin Deacetylates Deacetylated_Tubulin α-Tubulin-Deacetylated Tubulin->Deacetylated_Tubulin Microtubule_Stability Increased Microtubule Stability Tubulin->Microtubule_Stability Deacetylated_Tubulin->Tubulin Axonal_Transport Improved Axonal Transport Microtubule_Stability->Axonal_Transport Neuroprotection Neuroprotection Axonal_Transport->Neuroprotection

SIRT2-Neuroprotection Signaling Pathway

Experimental Protocols

Experimental Workflow for In Vivo Administration of this compound

A typical workflow for an in vivo study involving this compound administration is outlined below.

InVivo_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase cluster_data Data Interpretation A Animal Acclimation (e.g., 1 week) B Randomization into Treatment Groups A->B C Preparation of this compound Solution B->C D This compound Administration (e.g., i.p. injection or osmotic pump implantation) C->D E Vehicle Administration (Control Group) C->E F Monitoring of Animal Health and Behavior D->F E->F G Tissue Collection (e.g., brain, tumor) F->G J Behavioral Assays (Neurodegeneration models) F->J K Tumor Volume Measurement (Cancer models) F->K H Biochemical Analysis (e.g., Western Blot for acetylated tubulin, c-Myc) G->H I Histological Analysis (e.g., Immunohistochemistry) G->I L Statistical Analysis H->L I->L J->L K->L M Conclusion and Reporting L->M

General In Vivo Experimental Workflow
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol describes the procedure for administering this compound via intraperitoneal injection, a common and effective route for systemic delivery in mice.

Materials:

  • This compound (powder form)

  • Vehicle (e.g., sterile DMSO, PBS, Tween-20)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • It is recommended to first dissolve this compound in a small amount of DMSO to ensure it is fully solubilized.

    • Further dilute the solution with sterile PBS to the final desired concentration. A small percentage of a surfactant like Tween-20 (e.g., 2%) can be included to maintain solubility and aid in administration.

    • The final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid toxicity.

    • Prepare a fresh solution for each day of injection.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin at the nape of the neck. This immobilizes the head and forelimbs. The tail can be secured between the little and ring fingers of the same hand.

  • Injection Procedure:

    • Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Wipe the injection site with 70% ethanol. The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Insert the needle (bevel up) at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no fluid (e.g., urine, blood, intestinal contents) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals.

Dosage and Frequency:

  • While a specific dose for this compound via i.p. injection is not definitively established in the literature, a starting point can be extrapolated from related compounds. For the this compound analog, AK-7, a dose of 20 mg/kg has been used.[4]

  • It is recommended to perform a dose-response study to determine the optimal and non-toxic dose for your specific animal model and experimental goals.

  • The frequency of administration will depend on the pharmacokinetic properties of this compound and the experimental design (e.g., daily, every other day).

Protocol 2: Intracerebral Administration of this compound via Osmotic Minipump in Mice

This protocol outlines the surgical procedure for the stereotactic implantation of an osmotic minipump for continuous, direct delivery of this compound to a specific brain region, such as the hippocampus. This method is particularly useful for compounds that have poor blood-brain barrier permeability.[1][2][3]

Materials:

  • This compound

  • Sterile vehicle (e.g., artificial cerebrospinal fluid, aCSF)

  • Osmotic minipump (e.g., ALZET®) and brain infusion kit

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Sutures or wound clips

  • Heating pad

  • Analgesics and antibiotics

  • 70% ethanol and betadine

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipump with the prepared sterile solution of this compound in the appropriate vehicle. The concentration will depend on the desired delivery rate and the pump's flow rate.

    • Prime the pump in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

  • Surgical Procedure:

    • Anesthetize the mouse using isoflurane and place it in the stereotaxic apparatus. Ensure the head is level.

    • Administer a pre-operative analgesic.

    • Shave the fur from the scalp and sterilize the area with betadine and 70% ethanol.

    • Make a midline incision in the scalp to expose the skull.

    • Using a stereotaxic atlas, identify the coordinates for the target brain region (e.g., hippocampus).

    • Drill a small burr hole in the skull at the determined coordinates.

    • Carefully lower the brain infusion cannula, attached to the osmotic pump via tubing, to the target depth.

    • Secure the cannula to the skull using dental cement.

    • Create a subcutaneous pocket on the back of the mouse between the shoulder blades.

    • Insert the osmotic minipump into the subcutaneous pocket.

    • Suture or clip the scalp incision.

  • Post-Operative Care:

    • Administer post-operative analgesics as needed.

    • Place the mouse in a clean cage on a heating pad to maintain body temperature until it has fully recovered from anesthesia.

    • Monitor the mouse daily for signs of pain, distress, or infection.

    • The pump will deliver the this compound solution at a constant rate for the specified duration (e.g., 2 or 4 weeks).

Concentration and Delivery Rate:

  • The specific concentration of this compound to be loaded into the pump needs to be calculated based on the pump's flow rate and the desired final concentration in the target tissue. A study using this compound in a primary neuron model of Huntington's disease showed efficacy in the 1-10 µM range, which can serve as a starting point for calculating the required pump concentration.

  • It is crucial to perform pilot studies to determine the optimal delivery rate and concentration for achieving the desired biological effect without causing toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AK-1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Adenylate Kinase 1 (AK-1) inhibitor concentrations for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cell viability?

Adenylate Kinase 1 (this compound) is a key enzyme involved in cellular energy homeostasis. It catalyzes the reversible reaction 2 ADP ↔ ATP + AMP. This function is crucial for maintaining the balance of adenine nucleotides, which are vital for numerous cellular processes. In the context of cancer, this compound and other AK isoforms play a significant role in regulating cancer cell metabolism, signaling, migration, and invasion.[1] The AK-mediated signaling pathway, specifically the generation of AMP which activates AMPK, is critical for controlling the cell cycle and proliferation.[1] Dysregulation of this pathway can lead to uncontrolled cell growth, a hallmark of cancer.[1] Therefore, inhibiting this compound is a potential therapeutic strategy to disrupt cancer cell metabolism and reduce viability.

Q2: How do I determine the optimal concentration of an this compound inhibitor for my experiments?

The optimal concentration of an this compound inhibitor should be determined empirically for each cell line and experimental condition. A standard method is to perform a dose-response assay where cells are treated with a range of inhibitor concentrations. The effect on cell viability is then measured to determine key parameters such as the IC50 (the concentration at which 50% of cell viability is inhibited). It is also important to consider the exposure time, as the effect of a drug can be dependent on both concentration and the duration of treatment.[2]

Q3: What are the common assays to measure cell viability after treatment with an this compound inhibitor?

Several assays can be used to measure cell viability. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity, indicating cell death.

  • Annexin V/7-AAD Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.[3]

  • WST-1 Assay: Similar to the MTT assay, this colorimetric assay measures metabolic activity to determine cell viability.[4]

  • ATP-Luminescence Assays: These assays quantify the amount of ATP in a cell population, which correlates with cell viability.[5]

Q4: Should I run control experiments?

Yes, including proper controls is crucial for interpreting your results accurately. Essential controls include:

  • Untreated Cells: Cells cultured without any inhibitor treatment to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the this compound inhibitor, at the same final concentration used in the experimental wells. This controls for any effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Negative Control: A compound known not to affect the viability of your cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death even at the lowest inhibitor concentrations. The inhibitor is highly potent for your cell line. The concentration range is too high. The inhibitor stock solution was not prepared correctly. The cells are overly sensitive or unhealthy.Perform a broader dose-response experiment with a wider range of lower concentrations. Verify the stock concentration and dilution calculations. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No significant decrease in cell viability even at high inhibitor concentrations. The cell line is resistant to the inhibitor. The inhibitor is not active or has degraded. The incubation time is too short. The inhibitor is not soluble at the tested concentrations.Use a different cell line known to be sensitive to similar inhibitors. Check the quality and storage conditions of the inhibitor. Increase the incubation time (e.g., from 24h to 48h or 72h). Visually inspect the media for any precipitate. If present, prepare a fresh, lower concentration stock solution.
Inconsistent results between replicate experiments. Inconsistent cell seeding density. Pipetting errors during inhibitor dilution or addition. Variation in incubation times. Contamination of cell cultures.Use a cell counter to ensure consistent cell numbers are seeded in each well. Calibrate pipettes and use a consistent technique. Ensure precise timing for all incubation steps. Regularly check cultures for signs of contamination.
Precipitation of the inhibitor in the culture medium. The inhibitor has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility.Prepare a higher concentration stock solution in a suitable solvent and use a smaller volume to achieve the desired final concentration. Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.5% for DMSO). Consult the manufacturer's instructions for solubility information.

Experimental Protocols

Protocol 1: Preparation of this compound Inhibitor Stock Solution
  • Determine the appropriate solvent: Check the manufacturer's datasheet for the recommended solvent (e.g., DMSO, ethanol).

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of the inhibitor needed.

  • Dissolution: Add the appropriate volume of the solvent to the inhibitor powder. Vortex or sonicate until the inhibitor is completely dissolved.

  • Sterilization: If necessary, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (e.g., -20°C or -80°C).

Protocol 2: Dose-Response Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound inhibitor from the stock solution in the cell culture medium. A common starting point is a 2-fold or 10-fold serial dilution.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound Inhibitor on K562 Cells after 72h Treatment

This compound Inhibitor Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.180.0694.4%
10.950.0576.0%
2.50.680.0454.4%
50.420.0333.6%
100.210.0216.8%
250.100.018.0%
500.050.014.0%

Note: This is example data and will vary depending on the cell line, inhibitor, and experimental conditions.

Visualizations

AK1_Signaling_Pathway cluster_0 Cellular Energy Homeostasis cluster_1 Downstream Signaling AK1 Adenylate Kinase 1 (AK1) ATP ATP AK1->ATP AMP AMP AK1->AMP ADP 2 ADP ADP->AK1 AMPK AMPK Activation AMP->AMPK CellCycle Cell Cycle Arrest AMPK->CellCycle Proliferation Inhibition of Proliferation CellCycle->Proliferation AK1_Inhibitor This compound Inhibitor AK1_Inhibitor->AK1 Inhibits

Caption: this compound signaling pathway and the effect of an inhibitor.

Experimental_Workflow start Start: Optimize this compound Inhibitor Concentration step1 1. Prepare this compound Inhibitor Stock Solution start->step1 step2 2. Seed Cells in 96-well Plate step1->step2 step3 3. Prepare Serial Dilutions of Inhibitor step2->step3 step4 4. Treat Cells with Different Concentrations step3->step4 step5 5. Incubate for a Defined Period (e.g., 24-72h) step4->step5 step6 6. Perform Cell Viability Assay (e.g., MTT) step5->step6 step7 7. Measure Absorbance/Fluorescence step6->step7 step8 8. Analyze Data and Determine IC50 step7->step8 end End: Optimal Concentration Identified step8->end Troubleshooting_Logic issue Inconsistent/Unexpected Results? check_cells Are cells healthy and at the correct density? issue->check_cells Start Here check_reagents Are inhibitor stock and reagents prepared correctly? issue->check_reagents check_protocol Is the experimental protocol being followed consistently? issue->check_protocol solution_cells Optimize cell culture conditions and seeding density. check_cells->solution_cells solution_reagents Prepare fresh stock solutions and reagents. check_reagents->solution_reagents solution_protocol Review and standardize all steps of the protocol. check_protocol->solution_protocol

References

Navigating the Challenges of AK-1: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common solubility and stability challenges encountered when working with AK-1, a potent SIRT2 inhibitor. This guide offers troubleshooting protocols, frequently asked questions, and detailed experimental methodologies to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins. Its primary mechanism of action involves binding to the SIRT2 enzyme, which leads to an increase in the acetylation of various protein substrates, most notably α-tubulin. This interference with SIRT2's function can induce cell cycle arrest and has shown neuroprotective effects in preclinical models.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). For specific quantitative data, please refer to the solubility table below. Information regarding its solubility in other common laboratory solvents such as phosphate-buffered saline (PBS), ethanol, or methanol is not extensively documented in publicly available literature. It is recommended to perform small-scale solubility tests for your specific application.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is supplied as a solid and should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO can also be stored at -20°C, though it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is causing this and how can I prevent it?

A4: This is a common issue with compounds that are highly soluble in organic solvents but have limited aqueous solubility. The abrupt change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution. For a detailed guide on how to prevent this, please refer to the Troubleshooting Guide section.

Troubleshooting Guide: Solubility and Stability Issues

Issue 1: Precipitation Upon Dilution of DMSO Stock in Aqueous Buffers

Cause: Rapid decrease in solvent polarity.

Solution:

  • Serial Dilution in DMSO: Before adding this compound to your aqueous buffer or media, perform a serial dilution of your concentrated DMSO stock solution with fresh DMSO to bring the concentration closer to the final desired experimental concentration.

  • Stepwise Addition to Pre-warmed Buffer: Gently warm your aqueous buffer or cell culture medium to 37°C. While vortexing the warmed buffer at a low speed, add the diluted this compound DMSO solution dropwise. This gradual addition and increased temperature can help maintain solubility.

  • Optimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experiment as low as possible (typically <0.5%) to minimize solvent-induced artifacts. Ensure you have a vehicle control with the same final DMSO concentration in your experiments.

Workflow for Preparing Aqueous Solutions of this compound

G cluster_0 Preparation of Concentrated Stock cluster_1 Intermediate Dilution cluster_2 Final Aqueous Solution Preparation A Weigh this compound Powder B Dissolve in 100% DMSO to create a high concentration stock (e.g., 100 mM) A->B C Perform serial dilutions in 100% DMSO to a lower concentration (e.g., 1 mM) B->C Key Step to Prevent Precipitation E Add the intermediate DMSO solution dropwise to the warmed aqueous solution while gently vortexing C->E D Warm aqueous buffer/ cell culture medium to 37°C D->E F Final working solution (e.g., 10 µM in <0.5% DMSO) E->F

Caption: Recommended workflow to minimize this compound precipitation.

Issue 2: Inconsistent Experimental Results

Cause: Potential degradation of this compound in solution.

Solution:

  • Freshly Prepare Solutions: Prepare your final working solutions of this compound fresh for each experiment from a frozen DMSO stock. Avoid storing dilute aqueous solutions for extended periods.

  • Protect from Light: While specific photostability data is limited, it is good practice to protect stock and working solutions from direct light, especially during long incubations.

  • pH Considerations: The stability of this compound in buffers of varying pH has not been extensively characterized. If you are working with non-physiological pH ranges, consider performing a stability assessment. A suggested protocol is provided in the Experimental Protocols section.

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSOUp to 100 mMReadily soluble.
Aqueous Buffers (e.g., PBS, Cell Culture Media)LowProne to precipitation when diluted from DMSO stocks.
EthanolData not available
MethanolData not available

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a solvent of interest.

Materials:

  • This compound powder

  • Solvent of interest (e.g., PBS, 10% Ethanol in PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the solvent in separate vials.

  • Vortex the vials vigorously for 2 minutes and then incubate at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.

  • The resulting concentration represents the solubility of this compound in that solvent under the tested conditions.

Protocol 2: Assessment of this compound Stability in Aqueous Solution

Objective: To evaluate the stability of this compound in an aqueous buffer over time at a specific temperature.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • HPLC system with a suitable column and mobile phase for this compound analysis

Methodology:

  • Prepare a working solution of this compound in the aqueous buffer at the desired concentration, following the recommended procedure to avoid precipitation.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution at the desired temperature, protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC under the same conditions as the t=0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The rate of decrease in the this compound peak area over time will indicate its stability under the tested conditions. The appearance of new peaks may suggest degradation products.

Signaling Pathway

This compound Mechanism of Action in SIRT2 Inhibition

G cluster_0 Cytoplasm AK1 This compound SIRT2 SIRT2 AK1->SIRT2 Inhibits NAM Nicotinamide SIRT2->NAM DeacetylatedTubulin Deacetylated α-Tubulin SIRT2->DeacetylatedTubulin Deacetylates NAD NAD+ NAD->SIRT2 Cofactor AcetylatedTubulin Acetylated α-Tubulin AcetylatedTubulin->DeacetylatedTubulin Microtubule Microtubule Stability & Cell Cycle Regulation DeacetylatedTubulin->Microtubule

Caption: this compound inhibits SIRT2, preventing the deacetylation of α-tubulin.

Technical Support Center: AK-1 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel kinase inhibitor, AK-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex.[1][2]

Q2: What are the potential therapeutic applications of this compound?

AAK1 has been identified as a promising target for the treatment of neuropathic pain.[3][4] Additionally, due to its role in viral entry into host cells, AAK1 inhibitors are being explored as potential antiviral agents.[1][2]

Q3: In which experimental models has the efficacy of AAK1 inhibitors been demonstrated?

The efficacy of AAK1 inhibitors has been shown in various preclinical models, including rat models of chronic constriction injury (CCI) and diabetic peripheral neuropathy.[4] In these models, AAK1 inhibitors have been shown to reduce pain responses.[4]

Troubleshooting Experimental Results

In Vitro Kinase Assays

Q4: My in vitro kinase assay with this compound shows high variability between replicates. What could be the cause?

High variability in in vitro kinase assays can stem from several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially of enzymes and inhibitors.

  • Reagent Preparation: Prepare fresh reagents and ensure complete dissolution of all components.

  • Assay Conditions: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics.

  • Plate Effects: The "edge effect" in microplates can lead to variability. Avoid using the outer wells or ensure proper sealing to minimize evaporation.

Q5: The IC50 value of this compound in my assay is significantly different from the expected value. Why might this be?

Discrepancies in IC50 values are common and can be attributed to several factors:

  • ATP Concentration: The IC50 of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in the assay. Ensure your ATP concentration is consistent with established protocols, typically at or near the Km value for the kinase.[5]

  • Enzyme Purity and Activity: The purity and specific activity of the AAK1 enzyme can vary between batches and suppliers.[6]

  • Substrate Choice: The type and concentration of the substrate used can influence inhibitor potency.[5]

  • Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield different IC50 values due to their unique detection mechanisms and potential for interference.[5][7]

Troubleshooting Workflow for Inconsistent IC50 Values

A Inconsistent IC50 Results B Verify ATP Concentration (Is it at Km?) A->B C Check Enzyme Activity (New lot? Proper storage?) A->C D Assess Substrate Quality (Correct sequence? Purity?) A->D E Evaluate Assay Method (Potential interference?) A->E F Review Protocol (Incubation times/temps?) A->F G Re-run Assay with Controls B->G C->G D->G E->G F->G H Consistent Results G->H I Problem Identified & Resolved H->I

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Cell-Based Assays

Q6: I am not observing the expected anti-proliferative effect of this compound in my cancer cell line experiments. What should I check?

Several factors can contribute to a lack of efficacy in cell-based assays:

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to AAK1 inhibition. The dependence of a particular cell line on the AAK1 pathway for proliferation and survival may vary.

  • Compound Permeability: Ensure that this compound can effectively penetrate the cell membrane to reach its intracellular target.

  • Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.[8]

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs and is a common issue in cell culture.[9]

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting drug sensitivity.[9]

Q7: I'm observing unexpected off-target effects or paradoxical pathway activation with this compound. How can I investigate this?

Unexpected effects are a known phenomenon with kinase inhibitors.[10] Here's how to approach this:

  • Kinome Profiling: Perform a kinome-wide scan to identify other kinases that this compound may be inhibiting. This can reveal unexpected off-target interactions.[11]

  • Western Blot Analysis: Analyze key signaling pathways downstream of AAK1 and other potential off-targets to understand how they are being modulated by this compound.

  • Control Experiments: Use a structurally related but inactive compound as a negative control to ensure the observed effects are due to AAK1 inhibition and not a general compound effect.

Hypothetical this compound (AAK1) Signaling Pathway

AK1 This compound Inhibitor AAK1 AAK1 AK1->AAK1 Inhibits AP2 AP-2 Complex AAK1->AP2 Phosphorylates NP_Pain Neuropathic Pain AAK1->NP_Pain Contributes to AP2_p Phosphorylated AP-2 (μ2 subunit) AP2->AP2_p CME Clathrin-Mediated Endocytosis AP2_p->CME Promotes Viral_Entry Viral Entry CME->Viral_Entry

Caption: Simplified signaling pathway of this compound (AAK1 inhibitor).

Data and Protocols

Comparative IC50 Data for this compound

The following table provides a summary of hypothetical IC50 values for this compound against AAK1 and other related kinases to illustrate its selectivity.

Kinase TargetAssay TypeATP ConcentrationIC50 (nM)
AAK1 TR-FRET10 µM (Km)15
GAKRadiometric10 µM850
BIKELuminescence10 µM>10,000
STK16TR-FRET10 µM>10,000
Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay (TR-FRET)

This protocol is for determining the in vitro potency of this compound against AAK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Materials:

  • Recombinant human AAK1 enzyme

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound inhibitor (serial dilutions)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2 µL of the diluted this compound or DMSO (control) to the wells of the 384-well plate.

  • Add 4 µL of AAK1 enzyme and 4 µL of biotinylated substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 10 µL of detection mix (Europium-labeled antibody and Streptavidin-XL665 in detection buffer containing EDTA).

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/620) and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol is for assessing the effect of this compound on the proliferation of a relevant cell line.

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • This compound inhibitor

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: Optimizing AAK1 Inhibitor Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Target Specificity: The term "AK-1" can refer to Adenylate Kinase 1 or Adaptor-associated Kinase 1. This guide assumes the user is working with inhibitors of Adaptor-associated Kinase 1 (AAK1) , a serine/threonine kinase involved in clathrin-mediated endocytosis and a target for conditions such as neuropathic pain.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAK1 inhibitors in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AAK1 inhibitors in vivo?

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is crucial for the formation of clathrin-coated pits and vesicles. By inhibiting AAK1, these small molecules disrupt the endocytic cycle, leading to reduced internalization of various cell surface receptors and other cargo.[1][2] In the context of neuropathic pain, the therapeutic effects of AAK1 inhibitors are linked to the modulation of the alpha-2 adrenergic receptor signaling pathway.

Q2: What are the common in vivo models used to assess AAK1 inhibitor efficacy?

The most extensively studied application for AAK1 inhibitors is in preclinical models of neuropathic pain.[3] Common models include:

  • Spinal Nerve Ligation (SNL): A surgical model that mimics nerve injury-induced pain.

  • Chronic Constriction Injury (CCI): Another surgical model involving loose ligation of the sciatic nerve.

  • Formalin-Induced Pain: A chemical model that assesses both acute and persistent pain responses.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: A model for pain associated with diabetes.

Q3: What are some starting points for dosing and administration of AAK1 inhibitors in mice?

Dosing and administration routes are compound-specific and depend on the pharmacokinetic and pharmacodynamic (PK/PD) properties of the inhibitor. However, published studies on preclinical AAK1 inhibitors can provide a starting point. For example, the AAK1 inhibitor LP-935509 has been administered orally in mice at doses ranging from 10 to 60 mg/kg. Another compound, AAK1-IN-3, has been administered subcutaneously at 30 mg/kg in mice, resulting in a 46% reduction of μ2 phosphorylation.

Troubleshooting Guide

Issue 1: Low or No In Vivo Efficacy

Possible Cause 1: Poor Bioavailability or Suboptimal Pharmacokinetics

  • Troubleshooting Steps:

    • Vehicle Formulation: For oral administration of poorly soluble compounds, consider using a vehicle such as 0.5% methylcellulose or a solution containing solubilizing agents like PEG400 and Tween 80. For subcutaneous or intraperitoneal injections, consider vehicles like saline, PBS, or solutions containing DMSO and Cremophor EL. Always perform a small pilot study to ensure the vehicle itself does not cause adverse effects.

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the inhibitor's half-life, bioavailability, and peak plasma concentrations. This will help in optimizing the dosing schedule. If the compound has a short half-life, more frequent dosing or a continuous delivery method (e.g., osmotic mini-pumps) may be necessary.

    • Route of Administration: If oral bioavailability is low, consider alternative routes such as subcutaneous or intraperitoneal injection.

Possible Cause 2: Insufficient Target Engagement

  • Troubleshooting Steps:

    • Dose Escalation Study: Perform a dose-escalation study to determine if a higher dose improves efficacy without causing toxicity.

    • Target Occupancy Assay: Measure the extent of AAK1 inhibition in the target tissue (e.g., spinal cord for neuropathic pain). This can be done by assessing the phosphorylation status of AAK1's substrate, AP2M1 (μ2 subunit). A reduction in phosphorylated AP2M1 indicates target engagement.

    • Correlate PK with Pharmacodynamics (PD): Relate the inhibitor concentration in the target tissue to the observed biological effect. This can help establish a therapeutic window.

Possible Cause 3: Inappropriate Animal Model

  • Troubleshooting Steps:

    • Model Validation: Ensure the chosen animal model is appropriate for the therapeutic indication and that the model has been induced correctly.

    • Positive Controls: Include a positive control compound with a known mechanism of action in the same pathway or a related pathway to validate the experimental setup.

Issue 2: Inconsistent or Variable Results

Possible Cause 1: Issues with Compound Formulation

  • Troubleshooting Steps:

    • Consistent Formulation Preparation: Prepare the formulation fresh for each experiment and ensure the inhibitor is fully dissolved or uniformly suspended.

    • Vehicle Controls: Always include a vehicle-only control group to account for any effects of the vehicle itself.

Possible Cause 2: Biological Variability

  • Troubleshooting Steps:

    • Animal Strain and Age: Use a consistent strain, age, and sex of animals for all experiments, as these factors can influence drug metabolism and response.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions and handling procedures before starting the experiment.

    • Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.

Issue 3: Observed Toxicity or Adverse Effects

Possible Cause 1: On-Target Toxicity

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose to a level that is still efficacious but better tolerated.

    • Modified Dosing Schedule: Administer the drug less frequently to reduce cumulative exposure.

Possible Cause 2: Off-Target Effects

  • Troubleshooting Steps:

    • Kinase Profiling: Screen the inhibitor against a panel of other kinases to identify potential off-target activities.

    • Phenotypic Observation: Carefully monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or altered organ function.

    • Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any signs of tissue damage.

Quantitative Data Summary

CompoundAnimal ModelRoute of AdministrationDose RangeEfficacy EndpointOutcome
LP-935509Mouse (SNL)Oral10-30 mg/kgMechanical AllodyniaDose-dependent reversal of pain behavior.
LP-935509Rat (CCI)Oral0.3-30 mg/kgThermal Hyperalgesia, Mechanical AllodyniaSignificant antinociceptive activity.
BMS-986176/LX-9211Rat (DPNP)Oral1 mg/kgMechanical AllodyniaOver 60% inhibition of pain response.
AAK1-IN-3MouseSubcutaneous30 mg/kgAP2M1 Phosphorylation46% reduction in μ2 phosphorylation.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Spinal Nerve Ligation (SNL)

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: Under isoflurane anesthesia, perform the SNL surgery by ligating the L5 spinal nerve.

  • Post-Operative Care: Administer appropriate analgesics for 2-3 days post-surgery.

  • Baseline Pain Assessment: 7-10 days post-surgery, assess baseline mechanical allodynia using von Frey filaments.

  • Compound Administration:

    • Formulation: Prepare the AAK1 inhibitor in a vehicle such as 0.5% methylcellulose in water.

    • Dosing: Administer the compound via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.

  • Efficacy Assessment: Measure mechanical allodynia at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the effect.

  • Data Analysis: Analyze the data using a two-way ANOVA with a post-hoc test to compare the different treatment groups to the vehicle control.

Protocol 2: Assessment of Target Engagement in Spinal Cord Tissue

  • Animal Treatment: Administer the AAK1 inhibitor and vehicle to different groups of mice as described in Protocol 1.

  • Tissue Collection: At the time of peak effect (determined from the efficacy study), euthanize the mice and collect the lumbar spinal cord.

  • Protein Extraction: Homogenize the spinal cord tissue in a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AP2M1 (Thr156) and total AP2M1.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated AP2M1 as a ratio to total AP2M1. Compare the inhibitor-treated groups to the vehicle-treated group to determine the extent of target inhibition.

Signaling Pathways and Experimental Workflows

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis cluster_Inhibition AAK1 Inhibition Cargo Cargo (e.g., Receptors) AP2 AP2 Complex Cargo->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit forms CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle invaginates to form AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit AAK1_Inhibited AAK1 (Inactive) AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 inhibits Reduced_Phosphorylation Reduced AP2 Phosphorylation AAK1_Inhibited->Reduced_Phosphorylation leads to Inhibited_Endocytosis Inhibited Endocytosis Reduced_Phosphorylation->Inhibited_Endocytosis results in

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.

Experimental_Workflow cluster_Preclinical_Model In Vivo Model cluster_Treatment Treatment cluster_Assessment Assessment SNL_Model Spinal Nerve Ligation (or other neuropathic pain model) Formulation AAK1 Inhibitor Formulation Administration Oral Gavage (or other route) Formulation->Administration Dosing Dose-Response Study Administration->Dosing Behavioral Behavioral Testing (e.g., von Frey) Dosing->Behavioral PK_PD PK/PD Analysis Dosing->PK_PD Toxicity Toxicity Monitoring Dosing->Toxicity Target_Engagement Target Engagement (p-AP2M1 Western Blot) PK_PD->Target_Engagement

Caption: General experimental workflow for in vivo evaluation of AAK1 inhibitors.

NFkB_Alpha2_Signaling cluster_NFkB NF-κB Signaling in Neuropathic Pain cluster_Alpha2 α2-Adrenergic Signaling and AAK1 Inhibition Nerve_Injury Nerve Injury IKK IKK Activation Nerve_Injury->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IkB_Degradation->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Activation->Proinflammatory_Cytokines AAK1_Inhibitor AAK1 Inhibitor Alpha2_Agonism Enhanced α2-Adrenergic Receptor Signaling AAK1_Inhibitor->Alpha2_Agonism promotes Gi_Protein Gi Protein Activation Alpha2_Agonism->Gi_Protein AC_Inhibition Adenylate Cyclase Inhibition Gi_Protein->AC_Inhibition cAMP_Reduction Reduced cAMP AC_Inhibition->cAMP_Reduction Reduced_Nociception Reduced Nociceptive Signaling cAMP_Reduction->Reduced_Nociception

Caption: AAK1 inhibitor's proposed link to NF-κB and α2-adrenergic pathways.

References

Technical Support Center: Overcoming AK-1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adenylate Kinase 1 (AK-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome potential off-target effects in your experiments involving this compound inhibitors and modulators.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound inhibitors?

A1: While Adenylate Kinase 1 (this compound) is a specific therapeutic target, small molecule inhibitors can sometimes interact with other kinases or proteins, leading to off-target effects. The most well-characterized inhibitor of this compound is Di(adenosine-5'-)pentaphosphate (Ap5A).[1][2] Although potent against this compound, its broader kinase selectivity profile is not extensively published. Generally, off-target effects of kinase inhibitors can arise from the conserved nature of the ATP-binding pocket among kinases.[1] It is crucial to experimentally determine the selectivity of any this compound inhibitor used.

Q2: How can I determine if my experimental phenotype is due to an off-target effect of my this compound inhibitor?

A2: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use a structurally unrelated inhibitor: If a different inhibitor targeting this compound produces the same phenotype, it is more likely an on-target effect.

  • Rescue experiment: If possible, overexpress a resistant mutant of this compound. If the phenotype is reversed, it suggests an on-target effect.

  • siRNA/shRNA knockdown: Use RNA interference to reduce this compound expression. If this phenocopies the inhibitor's effect, it supports an on-target mechanism.

  • Direct target engagement assays: Utilize techniques like cellular thermal shift assay (CETSA) to confirm that the inhibitor is binding to this compound in your experimental system.

Q3: What is the primary signaling pathway downstream of this compound that I should monitor for on-target effects?

A3: this compound plays a crucial role in cellular energy homeostasis by catalyzing the reaction: 2 ADP ↔ ATP + AMP. The production of AMP is a key signaling event. AMP acts as a sensitive indicator of the cell's energy status and allosterically activates AMP-activated protein kinase (AMPK).[3][4][5][6] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways (like fatty acid oxidation and glycolysis) and switching off anabolic pathways (like protein and fatty acid synthesis).[4][6][7] Therefore, monitoring the phosphorylation status of AMPK (at Thr172) and its downstream substrates (e.g., ACC, ULK1) is a primary method to confirm on-target this compound inhibition.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in this compound Activity Assays
Potential Cause Troubleshooting Step
Reagent Instability Prepare fresh buffers and enzyme dilutions for each experiment. Aliquot and store reagents at the recommended temperatures.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme or inhibitor.
Substrate/Cofactor Degradation Store ATP and ADP solutions in small, single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.
Assay Plate Issues Use low-binding plates to prevent protein adsorption. Ensure plates are compatible with the plate reader.
Incorrect Assay Conditions Optimize enzyme concentration, substrate concentrations (ADP), and incubation time to ensure the reaction is in the linear range.
Issue 2: Interpreting Kinase Selectivity Profile Data

Scenario: You have profiled your novel this compound inhibitor against a panel of 100 kinases and obtained the following (hypothetical) data:

Kinase Inhibition (%) at 1 µM IC50 (nM)
This compound (Target) 98 15
PKA55850
CDK248>1000
MAPK130>5000
PI3Kα15>10000

Interpretation and Next Steps:

  • High On-Target Potency: The low nanomolar IC50 against this compound indicates potent inhibition.

  • Potential Off-Targets: PKA and CDK2 show significant inhibition at 1 µM. Although the IC50 values are much higher than for this compound, these could represent off-target liabilities, especially at higher inhibitor concentrations.

  • Actionable Insights:

    • Conduct follow-up dose-response assays for PKA and CDK2 to confirm the IC50 values.

    • Investigate the biological relevance of inhibiting PKA and CDK2 in your experimental model. Are these kinases expressed? Are they active?

    • If the off-target effects are a concern, consider medicinal chemistry efforts to improve selectivity.

Experimental Protocols

Protocol 1: In Vitro this compound Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from commercially available adenylate kinase activity assay kits and measures the ATP produced by this compound.

Materials:

  • Recombinant human this compound

  • AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)

  • ADP (substrate)

  • ATP detection reagent (e.g., Luciferase/Luciferin-based)

  • This compound inhibitor (e.g., Ap5A as a positive control)

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare Reagents:

    • Dilute recombinant this compound to the desired concentration in AK Assay Buffer.

    • Prepare a 2X stock of ADP in AK Assay Buffer.

    • Prepare serial dilutions of your test compound and a positive control inhibitor (e.g., Ap5A) in AK Assay Buffer.

  • Assay Setup (per well):

    • Add 25 µL of AK Assay Buffer (for blanks) or your inhibitor dilution.

    • Add 25 µL of the diluted this compound enzyme.

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction:

    • Add 50 µL of the 2X ADP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add 100 µL of ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Visualizations

This compound Signaling Pathway

AK1_Signaling_Pathway cluster_AK1_Reaction Adenylate Kinase 1 cluster_AMPK_Activation AMPK Activation Increased_ADP_ATP_Ratio Increased ADP/ATP Ratio ADP1 2 ADP AK1 This compound ATP ATP AK1->ATP AMP AMP AK1->AMP ADP1->AK1 AMPK AMPK AMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Activates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Fatty Acid Synthesis) pAMPK->Anabolism Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172)

Caption: this compound signaling pathway leading to AMPK activation.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Start Start: Novel this compound Inhibitor Biochemical_Assay In Vitro this compound Activity Assay Start->Biochemical_Assay Kinase_Profiling Broad Kinase Panel Screen (e.g., >100 kinases) Start->Kinase_Profiling Cell_Based_Assay Cell-Based Assay (Monitor p-AMPK) Biochemical_Assay->Cell_Based_Assay Identify_Off_Targets Identify Potential Off-Targets Kinase_Profiling->Identify_Off_Targets Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability) Cell_Based_Assay->Phenotypic_Screen Validate_Off_Targets Validate Off-Targets (Dose-Response) Phenotypic_Screen->Validate_Off_Targets Identify_Off_Targets->Validate_Off_Targets SAR Structure-Activity Relationship (SAR) Studies Validate_Off_Targets->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: AK-1 (SIRT2 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the SIRT2 inhibitor AK-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable benzylsulfonamide compound that functions as a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. Its primary mechanism of action is the inhibition of SIRT2's deacetylase activity by targeting the enzyme's nicotinamide binding site. This inhibition leads to an increase in the acetylation of SIRT2 substrates, most notably α-tubulin.

Q2: What are the common research applications for this compound?

This compound is primarily used in preclinical research to investigate the biological roles of SIRT2. Key research areas include:

  • Neurodegenerative Diseases: this compound has been utilized in models of Huntington's Disease, where it has been shown to rescue neuronal dysfunction.[1] It is also explored in the context of other neurodegenerative conditions where SIRT2 is implicated.

  • Cancer: Research has shown that this compound can induce cell cycle arrest in colon cancer cells and reduce the viability of schwannoma cells that are deficient in the tumor suppressor merlin (NF2).[2]

  • Anti-Infective Research: Some studies have indicated that this compound and other SIRT2 inhibitors may possess broad-spectrum anti-infective properties against intracellular pathogens.

Q3: What is the IC50 of this compound for SIRT2?

The half-maximal inhibitory concentration (IC50) of this compound for SIRT2 is approximately 12.5 to 13 µM in enzymatic assays.[3][4]

Q4: Is this compound selective for SIRT2?

This compound is considered a selective inhibitor for SIRT2. It exhibits significantly less potency against other sirtuins, such as SIRT1 and SIRT3, with IC50 values greater than 40 µM for these related enzymes.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Acetylated Tubulin Levels

  • Potential Cause: Suboptimal concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range is 1-50 µM. Western blot analysis has shown increased acetylated tubulin at concentrations greater than 25 µM.[1]

  • Potential Cause: Insufficient treatment duration.

    • Troubleshooting Step: Increase the incubation time with this compound. A minimum of 6 hours is often required to observe changes in protein acetylation levels. For some cell lines, longer incubation periods (e.g., 24 hours) may be necessary.

  • Potential Cause: Poor solubility or stability of this compound in culture media.

    • Troubleshooting Step: Ensure the this compound stock solution (typically in DMSO) is fully dissolved before diluting it into your culture medium. Prepare fresh dilutions for each experiment. It is advisable to not store this compound in aqueous solutions for extended periods. Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.[1]

  • Potential Cause: Low expression of SIRT2 in the experimental model.

    • Troubleshooting Step: Verify the expression level of SIRT2 in your cells or tissue of interest using techniques like Western blot or qPCR.

Issue 2: Observed Cellular Toxicity

  • Potential Cause: this compound concentration is too high.

    • Troubleshooting Step: Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic threshold for your specific cell line.

  • Potential Cause: Off-target effects at high concentrations.

    • Troubleshooting Step: While selective, high concentrations of any inhibitor can lead to off-target effects. Correlate your findings with other SIRT2 inhibitors or with genetic knockdown of SIRT2 to confirm that the observed phenotype is due to SIRT2 inhibition.

Issue 3: Poor Solubility of this compound

  • Potential Cause: Improper solvent or storage.

    • Troubleshooting Step: this compound is soluble in DMSO up to 100 mM.[3] Prepare a high-concentration stock solution in DMSO. For working solutions, dilute the DMSO stock into your aqueous buffer or media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

In Vitro Cell-Based Assays

Objective: To assess the effect of this compound on cell viability in human colon cancer cells (HCT116).

Methodology: MTT Assay

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final concentrations should range from 1 µM to 50 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Incubation: Replace the culture medium with the this compound containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Effect of this compound on HCT116 Cell Viability

This compound Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)Standard Deviation
14898.2± 3.5
54891.5± 4.1
104882.3± 3.8
254865.7± 5.2
504848.9± 4.9
In Vivo Studies: Drosophila Model of Huntington's Disease

Objective: To evaluate the neuroprotective effects of this compound in a Drosophila model of Huntington's Disease.

Methodology:

  • Fly Stocks and Rearing: Use a transgenic Drosophila line expressing a mutant form of the human huntingtin protein (e.g., under the control of a UAS/GAL4 system) that exhibits a neurodegenerative phenotype. Rear flies on standard cornmeal-yeast-agar medium at 25°C.

  • This compound Administration: Prepare fly food containing this compound at a final concentration of 1 µM to 10 µM. This is achieved by adding the appropriate volume of a concentrated this compound stock solution to the molten food before it solidifies. A vehicle control food containing the same concentration of DMSO should also be prepared.

  • Treatment Duration: Larvae are raised on the this compound-containing or control food throughout their development. Adult flies are then maintained on the respective food for the duration of the experiment (e.g., up to 28 days post-eclosion).

  • Phenotypic Analysis: Assess neurodegeneration at various time points. A common method is to analyze the integrity of the fly's compound eye rhabdomeres using the pseudopupil technique. Locomotor activity can also be assessed using a climbing assay.

Data Presentation: Effect of this compound on Rhabdomere Number in a Drosophila HD Model

Treatment GroupTreatment Duration (days)Average Number of Rhabdomeres per OmmatidiumStandard Deviation
Vehicle Control144.2± 0.8
1 µM this compound145.1± 0.7
5 µM this compound145.8± 0.6
10 µM this compound146.3± 0.5

Signaling Pathway and Experimental Workflow Diagrams

SIRT2_Inhibition_by_AK1 SIRT2 Inhibition by this compound AK1 This compound SIRT2 SIRT2 AK1->SIRT2 Inhibits Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylates NAD NAD+ NAD->SIRT2 Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->SIRT2 Cellular_Effects Downstream Cellular Effects (e.g., Cell Cycle Arrest, Neuroprotection) Deacetylated_Substrate->Cellular_Effects

Caption: Mechanism of SIRT2 inhibition by this compound.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_AK1 Prepare this compound dilutions Incubate_24h->Prepare_AK1 Add_AK1 Add this compound to cells Prepare_AK1->Add_AK1 Incubate_Treatment Incubate for 24-72 hours Add_AK1->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

References

Technical Support Center: Adenylate Kinase 1 (AK-1)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Adenylate Kinase 1 (AK-1) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial? Adenylate kinase 1 (this compound) is a pivotal enzyme in cellular energy homeostasis.[1][2] It catalyzes the reversible transfer of a phosphate group between ATP and AMP to generate two molecules of ADP.[1][2] Maintaining the structural and functional integrity of this compound is critical for accurate experimental results, as degradation leads to loss of enzymatic activity, affecting studies on energy metabolism, nucleotide signaling, and drug efficacy.

Q2: What are the primary causes of this compound degradation in solution? this compound degradation can be caused by several factors:

  • Proteolysis: Endogenous proteases released during cell lysis can cleave the enzyme.[3][4] There are four main classes of these proteases: serine, cysteine, aspartic, and metalloproteases.

  • Temperature Instability: Heat-sensitive variants of adenylate kinase are prone to thermal denaturation, which can be followed by proteolysis.[3]

  • pH Extremes: Like many proteins, this compound is most stable within a specific pH range. Deviations towards acidic or basic conditions can lead to hydrolysis and loss of function.[5][6][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can cause aggregation and denaturation, leading to decreased activity.[1]

Q3: How should I properly store purified this compound to ensure its stability? For optimal stability, storage conditions should be carefully controlled:

  • Short-Term Storage (2-4 weeks): Store at 4°C.[1]

  • Long-Term Storage: For longer periods, store frozen at -20°C or lower.[1] It is highly recommended to aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles.[1]

  • Carrier Proteins: For long-term storage, adding a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can help stabilize the enzyme.[1]

Q4: What buffer components are recommended to maintain this compound stability? A well-formulated buffer is essential. A common formulation for this compound includes:

  • Buffering Agent: 20mM Tris-HCl at a pH of 7.5 helps maintain a stable, physiological pH.[1] ATP, a substrate for this compound, is most stable in aqueous solutions between pH 6.8 and 7.4.[7]

  • Stabilizing Agent: 10% glycerol is often included as a cryoprotectant and stabilizer.[1]

Troubleshooting Guide

Problem: My this compound activity rapidly declines after purification.

  • Possible Cause: Proteolytic degradation from co-purified proteases. During cell lysis, proteases that are normally compartmentalized are released and can degrade your protein of interest.[4]

  • Solution: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and maintain it during the initial purification steps.[4] Ensure all purification steps are performed at 4°C to minimize protease activity.

Problem: I observe precipitation or aggregation of my this compound solution after thawing.

  • Possible Cause: Protein denaturation due to freeze-thaw stress.

  • Solution: Aliquot your purified this compound into smaller, single-use tubes before the initial freeze to avoid repeated temperature cycles.[1] Ensure your storage buffer contains a cryoprotectant like 10% glycerol.[1] Consider adding a carrier protein (0.1% BSA or HSA) for enhanced stability.[1]

Problem: this compound is inactive even when handled at low temperatures.

  • Possible Cause: Incorrect buffer pH. The enzyme's activity is highly dependent on pH.

  • Solution: Verify the pH of your buffer and ensure it is in the optimal range (typically around 7.5).[1] Use a high-quality buffering agent and freshly prepared solutions. Acidic or basic conditions can catalyze hydrolysis and other chemical reactions that degrade the protein.[5]

Data Summary: Recommended this compound Storage and Buffer Conditions

ParameterRecommendationRationaleSource(s)
Short-Term Storage 2-4 weeks at 4°CMinimizes degradation for immediate use.[1]
Long-Term Storage Frozen at -20°CPreserves protein integrity over months.[1]
pH 7.5Maintains optimal enzyme structure and activity.[1]
Buffering Agent 20mM Tris-HClProvides stable pH environment.[1]
Additives 10% GlycerolActs as a cryoprotectant and stabilizer.[1]
Carrier Protein 0.1% HSA or BSA (for long-term storage)Prevents protein loss and stabilizes during freeze-thaw.[1]
Freeze-Thaw Avoid multiple cycles by aliquotingPrevents aggregation and denaturation.[1]

Experimental Protocols

Protocol: Inhibition of Proteolysis During this compound Purification

This protocol describes the use of a protease inhibitor cocktail to prevent this compound degradation during extraction from bacterial cell lysates.

Materials:

  • Bacterial cell pellet expressing this compound

  • Lysis Buffer (e.g., 20mM Tris-HCl, pH 7.5, 10% Glycerol)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8465 or similar, targeting serine, cysteine, aspartic, and metalloproteases)

  • DMSO and deionized water for reconstitution

  • Ice bucket

  • Centrifuge

Methodology:

  • Prepare Protease Inhibitor Cocktail Stock: Reconstitute the lyophilized protease inhibitor cocktail powder. For a 5 mL size cocktail, add 1 mL of DMSO followed by 4 mL of deionized water to create a concentrated stock solution.

  • Prepare Lysis Buffer: Chill the required volume of Lysis Buffer on ice.

  • Add Inhibitors to Lysis Buffer: Immediately before cell lysis, add the reconstituted protease inhibitor cocktail to the chilled Lysis Buffer. A common recommendation is to use 1 mL of the cocktail solution for every 20 mL of cell lysate.

  • Cell Lysis: Resuspend the bacterial cell pellet in the Lysis Buffer containing the inhibitors. Perform lysis using your chosen method (e.g., sonication, French press) while keeping the sample on ice at all times to minimize heat generation and protease activity.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

  • Purification: Collect the supernatant containing the soluble this compound and proceed with your purification protocol (e.g., affinity chromatography). It is advisable to keep the protease inhibitors in the buffers for at least the first purification step.[4]

Visualizations

AK1_Degradation_Factors cluster_causes Degradation Causes cluster_solutions Preventative Measures Proteolysis Proteolysis AK1 This compound in Solution Proteolysis->AK1 Degrades Temp High Temperature Temp->AK1 Denatures pH Extreme pH pH->AK1 Hydrolyzes FreezeThaw Freeze-Thaw Cycles FreezeThaw->AK1 Aggregates Inhibitors Protease Inhibitors Inhibitors->Proteolysis Prevents Cold Store at 4°C / -20°C Cold->Temp Prevents Buffer pH 7.5 Buffer Buffer->pH Prevents Cryo Add Glycerol / Aliquot Cryo->FreezeThaw Prevents

Caption: Factors causing this compound degradation and their corresponding preventative measures.

AK1_Energy_Homeostasis Cellular Energy Buffering ATP ATP (High Energy) AK1 This compound ATP->AK1 AMP AMP (Low Energy) AMP->AK1 ADP 2 ADP (Intermediate Energy) AK1_rev This compound AK1->ADP AK1_rev->ATP AK1_rev->AMP

Caption: The central role of this compound in cellular energy homeostasis.

Experimental_Workflow cluster_prep Preparation cluster_purify Purification cluster_storage Storage & Handling Lysis 1. Cell Lysis in Buffer with Protease Inhibitors Purify 2. Purification at 4°C (e.g., Chromatography) Lysis->Purify BufferEx 3. Buffer Exchange into Storage Buffer (pH 7.5, 10% Glycerol) Purify->BufferEx Aliquot 4. Aliquot into Single-Use Volumes BufferEx->Aliquot Store 5. Store at -20°C (Long-Term) Aliquot->Store

Caption: Recommended workflow for maximizing this compound stability during preparation and storage.

References

Technical Support Center: AAK1 Inhibitors in Frontotemporal Dementia Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial query referenced "AK-1," which is a known SIRT2 inhibitor. This guide focuses on AAK1 (Adaptor-Associated Kinase 1) inhibitors , which are kinase inhibitors relevant to neurodegenerative disease research, including frontotemporal dementia (FTD).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AAK1 inhibitors in FTD models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AAK1 inhibitors in the context of FTD?

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] In FTD, pathological proteins like tau and TDP-43 are known to spread between neurons. AAK1 inhibitors are being investigated for their potential to modulate the endocytic trafficking of these neurotoxic proteins, thereby potentially reducing their propagation and accumulation.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP2), which is a key step in the formation of clathrin-coated vesicles.[1][2] By inhibiting AAK1, the internalization and subsequent trafficking of aggregated proteins may be reduced.

Q2: What are the potential off-target effects of AAK1 inhibitors?

Like many kinase inhibitors, AAK1 inhibitors can have off-target effects.[3] These can arise from the inhibitor binding to other kinases with similar ATP-binding pockets or from unexpected interactions with other cellular components.[3][4] It is crucial to perform kinome-wide screening to understand the selectivity profile of the specific AAK1 inhibitor being used. Off-target effects can lead to unexpected cellular phenotypes, toxicity, or confounding experimental results.[3]

Q3: How can I be sure my AAK1 inhibitor is active in my FTD model?

Confirmation of inhibitor activity in your specific model is critical. A recommended first step is to perform a Western blot to assess the phosphorylation status of AAK1's direct downstream target, the AP2M1 subunit at Thr156.[2] A significant reduction in p-AP2M1 (Thr156) levels upon treatment with the inhibitor indicates target engagement.

Q4: Are there known issues with the solubility or stability of AAK1 inhibitors?

Solubility and stability can be significant challenges for small molecule inhibitors. It is essential to consult the manufacturer's data sheet for information on the optimal solvent and storage conditions. Poor solubility can lead to precipitation in culture media, resulting in inconsistent and lower-than-expected effective concentrations. If you observe precipitation, consider preparing fresh stock solutions, using a different solvent if compatible, or gently warming and sonicating the solution.

Troubleshooting Guides

Problem 1: Inconsistent or No Phenotypic Effect Observed
Possible Cause Troubleshooting Step
Inhibitor Inactivity 1. Confirm Target Engagement: Perform a Western blot for p-AP2M1 (Thr156) to verify AAK1 inhibition. 2. Check Inhibitor Integrity: Use a fresh vial of the inhibitor or purchase from a different batch/supplier. Ensure proper storage conditions have been maintained.
Suboptimal Concentration 1. Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the optimal effective concentration for your specific cell model and phenotype. 2. Consider IC50/EC50 Values: The effective concentration in a cellular assay is often higher than the biochemical IC50.
Cell Model Specificity 1. Confirm AAK1 Expression: Verify that your FTD model (e.g., iPSC-derived neurons, specific cell line) expresses AAK1 at sufficient levels. 2. Consider Genetic Background: The specific FTD-causing mutation (e.g., MAPT, GRN, C9orf72) may influence the cellular response to AAK1 inhibition.
Assay Sensitivity 1. Optimize Assay Endpoint: Ensure your chosen assay is sensitive enough to detect the expected phenotypic change. 2. Increase Treatment Duration: The desired effect may require a longer incubation period with the inhibitor.
Problem 2: Observed Cellular Toxicity
Possible Cause Troubleshooting Step
High Inhibitor Concentration 1. Perform a Cytotoxicity Assay: Use assays like MTT or LDH to determine the toxic concentration range of the inhibitor in your cell model.[5][6] 2. Lower the Concentration: Use the lowest effective concentration determined from your dose-response experiments.
Off-Target Effects 1. Consult Selectivity Data: Review the kinase selectivity profile of your inhibitor. If it inhibits kinases crucial for cell survival, this may be the cause of toxicity. 2. Use a Structurally Different AAK1 Inhibitor: If available, a second inhibitor with a different chemical scaffold can help determine if the toxicity is due to on-target or off-target effects.
Solvent Toxicity 1. Perform a Solvent Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. 2. Minimize Solvent Concentration: Keep the final solvent concentration in the culture media below 0.1% if possible.
Contamination 1. Check for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. 2. Use Sterile Technique: Ensure all reagents and equipment are sterile.

Quantitative Data Summary

The following tables provide hypothetical but representative data for a novel AAK1 inhibitor, "AAK1-X," in an iPSC-derived neuronal model of FTD with a MAPT mutation.

Table 1: In Vitro Efficacy of AAK1-X

ParameterValue
AAK1 Kinase IC50 15 nM
p-AP2M1 (Thr156) Cellular EC50 150 nM
Tau Aggregation Reduction (at 1 µM) 45%
TDP-43 Mislocalization Rescue (at 1 µM) 30%

Table 2: Cytotoxicity Profile of AAK1-X in iPSC-Derived Neurons (48h treatment)

AssayLC50
MTT Assay 12.5 µM
LDH Release Assay 15 µM

Experimental Protocols

Protocol 1: Western Blot for p-AP2M1 (Thr156)
  • Cell Lysis:

    • Treat FTD model cells with the AAK1 inhibitor or vehicle control for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total AP2M1 and a loading control (e.g., GAPDH).

Visualizations

AAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex recruitment Clathrin Clathrin AP2_Complex->Clathrin recruitment p_AP2M1 p-AP2M1 (Thr156) AP2_Complex->p_AP2M1 CCV_Formation Clathrin-Coated Vesicle Formation Clathrin->CCV_Formation AAK1 AAK1 AAK1->AP2_Complex phosphorylates p_AP2M1->CCV_Formation promotes Endosome Endosome CCV_Formation->Endosome internalization AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture FTD iPSC-derived neurons Dose_Response Perform Dose-Response Curve (e.g., 10nM - 10µM) Culture_Cells->Dose_Response Prepare_Inhibitor Prepare AAK1 Inhibitor Stock Prepare_Inhibitor->Dose_Response Treat_Cells Treat cells with optimal concentration of AAK1 inhibitor Dose_Response->Treat_Cells Incubate Incubate for desired duration (e.g., 24h, 48h, 72h) Treat_Cells->Incubate Western_Blot Western Blot for p-AP2M1 (Target Engagement) Incubate->Western_Blot Cytotoxicity_Assay MTT/LDH Assay (Toxicity) Incubate->Cytotoxicity_Assay Phenotypic_Assay Phenotypic Assay (e.g., Tau aggregation, TDP-43 localization) Incubate->Phenotypic_Assay

Caption: General Experimental Workflow for AAK1 Inhibitor Testing.

Troubleshooting_Flow rect_node rect_node Start No Phenotypic Effect Check_Target_Engagement Target Engagement Confirmed? (Western Blot for p-AP2M1) Start->Check_Target_Engagement Check_Concentration Concentration Optimized? (Dose-Response Curve) Check_Target_Engagement->Check_Concentration Yes Confirm_Inhibitor_Activity Confirm Inhibitor Activity (Fresh stock, different batch) Check_Target_Engagement->Confirm_Inhibitor_Activity No Check_Toxicity Is there cellular toxicity? Check_Concentration->Check_Toxicity Yes Increase_Concentration Increase Concentration or Incubation Time Check_Concentration->Increase_Concentration No Investigate_Model Investigate Cell Model (AAK1 expression, etc.) Check_Toxicity->Investigate_Model No Lower_Concentration Lower Concentration Check_Toxicity->Lower_Concentration Yes

Caption: Troubleshooting Logic for Lack of Phenotypic Effect.

References

Technical Support Center: Enhancing AK-1 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the blood-brain barrier (BBB) penetration of AK-1.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary mechanisms for a small molecule like this compound to cross the blood-brain barrier?

A1: Small molecules can cross the BBB through several mechanisms:

  • Passive Diffusion: Small, lipophilic molecules can pass directly through the endothelial cell membranes.

  • Carrier-Mediated Transport (CMT): Molecules can be transported by specific solute carriers (SLCs) that normally transport nutrients and endogenous substances.

  • Receptor-Mediated Transcytosis (RMT): Larger molecules can bind to receptors on the endothelial cell surface, triggering their transport across the cell in vesicles.[1][2][3] This is a common strategy for targeted drug delivery.

  • Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can interact non-specifically with the negatively charged cell membrane, inducing their uptake.[2][4]

Q2: Why is the brain uptake of this compound lower than predicted by its lipophilicity?

A2: Several factors could contribute to this discrepancy:

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the brain endothelial cells back into the bloodstream.[5]

  • Plasma Protein Binding: High binding of this compound to plasma proteins reduces the free fraction available to cross the BBB.

  • Metabolism: this compound may be metabolized at the BBB by enzymes present in the endothelial cells.

Enhancement Strategies

Q3: What are the main strategies to enhance the BBB penetration of this compound?

A3: Strategies can be broadly categorized as invasive and non-invasive:

  • Non-Invasive Strategies:

    • Chemical Modification (Prodrugs): Modifying this compound to a more lipophilic prodrug that is converted to the active form in the brain.

    • Nanoparticle-based Delivery: Encapsulating this compound in liposomes or polymeric nanoparticles to protect it from efflux and facilitate transport.[6][7] These can be further functionalized with ligands for receptor-mediated transcytosis.

    • Receptor-Targeting: Conjugating this compound to a ligand that targets a receptor at the BBB, such as the transferrin receptor (TfR), to hijack the receptor-mediated transcytosis pathway.[4][8][9]

    • Efflux Pump Inhibition: Co-administering this compound with an inhibitor of P-gp or other relevant efflux pumps.[10]

  • Physical Methods:

    • Focused Ultrasound (FUS): Using focused ultrasound in combination with microbubbles to temporarily and locally open the BBB.[11][12][13][14]

Q4: How does targeting the transferrin receptor (TfR) facilitate brain delivery?

A4: The transferrin receptor is highly expressed on brain capillary endothelial cells to transport iron into the brain.[4] By attaching this compound to a molecule that binds to the TfR (like an anti-TfR antibody or the transferrin protein itself), the drug can be carried across the BBB via receptor-mediated transcytosis.[8][9][15]

Troubleshooting Guides

In Vitro BBB Model Experiments (Transwell Assay)

Q5: My Transendothelial Electrical Resistance (TEER) values are consistently low in my hCMEC/D3 Transwell model. What could be the cause?

A5: Low TEER values indicate a leaky endothelial monolayer. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Cell Confluency Ensure cells are seeded at a high enough density to reach 100% confluency. Visually inspect the monolayer using a microscope before the experiment.
Cell Passage Number Use cells within a recommended passage number range. High passage numbers can lead to altered phenotype and poor barrier formation. For hCMEC/D3, lower passages are generally better.[16]
Coating of Inserts Inconsistent or inadequate coating of the Transwell inserts with extracellular matrix proteins (e.g., collagen, fibronectin) can lead to poor cell attachment and barrier formation. Ensure complete and even coating.
Cell Culture Media Use the recommended media and supplements for your specific cell line. Some protocols recommend adding hydrocortisone to enhance barrier tightness.
Measurement Technique Ensure the TEER probe is placed consistently in the same position in each well and is not touching the cell monolayer. Allow the reading to stabilize before recording.[17]

Q6: The permeability of my control molecule (e.g., Lucifer Yellow) is too high. How can I fix this?

A6: High permeability of control molecules is another indication of a compromised barrier. In addition to the points in Q5, consider the following:

  • Incubation Time: Ensure the incubation time for the permeability assay is appropriate. Longer incubation times can lead to cell stress and increased permeability.

  • Toxicity of this compound: Your formulation of this compound might be causing toxicity to the endothelial cells, leading to barrier disruption. Run a toxicity assay (e.g., MTT or LDH assay) to confirm.

  • Filter Pore Size: Ensure you are using an appropriate pore size for your Transwell inserts (typically 0.4 µm for small molecule transport).

In Vivo Brain Uptake Studies

Q7: I am not detecting any this compound in the brain homogenate after intravenous administration in mice. What should I check?

A7: This could be due to several factors ranging from experimental design to analytical sensitivity.

Potential Cause Troubleshooting Steps
Rapid Clearance This compound may be cleared from the circulation too quickly to allow for significant brain accumulation. Perform a plasma pharmacokinetic study to determine the half-life of this compound.
Low BBB Penetration The inherent BBB permeability of this compound may be extremely low. Consider one of the enhancement strategies mentioned in Q3.
Timing of Sample Collection You may be collecting the brain tissue at a time point where the concentration is below the limit of detection. Collect samples at multiple, earlier time points post-injection.
Analytical Method Sensitivity Your LC-MS/MS method may not be sensitive enough. Optimize the method to lower the limit of quantification (LOQ).[18][19][20]
Brain Homogenization and Extraction The extraction efficiency of this compound from the brain tissue might be low. Optimize the brain homogenization and drug extraction protocol.[21]

Q8: The variability in my in vivo brain uptake data is very high. How can I reduce it?

A8: High variability is common in in vivo studies. Here are some ways to minimize it:

  • Consistent Dosing: Ensure accurate and consistent administration of this compound, especially for intravenous injections.

  • Standardized Procedures: Standardize the timing of sample collection, brain perfusion, and tissue processing for all animals.

  • Animal Strain and Health: Use animals of the same strain, age, and sex. Ensure the animals are healthy and not stressed.

  • Sufficient Sample Size: Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: In Vitro this compound Permeability Assay using a Transwell BBB Model

This protocol describes a method to assess the permeability of this compound across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).

Materials:

  • hCMEC/D3 cells

  • 24-well Transwell inserts (0.4 µm pore size)

  • Collagen-coated plates/inserts

  • Endothelial cell growth medium

  • This compound solution in transport buffer (e.g., HBSS)

  • Lucifer Yellow (as a paracellular marker)

  • TEER meter

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at a density that allows for the formation of a confluent monolayer within 3-4 days.[22][23]

  • Monitor Monolayer Integrity: Measure the TEER daily. The monolayer is ready for the experiment when the TEER values are stable and above a predetermined threshold (e.g., >30 Ω·cm² for hCMEC/D3).[17]

  • Permeability Assay: a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution (and Lucifer Yellow in separate wells for control) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C on an orbital shaker. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.[18][24]

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt: Rate of drug appearance in the receiver chamber

    • A: Surface area of the membrane

    • C0: Initial concentration in the donor chamber

Protocol 2: In Vivo Brain Uptake Assessment in Mice

This protocol outlines a single time-point method to determine the brain-to-plasma concentration ratio of this compound.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulation for intravenous injection

  • Anesthesia

  • Saline for perfusion

  • Tools for dissection and tissue collection

  • LC-MS/MS for quantification

Procedure:

  • Dosing: Administer this compound to the mice via tail vein injection at a specific dose.

  • Sample Collection Time: At a predetermined time point (e.g., 30 minutes post-injection), anesthetize the mouse.

  • Blood Collection: Collect a blood sample via cardiac puncture into an anticoagulant-containing tube. Centrifuge to obtain plasma.

  • Brain Perfusion: Perfuse the mouse transcardially with cold saline to remove blood from the brain vasculature.

  • Brain Collection: Dissect the brain, weigh it, and immediately freeze it.

  • Sample Preparation: a. Homogenize the brain tissue in a suitable buffer. b. Perform protein precipitation and/or liquid-liquid extraction to extract this compound from both the plasma and the brain homogenate.[21]

  • Quantification: Analyze the concentration of this compound in the plasma and brain extracts using LC-MS/MS.[25][26][27]

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue).

    • Calculate the plasma concentration (ng/mL).

    • Determine the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma.

Data Presentation

Table 1: Typical TEER Values and Lucifer Yellow Permeability for In Vitro BBB Models

Cell TypeCulture ConditionTypical TEER (Ω·cm²)Lucifer Yellow Papp (10⁻⁶ cm/s)
hCMEC/D3Monoculture30 - 808 - 15
bEnd.3Monoculture50 - 1005 - 10
Primary Rat BECsCo-culture with Astrocytes150 - 400< 1

Note: These values can vary significantly between laboratories.

Table 2: Example Brain-to-Plasma Ratios (Kp) for Different this compound Formulations

This compound FormulationDelivery StrategyExample Kp ValueInterpretation
This compound SolutionStandard IV Injection0.02Poor BBB Penetration
This compound ProdrugIncreased Lipophilicity0.25Moderate Improvement
This compound LiposomesNanoparticle Encapsulation0.15Some Improvement
This compound-TfR Ab ConjugateReceptor-Mediated Transcytosis1.5Significant Enhancement
This compound + P-gp InhibitorEfflux Pump Inhibition0.5Good Improvement

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start_invitro Seed Cells on Transwell teer Monitor TEER start_invitro->teer permeability Perform Permeability Assay teer->permeability quantify_invitro Quantify this compound (LC-MS/MS) permeability->quantify_invitro papp Calculate Papp quantify_invitro->papp dose Dose Animal (IV) papp->dose Promising Candidate collect Collect Brain & Plasma dose->collect homogenize Homogenize & Extract collect->homogenize quantify_invivo Quantify this compound (LC-MS/MS) homogenize->quantify_invivo kp Calculate Kp Ratio quantify_invivo->kp rmt_pathway cluster_bec Brain Endothelial Cell blood Bloodstream ligand This compound-TfR Ligand blood->ligand brain Brain Parenchyma binding Binding ligand->binding receptor Transferrin Receptor (TfR) receptor->binding endocytosis Endocytosis (Vesicle Formation) binding->endocytosis transcytosis Transcytosis endocytosis->transcytosis exocytosis Exocytosis transcytosis->exocytosis release This compound Release exocytosis->release release->brain troubleshooting_teer start Low TEER Values? q1 Is monolayer confluent? start->q1 a1_yes Check cell passage number q1->a1_yes Yes a1_no Increase seeding density q1->a1_no No q2 Is coating adequate? a1_yes->q2 a2_yes Optimize culture media a2_no Ensure even coating

References

Validation & Comparative

A Comparative Guide to AK-1 and Other SIRT2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective SIRT2 inhibitor is crucial for advancing investigations into the roles of this multifaceted enzyme in health and disease. This guide provides an objective comparison of AK-1 with other notable SIRT2 inhibitors, supported by experimental data and detailed methodologies.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Its primary cytoplasmic localization and key role in deacetylating non-histone proteins, such as α-tubulin, make it a subject of intense research. A variety of small molecule inhibitors have been developed to probe SIRT2 function and assess its therapeutic potential. This guide focuses on comparing this compound with other widely used SIRT2 inhibitors: TM, AGK2, SirReal2, and Tenovin-6.

Quantitative Comparison of SIRT2 Inhibitor Potency and Selectivity

The efficacy of a SIRT2 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3. The following table summarizes the available IC50 data for this compound and its counterparts. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
This compound 12.5[1]>40[1]>40[1]>3.2>3.2
TM 0.038[2]24.7[2]>100[3]~650>2631
AGK2 3.5[4][5][6]30[4][5]91[4][5]~8.6~26
SirReal2 0.23[2]26[2]>50~113>217
Tenovin-6 10[7][8]21[7][8]67[7][8]2.16.7

Note: The IC50 values presented are from different sources and should be interpreted with caution. Direct comparative studies under identical assay conditions are limited.

Signaling Pathways and Experimental Workflows

SIRT2-Mediated α-Tubulin Deacetylation Signaling Pathway

SIRT2 is a primary deacetylase of α-tubulin at lysine 40 (K40). This post-translational modification is critical for regulating microtubule dynamics, stability, and function. The inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can impact various cellular processes, including cell motility, intracellular transport, and cell division. In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, SIRT2 inhibition and the resulting increase in tubulin acetylation have been shown to be neuroprotective.[1][9][10]

SIRT2_Tubulin_Pathway SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin (K40) SIRT2->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin (acetyl-K40) Tubulin->SIRT2 Microtubule_Stability Microtubule Stability & Dynamics Tubulin->Microtubule_Stability Increased Stability Deacetylated_Tubulin->Microtubule_Stability Decreased Stability Axonal_Transport Axonal Transport Microtubule_Stability->Axonal_Transport Neuronal_Health Neuronal Health Axonal_Transport->Neuronal_Health AK1 This compound AK1->SIRT2 Inhibition Other_Inhibitors Other SIRT2 Inhibitors Other_Inhibitors->SIRT2 Inhibition

Caption: SIRT2 deacetylates α-tubulin, impacting microtubule stability and neuronal health.

Experimental Workflow: Comparing SIRT2 Inhibitor Effects on Tubulin Acetylation

A common method to evaluate the cellular activity of SIRT2 inhibitors is to measure the level of acetylated α-tubulin in treated cells using Western blotting. The following diagram outlines a typical experimental workflow for comparing the effects of this compound and other inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., neuronal cell line) Treatment 2. Treat with Inhibitors (Vehicle, this compound, TM, etc.) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-acetyl-α-tubulin, anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection & Imaging Secondary_Ab->Detection Quantify_Bands 11. Densitometry Analysis Detection->Quantify_Bands Normalize 12. Normalize to Total Tubulin Quantify_Bands->Normalize Compare 13. Compare Inhibitor Effects Normalize->Compare

References

A Comparative Analysis of Neuroprotective Agents: Resveratrol vs. AK-1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research data for resveratrol and a compound designated as "AK-1" in the context of neuroprotection. While resveratrol has been the subject of extensive investigation, yielding a substantial body of evidence regarding its mechanisms and potential therapeutic applications, "this compound" does not appear as a recognized neuroprotective agent in published scientific studies. Our exhaustive search for "this compound" in scholarly databases and clinical trial registries did not yield any relevant information on its neuroprotective properties, experimental protocols, or signaling pathways.

Therefore, this guide will provide a detailed overview of the well-documented neuroprotective effects of resveratrol, presented in the format requested for a comparative analysis. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of neuroprotection.

Resveratrol: A Multi-Faceted Neuroprotective Agent

Resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants, has demonstrated significant neuroprotective potential in numerous preclinical studies. Its mechanisms of action are multifaceted, primarily revolving around the activation of sirtuins, particularly SIRT1, as well as its potent antioxidant and anti-inflammatory properties.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies on resveratrol's neuroprotective effects.

Parameter Experimental Model Treatment Result Reference
Neuronal Cell ViabilityAβ-induced toxicity in rat hippocampal neurons25 µM ResveratrolSignificant attenuation of cell death[1]
Reactive Oxygen Species (ROS) ProductionOxidative stress in PC12 cellsResveratrolAugmentation of cellular antioxidant defense through HO-1 induction[2]
Pro-inflammatory Cytokine Expression (IL-1β, TNF-α)Middle cerebral artery occlusion (MCAO) in rats10-40 mg/kg ResveratrolEffective reduction of cytokine expression[2]
Brain-Derived Neurotrophic Factor (BDNF) LevelsHealthy rats (oral administration)10 mg/kg/day Resveratrol for 4 weeksSignificant increase in serum BDNF concentration (1.64 ± 0.31 ng/mL vs. 1.32 ± 0.26 ng/mL in control)[3]
Sirtuin 1 (SIRT1) ActivationFluorophore-labeled peptide substratesResveratrolStimulation of SIRT1 deacetylase activity[4][5]
Amyloid-β (Aβ) AggregationIn vitro and in vivo models of Alzheimer's DiseaseResveratrolDecreased toxicity and aggregation of Aβ peptides[6][7]
Key Signaling Pathways in Resveratrol-Mediated Neuroprotection

Resveratrol exerts its neuroprotective effects through the modulation of several key signaling pathways. The primary and most studied pathway involves the activation of SIRT1, a NAD+-dependent deacetylase.

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Direct & Indirect Activation PGC1a PGC-1α Deacetylation SIRT1->PGC1a FOXO FOXO Deacetylation SIRT1->FOXO NFkB NF-κB Inhibition SIRT1->NFkB p53 p53 Deacetylation SIRT1->p53 Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance & Cell Survival FOXO->Stress_Resistance Inflammation Reduced Neuroinflammation NFkB->Inflammation Apoptosis Reduced Apoptosis p53->Apoptosis

Figure 1: Resveratrol-mediated SIRT1 signaling pathway.

Beyond SIRT1 activation, resveratrol also influences other critical pathways:

  • Antioxidant Pathways: Resveratrol enhances the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1), through the activation of the Nrf2/ARE pathway. This bolstering of the endogenous antioxidant defense system helps to mitigate oxidative stress, a key contributor to neuronal damage.[2]

  • Anti-inflammatory Pathways: Resveratrol can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] This is partly achieved through the inhibition of the NF-κB signaling pathway.[6]

  • Protein Kinase C (PKC) Pathway: Some studies suggest that resveratrol's neuroprotective effects against amyloid-beta toxicity involve the activation of the PKC pathway.[1]

Resveratrol_Other_Pathways cluster_antioxidant Antioxidant Pathways cluster_inflammatory Anti-inflammatory Pathways Resveratrol_A Resveratrol Nrf2 Nrf2 Activation Resveratrol_A->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes ↑ HO-1, NQO1 ARE->Antioxidant_Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Resveratrol_I Resveratrol Microglia Microglia Activation Resveratrol_I->Microglia Cytokines ↓ Pro-inflammatory Cytokines Microglia->Cytokines

Figure 2: Antioxidant and anti-inflammatory pathways of resveratrol.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on resveratrol's neuroprotective effects.

In Vitro Model of Amyloid-Beta Toxicity

  • Cell Line: Primary rat hippocampal neurons.

  • Toxin Induction: Cells are exposed to aggregated amyloid-beta peptides (Aβ25–35, Aβ1–40, or Aβ1–42) to induce neurotoxicity.

  • Treatment: Resveratrol is added at varying concentrations (e.g., 25 µM) either as a pre-treatment, co-treatment, or post-treatment to assess its protective or rescue effects.

  • Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity as an indicator of cell survival.[1]

In_Vitro_Workflow Start Primary Hippocampal Neuron Culture Induction Induce Toxicity (Amyloid-Beta) Start->Induction Treatment Treat with Resveratrol Induction->Treatment Assessment Assess Cell Viability (MTT Assay) Treatment->Assessment

References

Unveiling the Neuroprotective Potential of AK-1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that the inhibition of Alpha-kinase 1 (ALPK1) and Adaptor-associated kinase 1 (AAK1), hereafter referred to as AK-1, holds significant promise as a therapeutic strategy for neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of this compound inhibition against established and emerging alternative therapies, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the in vitro neuroprotective effects of this compound modulation and alternative compounds. The data is derived from studies on neuronal cell lines under conditions of oxidative stress or toxicity, which are common models for neurodegenerative processes.

Compound/TargetMechanism of ActionCell LineStressorConcentrationOutcome MeasureResult (% of Control or as stated)
ALPK1 Knockout Inhibition of ALPK1-mediated neuroinflammationPrimary Microglial-Neuronal Co-cultureADP-heptoseN/ANeuronal Cell ViabilitySignificantly enhanced neuronal cell viability[1]
Edaravone Free radical scavengerSH-SY5YH₂O₂10 µMCell Viability (MTT Assay)Increased cell viability to ~80% of control
Liraglutide GLP-1 Receptor AgonistSH-SY5Y6-OHDA10 nMCell Viability (MTT Assay)Increased cell viability from ~60% to ~75%[2]
Semaglutide GLP-1 Receptor AgonistSH-SY5Y6-OHDA10 nMCell Viability (MTT Assay)Increased cell viability from ~60% to ~80%[2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and experimental designs underlying these findings, the following diagrams illustrate key signaling pathways and laboratory protocols.

ALPK1-Mediated Neuroinflammatory Signaling

ALPK1 is a key player in the innate immune response and has been implicated in neuroinflammation. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, which can be detrimental to neuronal survival.

ALPK1_Signaling ALPK1-Mediated Neuroinflammatory Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs Pathogen-Associated Molecular Patterns (e.g., ADP-heptose) ALPK1 ALPK1 PAMPs->ALPK1 Activates TIFA TIFA ALPK1->TIFA Phosphorylates TRAF6 TRAF6 TIFA->TRAF6 Recruits & Activates NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation Neuron Neuron Neuroinflammation->Neuron Damages

Caption: ALPK1 activation by PAMPs initiates a cascade leading to neuroinflammation.

AAK1 and its Role in Neuronal Function

AAK1 is primarily involved in clathrin-mediated endocytosis, a crucial process for synaptic vesicle recycling and receptor internalization at presynaptic terminals. Its inhibition may modulate neurotransmission and neuronal function.

AAK1_Function Role of AAK1 in Clathrin-Mediated Endocytosis cluster_presynaptic Presynaptic Terminal AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin Recruits Vesicle Synaptic Vesicle Recycling Clathrin->Vesicle Mediates Endocytosis

Caption: AAK1's role in synaptic vesicle recycling at the presynaptic terminal.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines the typical workflow for evaluating the neuroprotective effects of a compound using an in vitro cell-based assay.

Experimental_Workflow In Vitro Neuroprotection Assay Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre-treatment Pre-treatment with Test Compound (e.g., this compound Inhibitor, Edaravone) Cell_Culture->Pre-treatment Stressor Induction of Neuronal Stress (e.g., H₂O₂, 6-OHDA) Pre-treatment->Stressor Incubation Incubation (24-48 hours) Stressor->Incubation Assay Cell Viability/Apoptosis Assay (e.g., MTT, TUNEL) Incubation->Assay Data_Analysis Data Analysis & Quantification Assay->Data_Analysis

Caption: A generalized workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound inhibitor, Edaravone, GLP-1 agonist) for a predetermined duration (e.g., 24 hours).

  • Induction of Stress: Introduce a neurotoxic stressor (e.g., 250 µM H₂O₂ or 75 µM 6-OHDA) to the wells (except for the control group) and incubate for an additional 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Apoptosis (TUNEL) Assay

This method is used to detect DNA fragmentation, which is a hallmark of apoptosis.

  • Cell Preparation: Culture and treat neuronal cells on glass coverslips as described in the MTT assay protocol.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Counterstain the cell nuclei with a DNA-specific stain like DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

NF-κB Activation Assay

This assay determines the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Treatment: Culture and treat cells as described in the neuroprotection assays.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration in both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the proteins from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Analyze the relative intensity of the p65 band in the nuclear fraction compared to the cytoplasmic fraction. An increase in the nuclear p65 signal indicates NF-κB activation.

Conclusion

The available data indicates that inhibition of this compound, particularly ALPK1, presents a viable and potent strategy for neuroprotection, primarily by mitigating neuroinflammatory processes. When compared to other neuroprotective agents, such as the free radical scavenger Edaravone and GLP-1 receptor agonists like Liraglutide and Semaglutide, this compound inhibition targets a distinct upstream inflammatory pathway. While GLP-1 receptor agonists have demonstrated significant neuroprotective effects in vitro, the data on ALPK1 knockout suggests that directly targeting this kinase could be a highly effective approach. Further research, including the development and testing of specific small molecule inhibitors of ALPK1 and AAK1 in robust in vitro and in vivo models of neurodegeneration, is warranted to fully validate the therapeutic potential of this target.

References

Comparative Analysis of AC-93253 and Dasatinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Notice: The initial request for a comparative analysis of "AK-1" and AC-93253 could not be fulfilled as "this compound" is an ambiguous identifier with no clear reference to a specific compound relevant for comparison with AC-93253 in the context of cancer research. To provide a valuable and contextually relevant comparison, this guide analyzes AC-93253, a novel Src inhibitor, against Dasatinib, a well-established, FDA-approved multi-kinase inhibitor that also targets the Src family of kinases. This comparison serves as a representative analysis for researchers evaluating novel Src inhibitors.

This guide provides an objective comparison of the preclinical performance of AC-93253 and Dasatinib, focusing on their application in non-small cell lung cancer (NSCLC). The information is compiled from publicly available research data to assist researchers, scientists, and drug development professionals in understanding the mechanisms and potential of these compounds.

Overview and Mechanism of Action

AC-93253 is a novel Src inhibitor identified for its potent activity against NSCLC progression.[1] Its primary mechanism involves the inhibition of Src tyrosine kinase, which plays a crucial role in cell proliferation, migration, and survival. By targeting Src, AC-93253 modulates multiple downstream signaling pathways implicated in cancer.[1]

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] It is a multi-targeted inhibitor with potent activity against the BCR-ABL fusion protein and the Src family of kinases (Src, LCK, YES, FYN), as well as c-KIT, EPHA2, and PDGFRβ.[2] Its efficacy in NSCLC is also being investigated due to its inhibition of Src and other relevant kinases.[2][3]

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cluster_AC93253 AC-93253 cluster_Dasatinib Dasatinib AC93253 AC-93253 Src_AC Src AC93253->Src_AC Inhibits Dasatinib Dasatinib Src_D Src Dasatinib->Src_D Inhibits BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits

Figure 1: Target kinase inhibition profiles of AC-93253 and Dasatinib.

Comparative Performance Data

The following tables summarize the in vitro and in vivo effects of AC-93253 and Dasatinib on NSCLC cells.

Table 1: In Vitro Cytotoxicity in NSCLC Cell Lines

CompoundCell LineAssayEndpointResultReference
AC-93253 PC9, PC9/gef, A549Proliferation AssayCell ViabilitySignificant dose-dependent decrease[1]
Dasatinib NCI-H1975MTT AssayIC50 (72h)0.95 µM[2]
Dasatinib NCI-H1650MTT AssayIC50 (72h)3.64 µM[2]
Dasatinib Multiple NSCLC linesMTT AssayCell ViabilityDose-dependent decrease[3][4]

Table 2: Effects on Cell Migration and Invasion

CompoundCell LineAssayEffectReference
AC-93253 PC9, PC9/gefMigration & Invasion AssaysSignificant suppression[1]
Dasatinib A549, H1299, H1975Migration AssayInhibition of migration[2]

Table 3: In Vivo Antitumor Activity

CompoundModelDosageEffectReference
AC-93253 Nude mice xenograftNot specifiedSignificant tumor growth suppression[1]
Dasatinib Patient-Derived Xenograft (PDX) in SCID mice30 mg/kgSignificant tumor growth inhibition[2][5]
Dasatinib Nude mice xenograft (H1975)10-20 mg/kg/dayReduced tumor volume and weight[6]

Signaling Pathway Analysis

AC-93253 Signaling Pathway:

AC-93253 primarily targets Src, leading to the modulation of several downstream pathways critical for NSCLC progression. Inhibition of Src by AC-93253 affects the phosphorylation and activity of proteins such as EGFR, PI3K, JNK, Paxillin, p130cas, MEK, and ERK.[1]

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AC93253_Signaling_Pathway AC93253 AC-93253 Src Src AC93253->Src Inhibits EGFR EGFR Src->EGFR PI3K PI3K Src->PI3K JNK JNK Src->JNK Paxillin Paxillin Src->Paxillin p130cas p130cas Src->p130cas MEK MEK Src->MEK Proliferation Cell Proliferation EGFR->Proliferation PI3K->Proliferation Migration Cell Migration JNK->Migration Paxillin->Migration p130cas->Migration ERK ERK MEK->ERK ERK->Proliferation

Figure 2: AC-93253 signaling pathway in NSCLC.

Dasatinib Signaling Pathway:

Dasatinib's broader kinase inhibition profile results in the disruption of multiple oncogenic signaling pathways. In NSCLC, its inhibition of Src and other kinases like EGFR leads to the suppression of downstream effectors including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][8]

dot

Dasatinib_Signaling_Pathway Dasatinib Dasatinib Src_D Src Dasatinib->Src_D Inhibits EGFR_D EGFR Dasatinib->EGFR_D Inhibits PI3K_D PI3K Src_D->PI3K_D EGFR_D->PI3K_D Akt_D Akt PI3K_D->Akt_D mTOR_D mTOR Akt_D->mTOR_D Proliferation_D Cell Proliferation mTOR_D->Proliferation_D Survival_D Cell Survival mTOR_D->Survival_D

Figure 3: Dasatinib signaling pathway in NSCLC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Src inhibitors like AC-93253 and Dasatinib.

4.1. Cell Viability and Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., AC-93253 or Dasatinib) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

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MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound and vehicle control seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan add_solubilizer Add solubilizing agent incubate_formazan->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance analyze Analyze data (calculate % viability, IC50) read_absorbance->analyze end End analyze->end

Figure 4: Workflow for a typical MTT cell viability assay.

4.2. Cell Migration Assay (Wound Healing/Scratch Assay)

  • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent cell monolayer.

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing the test compound or vehicle control.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope.

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the rate of wound closure to determine the effect of the compound on cell migration.

dot

Wound_Healing_Assay_Workflow start Start grow_monolayer Grow cells to confluent monolayer start->grow_monolayer create_scratch Create scratch in monolayer grow_monolayer->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_medium Add medium with test compound wash_cells->add_medium image_t0 Image at Time 0 add_medium->image_t0 incubate_image Incubate and image at intervals image_t0->incubate_image measure_area Measure wound area incubate_image->measure_area analyze_closure Analyze wound closure rate measure_area->analyze_closure end End analyze_closure->end

Figure 5: Workflow for a wound healing (scratch) assay.

4.3. Western Blotting for Protein Expression and Phosphorylation

  • Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., total Src or phosphorylated Src).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to quantify protein levels, often normalizing to a loading control (e.g., GAPDH or β-actin).

4.4. In Vivo Tumor Growth Assay (Xenograft Model)

  • Principle: This assay evaluates the in vivo efficacy of a compound by measuring its effect on the growth of human tumors implanted in immunocompromised mice.

  • Protocol:

    • Subcutaneously inject human cancer cells (e.g., NSCLC cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., AC-93253 or Dasatinib) and a vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Analyze the data to determine the effect of the compound on tumor growth.

Conclusion

Both AC-93253 and Dasatinib demonstrate significant antitumor activity in preclinical models of NSCLC. AC-93253 appears to be a potent and specific Src inhibitor, effectively suppressing key oncogenic pathways in NSCLC. Dasatinib, with its broader kinase inhibition profile, also shows strong efficacy, targeting Src as well as other critical kinases involved in cancer progression.

The choice between a highly specific inhibitor like AC-93253 and a multi-targeted inhibitor like Dasatinib depends on the specific therapeutic strategy. A more targeted approach may offer a better safety profile, while a multi-targeted inhibitor might be more effective in overcoming resistance mechanisms. Further comparative studies, ideally head-to-head in the same experimental systems, are necessary to fully elucidate the relative advantages of each compound. This guide provides a foundational framework for such evaluations.

References

AK-1: A Comparative Analysis of Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel anticancer agent AK-1 with established chemotherapeutic drugs, focusing on its efficacy in colon cancer models. The information is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Data Presentation: Comparative Efficacy in Colon Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin and oxaliplatin in HCT116 and HT-29 cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency.

Anticancer AgentCell LineIC50 (µM)Citation(s)
This compound HCT116Not Available
HT-29Not Available
Doxorubicin HCT116~0.1 - 0.5
HT-29~0.2 - 1.0
Oxaliplatin HCT1167.53 - 8.35[1][2]
HT-29~5 - 20

Note: The IC50 values for Doxorubicin and Oxaliplatin can vary between studies due to different experimental conditions. The values presented here represent a general range found in the literature. A specific IC50 for this compound in these cell lines could not be identified in the performed searches.

Mechanism of Action: this compound

This compound functions as a highly specific inhibitor of SIRT2, a member of the sirtuin family of proteins. In colon cancer cells, this inhibition triggers a signaling cascade that ultimately halts cell proliferation.[3]

Signaling Pathway of this compound in Colon Cancer

AK1_Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits Snail Snail p21 p21 G1_Arrest G1 Cell Cycle Arrest NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 activates NFkB_CSN2->Snail stabilizes Snail->p21 represses Wound_Healing Wound Healing Snail->Wound_Healing promotes p21->G1_Arrest induces Proliferation Cell Proliferation G1_Arrest->Proliferation inhibits Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Colon Cancer Cell Lines (HCT116, HT-29) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Wound_Healing Wound Healing Assay Cell_Culture->Wound_Healing Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Migration_Analysis Migration/Invasion Analysis Wound_Healing->Migration_Analysis Mechanism_Analysis Mechanism of Action (Protein Expression) Western_Blot->Mechanism_Analysis

References

Unveiling the Snail Pathway: A Comparative Analysis of AK-1 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of AK-1, a selective SIRT2 inhibitor, and other alternative compounds in the modulation of the Snail signaling pathway, a critical regulator of epithelial-mesenchymal transition (EMT) and cellular migration. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Snail pathway in oncology and other related fields.

Introduction to the Snail Pathway

The Snail family of zinc-finger transcription factors are key regulators of cellular plasticity. By repressing the expression of epithelial markers, most notably E-cadherin, Snail initiates a cascade of events leading to EMT. This process is characterized by the loss of cell-cell adhesion, a change to a more mesenchymal phenotype, and increased cell motility and invasion. The Snail pathway is implicated in embryonic development, wound healing, and prominently, in cancer progression and metastasis. The stability and activity of the Snail protein are tightly regulated by several upstream signaling pathways, including Transforming Growth Factor-beta (TGF-β), Glycogen Synthase Kinase-3 beta (GSK-3β), and Phosphoinositide 3-kinase (PI3K)/AKT.

This compound: A Direct Modulator of Snail Stability

This compound is a cell-permeable and specific inhibitor of Sirtuin 2 (SIRT2).[1] Research has demonstrated that treatment with this compound leads to the proteasomal degradation of the Snail transcription factor.[2] This occurs through the inactivation of the NF-κB/CSN2 pathway.[2] The subsequent reduction in Snail levels results in the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn leads to G1 cell cycle arrest, and a decrease in cell proliferation and wound-healing capabilities in human colon carcinoma cells.[2]

Alternative Strategies for Snail Pathway Inhibition

Given the central role of upstream kinases in regulating Snail stability, an alternative approach to modulating Snail activity is to target these regulatory pathways. This guide focuses on three key pathways and their respective inhibitors:

  • TGF-β Pathway: The TGF-β signaling pathway is a potent inducer of EMT and Snail expression. Galunisertib (LY2157299) is a small molecule inhibitor of the TGF-β receptor I kinase, which effectively blocks the canonical SMAD2 phosphorylation and downstream signaling.[3]

  • GSK-3β Pathway: GSK-3β-mediated phosphorylation of Snail targets it for ubiquitination and proteasomal degradation.[4] Therefore, inhibition of GSK-3β is expected to stabilize and increase Snail levels. CHIR99021 is a highly selective and potent inhibitor of GSK-3β.[5]

  • PI3K/AKT Pathway: The PI3K/AKT pathway can promote Snail expression and activity. LY294002 is a broad-spectrum inhibitor of PI3K, affecting downstream signaling, including AKT phosphorylation.[6][7]

Comparative Analysis of Inhibitor Effects

The following table summarizes the key characteristics and effects of this compound and the selected alternative inhibitors on the Snail pathway and related cellular processes.

InhibitorTargetMechanism of Action on Snail PathwayEffect on Snail Protein LevelReported IC50Cellular Effects
This compound SIRT2Promotes proteasomal degradation of Snail via NF-κB/CSN2 pathway inactivation.[2]Decrease13 µM (for SIRT2)[1]Induces G1 cell cycle arrest, reduces cell proliferation and wound healing.[2]
Galunisertib (LY2157299) TGF-β Receptor IInhibits TGF-β-induced Snail expression by blocking SMAD2 phosphorylation.[3]Decrease (in the context of TGF-β stimulation)Not specified for SnailAntitumor activity in various cancer models.[3]
CHIR99021 GSK-3βStabilizes Snail by preventing its phosphorylation and subsequent degradation.[4]IncreaseNot specified for SnailPromotes pathways associated with increased Snail activity.
LY294002 PI3KIndirectly affects Snail expression by inhibiting the PI3K/AKT signaling pathway.Decrease (expected)0.5 µM (for PI3Kα)[6]Reduces cell viability and proliferation in cancer cell lines.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Western Blotting for Snail Expression

Objective: To determine the relative protein levels of Snail following treatment with inhibitors.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (this compound, LY2157299, CHIR99021, or LY294002) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Snail overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the Snail protein levels to the loading control.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of inhibitors on the migratory capacity of cells.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the desired concentration of the inhibitor.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points for each time point and calculate the percentage of wound closure over time. A decrease in the rate of wound closure indicates an inhibitory effect on cell migration.

Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of inhibitors on the invasive potential of cells through an extracellular matrix.

Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free media.

  • Cell Preparation: Harvest and resuspend cells in serum-free media containing the desired concentration of the inhibitor.

  • Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell insert.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain them with a solution such as crystal violet.

  • Image Acquisition and Analysis: Count the number of stained cells in several random fields under a microscope. A decrease in the number of invading cells indicates an inhibitory effect on cell invasion.

Visualizing the Snail Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

Snail_Signaling_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD Snail Snail SMAD->Snail Upregulates Transcription PI3K PI3K AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B Inhibits GSK3B->Snail Phosphorylates for Degradation SIRT2 SIRT2 NFKB NF-κB/CSN2 SIRT2->NFKB Inhibits NFKB->Snail Stabilizes Degradation Proteasomal Degradation Snail->Degradation EMT EMT (Migration, Invasion) Snail->EMT LY2157299 Galunisertib (LY2157299) LY2157299->TGFBR LY294002 LY294002 LY294002->PI3K CHIR99021 CHIR99021 CHIR99021->GSK3B AK1 This compound AK1->SIRT2

Caption: The Snail signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow start Start: Cancer Cell Line (e.g., HCT116) treatment Treatment with Inhibitor (this compound or Alternative) start->treatment western Western Blot Analysis (Snail Protein Levels) treatment->western migration Wound Healing Assay (Cell Migration) treatment->migration invasion Transwell Assay (Cell Invasion) treatment->invasion data Quantitative Data Analysis western->data migration->data invasion->data conclusion Conclusion: Comparative Efficacy data->conclusion

Caption: A typical experimental workflow for comparing Snail pathway inhibitors.

References

Independent Verification of AK-1's SIRT2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SIRT2 inhibitor AK-1 with other commonly used alternatives. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Data Presentation: Quantitative Comparison of SIRT2 Inhibitors

InhibitorReported IC50 for SIRT2 (Deacetylation)Selectivity NotesReference
This compound ~13 µMCell-permeable.[1]
AGK2 Not specified in direct comparisonInhibited both SIRT1 and SIRT2 with similar IC50 values in one study.[2]
SirReal2 0.23 µMUnable to inhibit demyristoylation activity of SIRT2 at the highest concentration tested.[2]
Tenovin-6 ~9 µMNot very selective for SIRT2; also inhibits SIRT1.[2]
TM 0.038 µMMost potent and selective in vitro SIRT2 inhibitor in the comparative study; inhibits both deacetylation and demyristoylation.[2]

Experimental Protocols

The following is a representative experimental protocol for an in vitro SIRT2 inhibition assay based on commonly used fluorometric methods.

In Vitro Fluorometric SIRT2 Deacetylation Assay

This assay quantifies the deacetylase activity of SIRT2 by measuring the fluorescence of a substrate that becomes fluorescent upon deacetylation.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)

  • NAD+ (SIRT2 co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • Test compounds (e.g., this compound and other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations. Prepare working solutions of SIRT2, NAD+, and the fluorogenic substrate in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • SIRT2 enzyme solution

    • NAD+ solution

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Measurement: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for signal development. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of SIRT2 inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

SIRT2's Role in the AKT Signaling Pathway

SIRT2 has been identified as a key regulator of the AKT signaling pathway, which is crucial for cell survival, growth, and metabolism. SIRT2 can deacetylate and thereby activate AKT. Inhibition of SIRT2 can thus modulate downstream cellular processes.

SIRT2_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT (inactive) PDK1->AKT phosphorylates AKT_active AKT (active) Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT_active->Downstream regulates SIRT2 SIRT2 SIRT2->AKT_active deacetylates (activates) AK1 This compound (Inhibitor) AK1->SIRT2 inhibits Inhibitor_Screening_Workflow Compound_Library Compound Library (including this compound) Primary_Screen Primary Screen: In Vitro SIRT2 Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. other Sirtuins) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (e.g., α-tubulin acetylation) Selectivity_Assay->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound

References

A Comparative Guide to AK-1 (SIRT2 Inhibitor) and Sirtuin 1 (SIRT1) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the SIRT2 inhibitor, AK-1, and various Sirtuin 1 (SIRT1) inhibitors in the context of cancer therapy. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, performance data, and the experimental protocols used to evaluate them.

Introduction to Sirtuin Inhibition in Cancer

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular processes, including cell cycle regulation, DNA repair, and metabolism. Their dysregulation is frequently implicated in cancer, making them attractive therapeutic targets. While both SIRT1 and SIRT2 have been investigated as potential targets, their inhibitors elicit different downstream effects, which are critical to understand for targeted drug development. SIRT1 has a complex role, acting as both a tumor promoter and suppressor depending on the context. Its inhibition is often explored to enhance the efficacy of chemotherapy. SIRT2 is primarily cytosolic and is involved in the regulation of the cell cycle; its inhibition has been shown to induce cell cycle arrest and suppress tumor growth.

Signaling Pathways

The mechanisms of action for SIRT2 and SIRT1 inhibitors, while both impacting cell survival and proliferation, diverge significantly in their signaling pathways.

This compound (SIRT2 Inhibitor) Signaling Pathway

This compound is a specific inhibitor of SIRT2. Its anticancer effects are notably demonstrated in colon cancer cells through the induction of G1 cell cycle arrest. This is achieved by targeting the Snail transcription factor for proteasomal degradation via the inactivation of the NF-κB/CSN2 pathway. The downregulation of Snail leads to an upregulation of the cyclin-dependent kinase inhibitor p21, which in turn halts the cell cycle.[1]

AK1_Pathway This compound (SIRT2 Inhibitor) Signaling Pathway AK1 This compound SIRT2 SIRT2 AK1->SIRT2 inhibits NFkB_CSN2 NF-κB/CSN2 Pathway SIRT2->NFkB_CSN2 activates Snail Snail NFkB_CSN2->Snail stabilizes p21 p21 Snail->p21 represses Proliferation Cell Proliferation Snail->Proliferation promotes G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces G1_Arrest->Proliferation inhibits

This compound (SIRT2 Inhibitor) Signaling Pathway
Sirtuin 1 (SIRT1) Inhibitor Signaling Pathway

SIRT1 inhibitors, such as EX-527 and cambinol, exert their effects through various pathways, often leading to apoptosis and cell cycle arrest. A primary mechanism involves the increased acetylation of the tumor suppressor p53.[2] SIRT1 normally deacetylates and inactivates p53. Inhibition of SIRT1 allows for p53 to remain acetylated and active, leading to the transcription of target genes like p21, which promotes cell cycle arrest.[2] Additionally, SIRT1 inhibition can sensitize cancer cells to apoptosis by downregulating anti-apoptotic proteins like cFLIP.[3]

SIRT1_Inhibitor_Pathway SIRT1 Inhibitor Signaling Pathway SIRT1_Inhibitor SIRT1 Inhibitor (e.g., EX-527, Cambinol) SIRT1 SIRT1 SIRT1_Inhibitor->SIRT1 inhibits acetyl_p53 Acetylated p53 (active) SIRT1_Inhibitor->acetyl_p53 promotes p53 p53 SIRT1->p53 deacetylates (inactivates) p53->acetyl_p53 acetylation p21 p21 acetyl_p53->p21 activates transcription Apoptosis Apoptosis acetyl_p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

SIRT1 Inhibitor Signaling Pathway

Quantitative Comparison of Inhibitor Performance

Direct comparison of the potency of this compound and SIRT1 inhibitors is challenging due to variations in experimental conditions across different studies. However, by compiling data from various sources, a general understanding of their efficacy can be obtained.

IC50 Values of Sirtuin Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (µM)Cancer Cell LineReference
This compound SIRT213-[4]
EX-527 SIRT10.038 - 0.098In vitro[5]
SIRT10.38In vitro[1]
SIRT232.6In vitro[1]
Cambinol SIRT156In vitro[6]
SIRT259In vitro[6]
NH4-6 SIRT13In vitro
SIRT21.5In vitro
SIRT30.5In vitro
NH4-13 SIRT150In vitro
SIRT21.5In vitro
SIRT3>100In vitro

Note: IC50 values can vary significantly based on the assay conditions, substrate used, and the specific recombinant enzyme or cell line. The data presented here is for comparative purposes and is collated from multiple sources.

Cytotoxicity Comparison

A study directly comparing a pan-SIRT1-3 inhibitor (NH4-6) and a SIRT2-selective inhibitor (NH4-13) provides insights into their cytotoxic effects on different cancer cell lines.

Cell LineInhibitorIC50 (µM)
MCF7 (Breast Cancer) NH4-6 (pan-SIRT1-3)25
NH4-13 (SIRT2-selective)50
HCT116 (Colon Cancer) NH4-6 (pan-SIRT1-3)25
NH4-13 (SIRT2-selective)50
A549 (Lung Cancer) NH4-6 (pan-SIRT1-3)50
NH4-13 (SIRT2-selective)>100

Data adapted from a study comparing pan-sirtuin and SIRT2-selective inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and SIRT1 inhibitors.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Inhibitor Comparison Start Cancer Cell Culture Treatment Treat with Inhibitor (this compound or SIRT1 inhibitor) Start->Treatment CellViability Cell Viability Assay (MTT Assay) Treatment->CellViability WesternBlot Western Blot Analysis Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis and Comparison CellViability->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis

General Experimental Workflow
Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or SIRT1 inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors (this compound, EX-527, etc.) in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the results to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression and post-translational modifications of proteins in the signaling pathways affected by the inhibitors.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Snail, anti-p21, anti-acetyl-p53, anti-p53, anti-α-tubulin, anti-acetyl-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis

This protocol is used to determine the effect of the inhibitors on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Both SIRT2 inhibitors like this compound and SIRT1 inhibitors present promising avenues for cancer therapy, albeit through distinct mechanisms. This compound's ability to induce G1 cell cycle arrest by targeting the Snail-p21 axis suggests its potential in cancers where this pathway is dysregulated. On the other hand, SIRT1 inhibitors offer a broader range of action, including the activation of the p53 tumor suppressor pathway and sensitization to apoptosis, which could be beneficial in combination therapies.

The choice between targeting SIRT1 or SIRT2 will likely depend on the specific cancer type, its genetic background, and the desired therapeutic outcome. The provided data and protocols serve as a foundational guide for researchers to further explore and compare these promising classes of anticancer agents. Direct head-to-head comparative studies in various cancer models are still needed to fully elucidate the therapeutic advantages of each approach.

References

Assessing the Specificity of AK-1 for SIRT2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sirtuin-targeted drug discovery, the specificity of an inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a comprehensive assessment of AK-1, a known inhibitor of Sirtuin 2 (SIRT2), by comparing its performance against other commercially available SIRT2 inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.

Unveiling the Specificity of this compound for SIRT2

Comparative Analysis of SIRT2 Inhibitors

To provide a clearer perspective on the specificity of this compound, this guide presents a comparative analysis with other well-characterized SIRT2 inhibitors: AGK2, SirReal2, and Tenovin-6. The following table summarizes the available IC50 data for these compounds against various human sirtuins.

InhibitorSIRT1 (IC50)SIRT2 (IC50)SIRT3 (IC50)SIRT4 (IC50)SIRT5 (IC50)SIRT6 (IC50)SIRT7 (IC50)
This compound Data not available12.5 - 13 µM[1]Data not availableData not availableData not availableData not availableData not available
AGK2 >50 µM[2]3.5 µM[2][3]>50 µM[2]Data not availableData not availableData not availableData not available
SirReal2 >50 µM[4]140 nM[5][6]>50 µM[4]Very little effect[6]Very little effect[6]Data not availableData not available
Tenovin-6 21 µM[7][8]10 µM[7][8]67 µM[7][8]Data not availableData not availableData not availableData not available

Note: The IC50 values can vary between different studies due to variations in assay conditions. "Data not available" indicates that the information could not be found in the searched resources.

Experimental Protocols for Assessing Inhibitor Specificity

Accurate determination of inhibitor specificity is paramount. Below are detailed methodologies for key experiments to assess the potency and selectivity of sirtuin inhibitors.

In Vitro Sirtuin Inhibition Assay (HPLC-Based)

This method provides a direct measure of an inhibitor's effect on the enzymatic activity of a specific sirtuin isoform.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1-7)

  • Acetylated peptide substrate (e.g., a peptide derived from p53 for SIRT1/2/3)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Stop solution (e.g., 0.1% Trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of the sirtuin enzyme (e.g., 50 nM), and the acetylated peptide substrate (e.g., 100 µM).

  • Add varying concentrations of the inhibitor to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding NAD+ (e.g., 500 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Analyze the samples by HPLC to separate the acetylated and deacetylated peptide products.

  • Quantify the peak areas corresponding to the substrate and product.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can engage its target within a cellular context, leading to downstream effects.

Materials:

  • Cell line expressing the target sirtuin (e.g., HeLa cells for SIRT2)

  • Inhibitor compound (e.g., this compound)

  • Cell lysis buffer

  • Primary antibodies against the acetylated form of a known SIRT2 substrate (e.g., anti-acetyl-α-tubulin) and a loading control (e.g., anti-β-actin)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 24 hours). Include a vehicle-treated control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the level of the acetylated substrate to the loading control. An increase in the acetylated substrate level indicates target engagement by the inhibitor.

SIRT2 Signaling Pathway and the Impact of Inhibition

SIRT2 deacetylates a multitude of substrates, thereby regulating diverse cellular pathways. Understanding these pathways is crucial for interpreting the functional consequences of SIRT2 inhibition.

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_substrates Substrates cluster_pathways Cellular Processes SIRT2 SIRT2 alpha_tubulin α-Tubulin (acetylated) SIRT2->alpha_tubulin Deacetylation p53 p53 (acetylated) SIRT2->p53 Deacetylation FOXO1 FOXO1 (acetylated) SIRT2->FOXO1 Deacetylation Histone_H4 Histone H4 (acetylated) SIRT2->Histone_H4 Deacetylation BubR1 BubR1 (acetylated) SIRT2->BubR1 Deacetylation Cell_Cycle_Progression Cell Cycle Progression SIRT2->Cell_Cycle_Progression Microtubule_Dynamics Microtubule Dynamics alpha_tubulin->Microtubule_Dynamics Apoptosis Apoptosis p53->Apoptosis Stress_Response Stress Response FOXO1->Stress_Response Gene_Silencing Gene Silencing Histone_H4->Gene_Silencing Mitotic_Checkpoint Mitotic Checkpoint BubR1->Mitotic_Checkpoint AK1 This compound AK1->SIRT2 Inhibition

Caption: SIRT2 signaling pathway and the point of intervention by this compound.

Inhibition of SIRT2 by compounds like this compound leads to the hyperacetylation of its substrates. For instance, increased acetylation of α-tubulin can affect microtubule stability and dynamics. Hyperacetylation of the tumor suppressor p53 can modulate its activity, influencing processes like apoptosis.[7] Similarly, the acetylation status of transcription factors such as FOXO1, regulated by SIRT2, plays a role in the cellular stress response.[9] By deacetylating BubR1, SIRT2 is also involved in the mitotic checkpoint.[5]

Conclusion

This compound serves as a useful tool for studying the biological functions of SIRT2. However, the lack of a comprehensive public dataset on its selectivity against all human sirtuins necessitates careful validation and interpretation of experimental results. For researchers requiring a higher degree of specificity, inhibitors like SirReal2, with its nanomolar potency and high selectivity, may represent a more suitable alternative. The choice of inhibitor should be guided by the specific requirements of the study, considering factors such as potency, selectivity, and cell permeability. This guide provides a foundational framework to aid in this critical decision-making process, empowering researchers to advance our understanding of sirtuin biology and its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of AK-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential guidance on the proper disposal procedures for AK-1, a cell-permeable, potent, and specific SIRT2 inhibitor. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[2] All handling of this compound powder should be performed in a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on the properties of this compound as a combustible solid and should be adapted to comply with local and institutional regulations.

  • Waste Identification and Segregation:

    • All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, should be segregated as hazardous chemical waste.

    • Solutions containing this compound, such as those prepared with DMSO, should be collected in a designated, properly labeled, and sealed waste container for organic solvents.

  • Solid Waste Disposal:

    • Collect all solid this compound waste in a clearly labeled, durable, and sealable container.

    • The container label should include:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound (SIRT2 Inhibitor)"

      • The primary hazard: "Combustible Solid"

      • The date of accumulation.

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from sources of ignition.

  • Liquid Waste Disposal:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.

    • The container should be compatible with the solvent used (e.g., a polyethylene carboy for organic solvents).

    • The container must be clearly labeled as described for solid waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound in the regular trash or via the sanitary sewer system.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound, which inform the recommended disposal procedures.

PropertyValueSource
Molecular Formula C₁₉H₂₁N₃O₅S[1]
Molecular Weight 403.45 g/mol [1]
Form Powder[1]
Color White to beige[1]
Solubility DMSO: 20 mg/mL[1]
Storage Temperature -20°C[1]
Storage Class 11 - Combustible Solids[1]
WGK (Water Hazard Class) WGK 3[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AK1_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Generate this compound Waste (Solid or Liquid) assess_physical_state Determine Physical State start->assess_physical_state collect_solid Collect in Labeled Hazardous Waste Container (Combustible Solids) assess_physical_state->collect_solid Solid collect_liquid Collect in Labeled Hazardous Waste Container (Organic/Aqueous Waste) assess_physical_state->collect_liquid Liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup

References

Essential Safety and Handling Protocols for AK-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling AK-1, also known as Disperse Yellow 56, tech. The following procedural guidance is based on the compound's Safety Data Sheet (SDS) to ensure the well-being of laboratory personnel and the integrity of experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.Prevents eye contact which can cause serious irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.Avoids skin contact which can lead to irritation[1].
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.Prevents respiratory tract irritation[1].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.

Step-by-Step Handling and Disposal Workflow:

The following diagram outlines the key stages for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal a Review SDS b Don PPE a->b Understand Hazards c Use in Ventilated Area b->c Begin Work d Avoid Inhalation/Contact c->d e Wash Hands Thoroughly d->e Work Complete f Decontaminate Surfaces e->f h Collect in Sealed Container f->h g Clean Spills with Inert Material i Dispose as Hazardous Waste h->i Follow Local Regulations

Workflow for safe handling and disposal of this compound.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions[1]. Facilities should be equipped with an eyewash station[1].

  • Safe Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray[1]. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks[1].

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice[1]. Remove contaminated clothing and wash it before reuse[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1].

  • If Swallowed: Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1]. The storage area should be locked[1].

  • Spill Containment: In the event of a spill, prevent it from entering drains or waterways. Absorb the spill with an inert material and place it into a suitable, labeled disposal container[1].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[1]. Do not dispose of it in the environment[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.